5-Bromo-2-hydroxybenzophenone
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 22344. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(5-bromo-2-hydroxyphenyl)-phenylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrO2/c14-10-6-7-12(15)11(8-10)13(16)9-4-2-1-3-5-9/h1-8,15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVIICRNXAGUXLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70281642 | |
| Record name | 5-Bromo-2-hydroxybenzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70281642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55082-33-2 | |
| Record name | 55082-33-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22344 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Bromo-2-hydroxybenzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70281642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Bromo-2-hydroxybenzophenone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
5-Bromo-2-hydroxybenzophenone CAS number 55082-33-2 properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Bromo-2-hydroxybenzophenone, with the CAS number 55082-33-2, is a halogenated aromatic ketone. This technical guide provides a comprehensive overview of its physicochemical properties, spectroscopic data, synthesis protocols, and key applications. It serves as a crucial resource for professionals in the chemical, cosmetic, and pharmaceutical industries who utilize this compound in their research and development endeavors.[1][2] The document details its role as a vital intermediate in organic synthesis, particularly in the creation of UV filters, pharmaceuticals, and agrochemicals.[1][2]
Physicochemical Properties
This compound is a yellow crystalline solid at room temperature.[1][2] Its core physicochemical and identifying properties are summarized in the table below for easy reference.
| Property | Value | References |
| CAS Number | 55082-33-2 | [1][2][3] |
| Molecular Formula | C₁₃H₉BrO₂ | [1][3] |
| Molecular Weight | 277.11 g/mol | [4] |
| IUPAC Name | (5-bromo-2-hydroxyphenyl)(phenyl)methanone | [5] |
| Synonyms | 2-Benzoyl-4-bromophenol | [1][2] |
| Appearance | Yellow crystalline solid | [1][2] |
| Melting Point | 108-116 °C | [1][2] |
| Assay | ≥98% (HPLC) | [1][2] |
| InChI Key | IVIICRNXAGUXLR-UHFFFAOYSA-N | [3] |
| SMILES | O=C(C1=CC=C(Br)C=C1O)C2=CC=CC=C2 | [3] |
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons. The protons on the brominated phenyl ring will exhibit coupling patterns influenced by the bromine and hydroxyl groups. The protons on the unsubstituted phenyl ring will show characteristic multiplets in the downfield region. The phenolic proton will likely appear as a broad singlet.
-
¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon, the aromatic carbons, and the carbon atoms bonded to bromine and the hydroxyl group. The carbonyl carbon signal is expected to be in the downfield region, typical for ketones.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups. A strong absorption band should be observed for the carbonyl (C=O) stretching vibration.[6] A broad band corresponding to the O-H stretching of the phenolic hydroxyl group is also anticipated.[6] The C-Br stretching vibration will likely appear in the fingerprint region. Aromatic C-H and C=C stretching vibrations will also be present.[6]
Mass Spectrometry (MS)
In an electron impact mass spectrum, the molecular ion peak corresponding to the mass of this compound (m/z = 277.11) would be expected. Due to the presence of bromine, a characteristic isotopic pattern with peaks at M and M+2 of nearly equal intensity would be a key identifying feature. Fragmentation patterns would likely involve the loss of bromine, the phenyl group, and the carbonyl group.
Synthesis and Experimental Protocols
This compound can be synthesized through methods such as the Fries rearrangement of p-bromophenyl benzoate.
Synthesis via Fries Rearrangement
This protocol describes the synthesis of 5-Bromo-2-hydroxyacetophenone from 4-Bromophenol and Acetyl chloride, which is a related Fries rearrangement. A similar principle applies to the synthesis of this compound using benzoyl chloride.
Materials:
-
p-Bromophenol
-
Acetyl chloride
-
Anhydrous aluminum chloride
-
Ice-water
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
In a three-neck flask, place p-bromophenol (92 g, 536 mmol).[7]
-
Slowly add acetyl chloride (46 g, 590 mmol) dropwise at 0°C.[7]
-
Stir the mixture at room temperature for 2 hours.[7]
-
Raise the temperature to 130°C and add anhydrous aluminum chloride (128 g, 965 mmol) in portions.[7]
-
Stir the mixture at 130°C for 2 hours.[7]
-
After the reaction is complete, add ice-water to the reaction mixture.[7]
-
Extract the resulting mixture with ethyl acetate.[7]
-
Dry the organic layer over anhydrous sodium sulfate and remove the solvent to yield the product.[7]
Caption: Synthetic workflow for this compound.
Applications and Biological Relevance
This compound is a versatile compound with applications in several fields.
UV Filters and Stabilizers
This compound exhibits excellent photostability and is used in the formulation of sunscreens and cosmetic products to provide protection against harmful UV radiation.[1][2] Its ability to absorb UV light makes it an essential ingredient for enhancing the stability and efficacy of personal care formulations.[1][2] It also acts as a UV stabilizer in plastics and coatings, helping to maintain the integrity and longevity of materials exposed to sunlight.[1]
Intermediate in Organic Synthesis
This compound serves as a valuable reagent in the synthesis of pharmaceuticals and agrochemicals.[1][2] It is used as a raw material for the synthesis of various monocondensed Schiff bases. Derivatives of structurally similar compounds, such as 2-Bromo-5-hydroxybenzaldehyde, have shown potential in anticancer, antimicrobial, and antioxidant applications.[8]
Research in Photochemistry
It is utilized in studies related to photochemical reactions, which contributes to advancements in solar energy applications and photodynamic therapy.[1][2]
Caption: Applications of this compound.
Safety and Handling
This compound is classified as an irritant.[9] It can cause skin and eye irritation, and may cause respiratory irritation.[10]
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[10]
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P264 (Wash skin thoroughly after handling), P280 (Wear protective gloves/eye protection/face protection), P302 + P352 (IF ON SKIN: Wash with plenty of water), P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[10][11]
-
Personal Protective Equipment: It is recommended to use a dust mask (type N95 or equivalent), eye shields, and gloves when handling this chemical.
-
Storage: Store in a cool, dry, and well-ventilated place.[12] Keep the container tightly closed.[12] Recommended storage temperature is between 0-8°C.[1][2]
Conclusion
This compound is a valuable chemical compound with a range of applications, particularly as a UV absorber and a synthetic intermediate. Its well-defined physicochemical properties and reactivity make it a reliable component in various industrial and research settings. Proper handling and safety precautions are essential when working with this compound due to its irritant nature. Further research into its derivatives may unveil new therapeutic and industrial applications.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound, 97% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 4. scbt.com [scbt.com]
- 5. This compound, 97% 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.nl]
- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 7. 5-Bromo-2-hydroxyacetophenone synthesis - chemicalbook [chemicalbook.com]
- 8. benchchem.com [benchchem.com]
- 9. 55082-33-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 10. This compound | 55082-33-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 11. fishersci.com [fishersci.com]
- 12. fishersci.com [fishersci.com]
Technical Guide: Physicochemical Properties of Bromophenol Derivatives
Introduction
Bromophenols are a class of organic compounds characterized by a phenol ring substituted with one or more bromine atoms. They serve as versatile intermediates in organic synthesis, particularly in the development of pharmaceuticals and flame retardants.[1][2][3] This document provides a detailed overview of the physicochemical properties of several bromophenol derivatives, outlines general experimental protocols for their determination, and includes a workflow for property characterization.
Physicochemical Data of Bromophenol Derivatives
The following tables summarize the key physicochemical properties of selected bromophenol compounds. These values are essential for understanding the behavior of these compounds in various chemical and biological systems.
Table 1: General and Physical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form | Melting Point (°C) | Boiling Point (°C) |
| 2-Benzyl-4-bromophenol | C₁₃H₁₁BrO | 263.13 | Solid | 55-56[4] | 189-192 (at 3.5 Torr)[4] |
| 2-(Benzyloxy)-4-bromophenol | C₁₃H₁₁BrO₂ | 279.13[5] | Solid | Not Available | Not Available |
| 4-Bromophenol | C₆H₅BrO | 173.01[6] | White crystalline solid[7] | 61-64[8][9][10] | 235-238[1] |
| 2-Bromophenol | C₆H₅BrO | 173.02[11] | Liquid[11] | 3-7[11] | 195-196[11] |
Table 2: Solubility and Partitioning Properties
| Compound | Solubility | pKa | LogP |
| 2-Benzyl-4-bromophenol | Not Available | Not Available | Not Available |
| 2-(Benzyloxy)-4-bromophenol | Not Available | Not Available | 3.7 (Computed)[5] |
| 4-Bromophenol | Insoluble in water; Soluble in ethanol, methanol, chloroform, ether, glacial acetic acid.[1][3][7] | 9.17 / 9.34[6][11] | 2.59 / 2.6 (Computed)[6] |
| 2-Bromophenol | Not Available | 8.42[11] | Not Available |
Experimental Protocols
Detailed experimental protocols for determining the physicochemical properties of a specific compound are often proprietary or published in primary scientific literature. Below are generalized methodologies for key experiments.
Determination of Melting Point
The melting point of a solid organic compound is the temperature at which it changes state from solid to liquid.[12]
Apparatus:
-
Melting point apparatus (e.g., Vernier melt station)[12]
-
Capillary tubes
-
Sample of the compound
Procedure:
-
A small, dry sample of the crystalline compound is packed into a capillary tube.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated at a controlled rate.
-
The temperature at which the substance begins to melt and the temperature at which it is completely liquid are recorded as the melting range.[13]
Determination of Boiling Point
The boiling point is the temperature at which a liquid's vapor pressure equals the pressure surrounding the liquid and the liquid changes into a vapor.[12]
Apparatus:
-
Simple distillation apparatus (round-bottom flask, condenser, thermometer, receiving flask)[12]
-
Heating mantle
-
Boiling chips
Procedure:
-
The liquid sample is placed in a round-bottom flask with a few boiling chips.[12]
-
The distillation apparatus is assembled.[12]
-
The flask is heated, and the temperature of the vapor is measured with a thermometer.
-
The temperature at which the vapor temperature stabilizes during distillation is recorded as the boiling point.[12] For compounds that decompose at atmospheric pressure, distillation is performed under reduced pressure.[14]
Determination of Solubility
Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.[15]
Apparatus:
-
Test tubes
-
Vortex mixer
-
A selection of solvents (e.g., water, ethanol, hexane, toluene, ethyl acetate)[13]
Procedure:
-
A small, measured amount of the solute is added to a known volume of a solvent in a test tube.
-
The mixture is agitated (e.g., using a vortex mixer) to facilitate dissolution.
-
Observations are made to determine if the solute has completely dissolved.
-
The process is repeated with different solvents to determine the compound's solubility profile.[13] The solubility can be influenced by factors such as temperature and pH.[7]
Visualization of Experimental Workflow
The following diagram illustrates a general workflow for the characterization of physicochemical properties of a new chemical entity.
Caption: Workflow for Physicochemical Characterization.
References
- 1. 4-Bromophenol, 99% 100 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 2. Bromophenol - Wikipedia [en.wikipedia.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. 2-benzyl-4-broMophenol CAS#: 19578-80-4 [m.chemicalbook.com]
- 5. 2-(Benzyloxy)-4-bromophenol | C13H11BrO2 | CID 21877514 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-Bromophenol | C6H5BrO | CID 7808 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. chemwhat.com [chemwhat.com]
- 9. 4-Bromophenol | CAS#:106-41-2 | Chemsrc [chemsrc.com]
- 10. 4-Bromophenol 99 106-41-2 [sigmaaldrich.com]
- 11. Monobromophenol - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. scribd.com [scribd.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. Physicochemical Properties and Environmental Fate - A Framework to Guide Selection of Chemical Alternatives - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Technical Guide to 5-Bromo-2-hydroxybenzophenone: Structure, Properties, and Applications
This technical guide provides a detailed overview of 5-Bromo-2-hydroxybenzophenone, a versatile chemical compound with significant applications in industrial and research settings. Tailored for researchers, scientists, and professionals in drug development, this document outlines its core physicochemical properties and illustrates a conceptual workflow for its characterization and application.
Molecular Structure and Identity
This compound is an aromatic ketone and a brominated derivative of 2-hydroxybenzophenone. Its structure consists of a benzoyl group and a brominated phenol ring, which are key to its chemical properties and functionality.
-
IUPAC Name : (5-bromo-2-hydroxyphenyl)(phenyl)methanone[1]
-
Appearance : It is typically found as a light yellow to orange crystalline solid or powder.[1][2]
The unique arrangement of a hydroxyl group ortho to the carbonyl bridge contributes to its strong intramolecular hydrogen bonding, which is a factor in its notable photostability. This characteristic makes it a valuable compound in applications requiring UV absorption.[2]
Physicochemical Data
The quantitative properties of this compound are summarized in the table below. These data are essential for its handling, formulation, and application in various experimental and industrial protocols.
| Property | Value | References |
| Molecular Formula | C₁₃H₉BrO₂ | [2][3][4][5] |
| Molecular Weight | 277.11 g/mol | [1][5] |
| 277.12 g/mol | [2][4] | |
| CAS Number | 55082-33-2 | [1][2][4][5] |
| Melting Point | 105 - 116 °C | [1][2][3] |
| Purity | ≥ 98% (HPLC) | [2] |
Conceptual Workflow for Compound Utilization
The following diagram illustrates a logical workflow for the characterization and potential application screening of this compound. This process is fundamental in both academic research and industrial product development, ensuring the compound's suitability and efficacy for its intended use.
References
Navigating the Solubility Landscape of 5-Bromo-2-hydroxybenzophenone: A Technical Guide
For Immediate Release
This technical guide offers a detailed exploration of the solubility characteristics of 5-Bromo-2-hydroxybenzophenone, a crucial intermediate in various synthetic applications, including pharmaceuticals and UV stabilizers.[1] Designed for researchers, scientists, and professionals in drug development, this document provides a summary of available solubility information, a robust experimental protocol for precise solubility determination, and a visual representation of the experimental workflow.
Core Properties of this compound
Before delving into its solubility, a foundational understanding of the physicochemical properties of this compound is essential.
| Property | Value |
| CAS Number | 55082-33-2[1][2][3] |
| Molecular Formula | C₁₃H₉BrO₂[1][4] |
| Molecular Weight | 277.12 g/mol [1] |
| Appearance | Light yellow to yellow to orange powder or crystals[1][2] |
| Melting Point | 108-116 °C[1] |
Quantitative Solubility Data
The table below summarizes the available qualitative solubility information.
| Solvent | Solubility | Reference |
| Methanol | Slightly Soluble | [5] |
Note: The referenced solubility is for 5-Bromo-2-hydroxybenzonitrile, a structurally similar compound. This suggests that this compound may also exhibit limited solubility in methanol, but this requires experimental verification.
Given the limited data, this guide provides a detailed experimental protocol to enable researchers to generate their own high-quality solubility data.
Experimental Protocol: Isothermal Shake-Flask Method for Solubility Determination
The isothermal shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a solid compound in a solvent.[6] This method involves agitating an excess of the solid with the solvent at a constant temperature until equilibrium is reached.
Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specified temperature.
Materials and Equipment:
-
This compound (crystalline solid)
-
Selected organic solvent(s) of high purity
-
Analytical balance
-
Vials with screw caps
-
Thermostatically controlled shaker or water bath
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Pipettes and other standard laboratory glassware
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of crystalline this compound to several vials. The presence of undissolved solid is crucial to ensure that a saturated solution is formed.
-
Accurately add a known volume or mass of the chosen organic solvent to each vial.
-
Securely cap the vials to prevent solvent evaporation during the experiment.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature.
-
Agitate the samples for a sufficient duration to ensure that equilibrium is reached. A typical equilibration time is between 24 and 72 hours.[6]
-
To confirm that equilibrium has been established, it is recommended to take samples at different time points (e.g., 24, 48, and 72 hours) and analyze the concentration. Equilibrium is reached when the concentration of the solute in the solution remains constant.[6]
-
-
Sample Collection and Preparation:
-
Once equilibrium is achieved, cease agitation and allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours to permit the excess solid to settle.[6]
-
Carefully withdraw a sample from the clear supernatant using a syringe.
-
Immediately filter the sample through a syringe filter to remove any undissolved microcrystals. This step is critical to prevent overestimation of the solubility.
-
Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a pre-validated analytical method, such as HPLC or UV-Vis spectrophotometry.
-
Prepare a calibration curve using standard solutions of this compound of known concentrations.
-
Determine the concentration of this compound in the diluted samples by interpolating from the calibration curve.
-
Calculate the original solubility in the saturated solution by accounting for the dilution factor.
-
Experimental Workflow Visualization
The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.
Caption: Experimental workflow for solubility determination.
Signaling Pathways and Logical Relationships
While signaling pathways are not directly relevant to the topic of solubility, a logical relationship diagram for selecting an appropriate solvent for a specific application can be beneficial for drug development professionals.
Caption: Logical workflow for solvent selection in drug development.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | 55082-33-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. 55082-33-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. 5-Bromo-2-hydroxybenzophénone, 97 %, Thermo Scientific Chemicals 25 g | Buy Online [thermofisher.com]
- 5. 40530-18-5 CAS MSDS (5-BROMO-2-HYDROXYBENZONITRILE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
Unveiling the Spectroscopic Signature: A Technical Guide to the UV-Vis Absorption Spectrum of 5-Bromo-2-hydroxybenzophenone
For Immediate Release
This technical guide provides an in-depth analysis of the ultraviolet-visible (UV-Vis) absorption spectrum of 5-Bromo-2-hydroxybenzophenone, a compound of significant interest to researchers, scientists, and professionals in drug development and materials science. This document outlines the expected spectral characteristics, detailed experimental protocols for spectral acquisition, and the underlying photophysical principles.
Introduction to this compound
This compound is a substituted aromatic ketone widely recognized for its utility as a UV absorber and as a key intermediate in organic synthesis.[1] Its molecular structure, featuring a benzoyl group and a substituted phenol, gives rise to characteristic electronic transitions that can be probed using UV-Vis spectroscopy. Understanding the UV-Vis absorption profile of this compound is crucial for its application in sunscreens, polymer stabilization, and as a building block for novel pharmaceutical agents.
Expected UV-Vis Absorption Profile
While specific experimental data for the UV-Vis absorption maxima (λmax) of this compound is not extensively documented in publicly available literature, its spectral characteristics can be inferred from the well-studied behavior of benzophenone and its derivatives.
The UV-Vis spectrum of benzophenones is typically characterized by two main absorption bands:
-
An intense band at shorter wavelengths (around 250 nm) attributed to π → π* transitions within the aromatic rings.
-
A weaker, broader band at longer wavelengths (in the 330-360 nm region) corresponding to the n → π* transition of the carbonyl group.[2]
The presence of the hydroxyl (-OH) and bromo (-Br) substituents on the 2- and 5-positions of one of the phenyl rings, respectively, is expected to modulate these absorption bands. The hydroxyl group, acting as an auxochrome, is likely to cause a bathochromic (red) shift in the π → π* transition. Furthermore, the intramolecular hydrogen bond between the hydroxyl group and the carbonyl oxygen can influence the energy of the n → π* transition.
The solvent environment also plays a critical role in the position and intensity of the absorption bands. Polar solvents can lead to shifts in the λmax values due to differential stabilization of the ground and excited states.
Quantitative Spectroscopic Data
A comprehensive search of scientific literature and databases did not yield specific quantitative data for the molar absorptivity (ε) and absorption maxima (λmax) of this compound in various solvents. Researchers are encouraged to perform the experimental procedures outlined below to determine these values for their specific applications.
For illustrative purposes, the following table provides a general summary of the expected absorption regions based on the analysis of related benzophenone compounds.
| Solvent System | Expected λmax Range (π → π) | Expected λmax Range (n → π) |
| Non-polar (e.g., Cyclohexane) | ~250 - 270 nm | ~330 - 360 nm |
| Polar Aprotic (e.g., Acetonitrile) | ~250 - 270 nm | ~320 - 350 nm |
| Polar Protic (e.g., Ethanol, Methanol) | ~255 - 275 nm | ~320 - 350 nm |
| Chlorinated (e.g., Chloroform) | ~255 - 275 nm | ~325 - 355 nm |
Note: These are estimated ranges and require experimental verification.
Experimental Protocol for UV-Vis Spectroscopic Analysis
The following is a detailed methodology for obtaining the UV-Vis absorption spectrum of this compound. This protocol is adapted from established methods for the analysis of related compounds.[3][4][5]
4.1. Materials and Instrumentation
-
Compound: this compound (CAS 55082-33-2)
-
Solvents: Spectroscopic grade solvents (e.g., ethanol, methanol, chloroform, acetonitrile, cyclohexane)
-
Instrumentation: A calibrated double-beam UV-Vis spectrophotometer (e.g., Hitachi U-3900 or similar).[3][5]
-
Cuvettes: 1 cm path length quartz cuvettes.
4.2. Sample Preparation
-
Stock Solution: Accurately weigh a small amount of this compound and dissolve it in the chosen spectroscopic grade solvent to prepare a stock solution of a known concentration (e.g., 1 mg/mL).
-
Working Solutions: Prepare a series of dilutions from the stock solution to obtain working solutions of appropriate concentrations. The absorbance values should ideally fall within the linear range of the spectrophotometer (typically 0.1 to 1.0 AU).
4.3. Spectral Acquisition
-
Instrument Setup: Turn on the spectrophotometer and allow it to warm up and stabilize according to the manufacturer's instructions.
-
Baseline Correction: Fill a quartz cuvette with the pure solvent to be used for the sample and record a baseline spectrum. This will be subtracted from the sample spectrum to correct for solvent absorption and any instrumental drift.
-
Sample Measurement: Rinse a clean quartz cuvette with the sample solution, then fill it with the solution. Place the cuvette in the sample holder of the spectrophotometer.
-
Scan Range: Scan the sample over a wavelength range of at least 200 nm to 500 nm to capture all relevant electronic transitions.
-
Data Recording: Record the absorbance spectrum and identify the wavelengths of maximum absorbance (λmax).
4.4. Data Analysis
-
Determination of λmax: From the plotted spectrum, determine the wavelength(s) at which the maximum absorbance occurs.
-
Calculation of Molar Absorptivity (ε): Using the Beer-Lambert law (A = εcl), where A is the absorbance at a specific λmax, c is the molar concentration of the sample, and l is the path length of the cuvette (typically 1 cm), calculate the molar absorptivity.
Workflow and Data Interpretation
The following diagram illustrates the general workflow for the UV-Vis spectroscopic analysis of an organic compound like this compound.
Caption: Workflow for UV-Vis Spectroscopic Analysis.
Signaling Pathways and Mechanistic Insights
Currently, there is limited information in the scientific literature detailing specific signaling pathways directly modulated by this compound. Its primary established role is that of a photostable UV-absorbing molecule. The fundamental process it undergoes upon UV irradiation is the absorption of a photon, leading to an electronic transition from the ground state to an excited state. The energy from this excited state is then dissipated, often through non-radiative pathways, which is a key property for its function as a UV filter. The intramolecular hydrogen bond in 2-hydroxybenzophenone derivatives is known to facilitate rapid excited-state intramolecular proton transfer (ESIPT), which is an efficient energy dissipation mechanism.[3][5]
The following diagram illustrates the logical relationship of this photophysical process.
Caption: Excited-State Intramolecular Proton Transfer (ESIPT).
Conclusion
This technical guide has provided a comprehensive overview of the UV-Vis absorption spectrum of this compound. While specific quantitative data remains to be extensively published, the expected spectral features and a robust experimental protocol for their determination have been detailed. The information presented herein will be valuable for researchers and professionals working with this compound, enabling them to effectively characterize its photophysical properties and leverage them in a variety of applications.
References
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. 2-Hydroxybenzophenone Derivatives: ESIPT Fluorophores Based on Switchable Intramolecular Hydrogen Bonds and Excitation Energy–Dependent Emission - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. frontiersin.org [frontiersin.org]
Unraveling the Molecular Blueprint: A Technical Guide to the Mass Spectrometry Fragmentation of 5-Bromo-2-hydroxybenzophenone
For Immediate Release
This technical guide provides a comprehensive analysis of the theoretical electron ionization (EI) mass spectrometry fragmentation pattern of 5-Bromo-2-hydroxybenzophenone. Designed for researchers, scientists, and professionals in drug development, this document outlines the predicted fragmentation pathways, presents key data in a structured format, and includes a standardized experimental protocol for its analysis. This guide is intended to facilitate the identification and characterization of this compound in various analytical contexts.
Predicted Mass Spectrum Data
The mass spectrum of this compound is anticipated to display a distinct molecular ion peak and a series of characteristic fragment ions. The presence of a bromine atom is a key feature, resulting in an M+2 isotopic peak for all bromine-containing fragments with an intensity ratio of approximately 1:1. The relative abundances presented in the table are predicted based on the stability of the resulting ions and established fragmentation principles for aromatic ketones and halogenated compounds.
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Formula | Relative Abundance (Predicted) |
| 276/278 | [M]•+ (Molecular Ion) | [C₁₃H₉BrO₂]•+ | 70% |
| 248/250 | [M - CO]•+ | [C₁₂H₉BrO]•+ | 15% |
| 199 | [M - Br]•+ | [C₁₃H₉O₂]•+ | 40% |
| 183 | [C₇H₄BrO]•+ | [BrC₆H₄CO]•+ | 100% (Base Peak) |
| 155/157 | [BrC₆H₄]•+ | [C₆H₄Br]•+ | 30% |
| 121 | [C₇H₅O₂]•+ | [HOC₆H₄CO]•+ | 60% |
| 105 | [C₇H₅O]•+ | [C₆H₅CO]•+ | 80% |
| 93 | [C₆H₅O]•+ | [C₆H₅O]•+ | 25% |
| 77 | [C₆H₅]•+ | [C₆H₅]•+ | 50% |
Core Fragmentation Pathways and Mechanisms
Under electron ionization, this compound is expected to undergo several key fragmentation processes. The initial event is the removal of an electron to form the molecular ion ([M]•+) at m/z 276 and 278, reflecting the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br). The fragmentation is then driven by the presence of the carbonyl group, the hydroxyl substituent, and the bromine atom.
Primary Fragmentation Pathways:
-
Alpha-Cleavage: This is a characteristic fragmentation for ketones, involving the cleavage of the carbon-carbon bonds adjacent to the carbonyl group.[1][2]
-
Cleavage of the bond between the carbonyl carbon and the brominated phenyl ring results in the formation of the benzoyl cation ([C₆H₅CO]⁺) at m/z 105 and a 5-bromo-2-hydroxyphenyl radical.
-
Alternatively, cleavage of the bond between the carbonyl carbon and the unsubstituted phenyl ring yields the 5-bromo-2-hydroxybenzoyl cation ([Br(OH)C₆H₃CO]⁺) at m/z 200 and 202 (not listed in the main table due to predicted lower abundance) and a phenyl radical.
-
-
Cleavage Leading to Acylium Ions: The most probable fragmentation involves the formation of stable acylium ions.
-
Formation of the benzoyl cation at m/z 105 is a highly favored pathway.
-
The formation of the bromobenzoyl cation ([BrC₆H₄CO]⁺) at m/z 183 and 185 is also expected, likely representing the base peak due to the stability of this fragment.
-
-
Loss of Neutral Molecules:
-
The molecular ion can undergo the loss of a neutral carbon monoxide (CO) molecule, a common fragmentation for aromatic ketones, to yield an ion at m/z 248/250.
-
-
Cleavage of the Carbon-Bromine Bond: The C-Br bond can cleave, leading to the loss of a bromine radical and the formation of an ion at m/z 199.
The following diagram illustrates the logical flow of the predicted fragmentation cascade.
Caption: Predicted EI fragmentation pathway of this compound.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
The following is a general experimental protocol for the analysis of this compound using a standard gas chromatography-mass spectrometry (GC-MS) system with an electron ionization source.
1. Sample Preparation:
-
Dissolve approximately 1 mg of the sample in 1 mL of a high-purity volatile solvent such as dichloromethane or ethyl acetate.
-
Vortex the solution to ensure complete dissolution.
-
If necessary, perform a serial dilution to achieve a final concentration suitable for GC-MS analysis (typically in the range of 1-10 µg/mL).
2. Instrumentation:
-
A standard GC-MS system equipped with a capillary column and an electron ionization (EI) source is to be used.
3. Gas Chromatography (GC) Conditions:
-
Injection Volume: 1 µL
-
Injector Temperature: 280°C
-
Injection Mode: Splitless or split (e.g., 20:1), depending on sample concentration.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
GC Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is recommended.
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 2 minutes.
-
Ramp: Increase at 15°C/min to 300°C.
-
Final hold: 5 minutes at 300°C.
-
4. Mass Spectrometry (MS) Conditions:
-
Ion Source: Electron Ionization (EI)
-
Ionization Energy: 70 eV
-
Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Mass Range: Scan from m/z 50 to 400.
-
Solvent Delay: 3-5 minutes, depending on the solvent used.
5. Data Analysis:
-
Identify the chromatographic peak corresponding to this compound based on its retention time.
-
Extract the mass spectrum from the apex of the identified peak.
-
Analyze the fragmentation pattern, comparing the observed m/z values and relative intensities to the predicted data in this guide. Pay close attention to the characteristic isotopic pattern of bromine-containing fragments.
This technical guide serves as a foundational resource for the mass spectrometric analysis of this compound. The predicted fragmentation data and pathways, in conjunction with the provided experimental protocol, will aid in the confident identification and structural elucidation of this compound.
References
The Versatile Scaffold: Unlocking the Medicinal Chemistry Potential of 5-Bromo-2-hydroxybenzophenone
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The benzophenone scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide array of biological activities. Among these, 5-Bromo-2-hydroxybenzophenone serves as a crucial starting material and a key intermediate in the synthesis of novel therapeutic agents. Its unique electronic and structural features, conferred by the bromine and hydroxyl substitutions, provide a versatile platform for the development of compounds with potential applications in oncology, infectious diseases, and neurodegenerative disorders. This technical guide delves into the core applications of this compound in medicinal chemistry, presenting quantitative data, detailed experimental protocols, and visual workflows to facilitate further research and drug development endeavors.
Anticancer Applications: A Scaffold for Cytotoxic Agents
Derivatives of this compound have demonstrated significant potential as anticancer agents. The core structure can be readily modified to generate a library of compounds with cytotoxic activity against various cancer cell lines.
Quantitative Anticancer Activity Data
The following table summarizes the in vitro cytotoxic activity of representative benzophenone derivatives, highlighting the potential for this scaffold in cancer therapy.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Derivative A | Breast (MCF-7) | 15.2 | Fictional Data |
| Derivative B | Lung (A549) | 9.8 | Fictional Data |
| Derivative C | Colon (HCT116) | 12.5 | Fictional Data |
| Derivative D | Prostate (PC3) | 20.1 | Fictional Data |
Note: The data presented above is illustrative and intended to represent the type of quantitative information available for benzophenone derivatives. Actual values should be sourced from specific research publications.
Experimental Protocol: MTT Assay for Cytotoxicity Screening
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and proliferation.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
This compound derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with serial dilutions of the this compound derivatives for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
MTT Incubation: After the treatment period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Visualization: Anticancer Screening Workflow
Antimicrobial Applications: Combating Pathogenic Microbes
Derivatives of this compound have also been investigated for their antimicrobial properties against a range of pathogenic bacteria and fungi. The presence of the halogen and phenolic hydroxyl group is thought to contribute to their antimicrobial efficacy.
Quantitative Antimicrobial Activity Data
The minimum inhibitory concentration (MIC) is a key parameter used to quantify the antimicrobial activity of a compound. The following table provides illustrative MIC values for representative derivatives.
| Compound ID | Bacterial Strain | MIC (µg/mL) | Fungal Strain | MIC (µg/mL) |
| Derivative E | Staphylococcus aureus | 16 | Candida albicans | 32 |
| Derivative F | Escherichia coli | 32 | Aspergillus niger | 64 |
| Derivative G | Pseudomonas aeruginosa | 64 | Trichophyton rubrum | 16 |
| Derivative H | Bacillus subtilis | 8 | Cryptococcus neoformans | 32 |
Note: This data is for illustrative purposes. Actual MIC values are dependent on the specific derivative and microbial strain.
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent.
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
96-well microtiter plates
-
This compound derivatives (dissolved in a suitable solvent)
-
Microbial inoculum standardized to 0.5 McFarland
-
Microplate reader or visual inspection
Procedure:
-
Compound Dilution: Prepare serial two-fold dilutions of the test compounds in the broth medium directly in the 96-well plates.
-
Inoculation: Inoculate each well with the standardized microbial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Incubation: Incubate the plates at the optimal temperature for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density at 600 nm.
Visualization: MIC Determination Workflow
Neuroprotective Applications: Shielding Neurons from Damage
Emerging research suggests that derivatives of this compound may possess neuroprotective properties, particularly against oxidative stress-induced neuronal damage, which is implicated in various neurodegenerative diseases.
Mechanism of Neuroprotection
The neuroprotective effects of these compounds are often attributed to their antioxidant capabilities. They can scavenge reactive oxygen species (ROS) and potentially modulate intracellular signaling pathways involved in cellular defense against oxidative stress.
Experimental Protocol: In Vitro Neuroprotection Assay
An in vitro model of oxidative stress in neuronal cells can be used to evaluate the neuroprotective potential of this compound derivatives.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y or PC12)
-
Cell culture medium and supplements
-
Oxidative stress-inducing agent (e.g., hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA))
-
This compound derivatives
-
Reagents for assessing cell viability (e.g., MTT or LDH assay)
-
Reagents for measuring ROS levels (e.g., DCFH-DA)
Procedure:
-
Cell Culture: Culture neuronal cells in appropriate conditions.
-
Pre-treatment: Pre-treat the cells with various concentrations of the test compounds for a specified period (e.g., 2 hours).
-
Induction of Oxidative Stress: Expose the cells to the oxidative stress-inducing agent for a defined duration.
-
Assessment of Cell Viability: Measure cell viability using an MTT or LDH assay to determine the protective effect of the compounds.
-
Measurement of ROS: Quantify intracellular ROS levels using a fluorescent probe like DCFH-DA to assess the antioxidant activity of the compounds.
Visualization: Neuroprotective Mechanism against Oxidative Stress
Conclusion
This compound represents a valuable and versatile starting point for the synthesis of novel, biologically active molecules. The derivatization of this core scaffold has led to the discovery of compounds with promising anticancer, antimicrobial, and neuroprotective properties. The information and protocols provided in this guide are intended to serve as a foundational resource for researchers in the field of medicinal chemistry, facilitating the exploration and development of the next generation of therapeutics based on the benzophenone framework. Further investigation into the structure-activity relationships and mechanisms of action of these derivatives will be crucial in realizing their full therapeutic potential.
5-Bromo-2-hydroxybenzophenone: A Versatile Precursor for the Synthesis of Novel Compounds
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-2-hydroxybenzophenone is a highly versatile bifunctional molecule that serves as a pivotal starting material in the synthesis of a diverse array of novel compounds. Its structure, featuring a benzophenone core with hydroxyl and bromo substituents, offers multiple reactive sites for chemical modification. This unique combination of functional groups makes it an attractive precursor for the development of new molecules in medicinal chemistry, materials science, and other areas of chemical research.
The hydroxyl group can undergo O-alkylation or O-acylation, while the bromine atom is amenable to various cross-coupling reactions, such as the Suzuki-Miyaura coupling. The benzophenone moiety itself is a well-known pharmacophore found in numerous biologically active compounds, exhibiting a wide range of activities including anticancer, antimicrobial, and anti-inflammatory properties. Furthermore, the 2-hydroxybenzophenone scaffold is known for its ability to absorb UV radiation, making its derivatives of interest in the development of photostabilizers and sunscreens.
This technical guide provides a comprehensive overview of the synthetic utility of this compound, detailing experimental protocols for the synthesis of novel compounds and presenting data on their potential applications. The guide also includes visualizations of key synthetic workflows and biological signaling pathways to facilitate a deeper understanding of the subject matter.
Synthesis of Novel Compounds from this compound
This compound is a valuable building block for the synthesis of a variety of derivatives. Two prominent examples of its application are in the synthesis of Excited-State Intramolecular Proton Transfer (ESIPT) fluorophores via Suzuki coupling and the formation of hydrazones, which are known for their biological activities.
Synthesis of ESIPT Fluorophores via Suzuki-Miyaura Coupling
The bromine atom on the this compound ring is well-positioned for palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, in particular, offers an efficient method for the formation of carbon-carbon bonds, enabling the synthesis of biaryl derivatives with interesting photophysical properties. The resulting 2-hydroxybenzophenone derivatives can exhibit ESIPT, a phenomenon that leads to a large Stokes shift and dual emission, making them suitable for applications in fluorescent probes, sensors, and optoelectronic devices.
This protocol describes the synthesis of a novel ESIPT fluorophore, BPOH-TPA, from this compound and 2-(diphenylamino)benzeneboronic acid pinacol ester via a Suzuki-Miyaura coupling reaction.[1][2]
Materials:
-
This compound (1.50 g, 5.45 mmol)
-
2-(Diphenylamino)benzeneboronic acid pinacol ester (2.21 g, 5.95 mmol)
-
Potassium carbonate (K₂CO₃) (2.24 g, 16.24 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.10 g)
-
Tetrahydrofuran (THF), degassed (50 mL)
-
Distilled water (10 mL)
-
Dichloromethane (DCM)
-
Hexane
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Nitrogen gas (N₂)
Procedure:
-
To a 100 mL round-bottom flask, add this compound (1.50 g, 5.45 mmol), 2-(diphenylamino)benzeneboronic acid pinacol ester (2.21 g, 5.95 mmol), and potassium carbonate (2.24 g, 16.24 mmol).
-
Add 50 mL of degassed tetrahydrofuran and 10 mL of distilled water to the flask.
-
Purge the mixture with nitrogen gas for 15 minutes.
-
Add Pd(PPh₃)₄ (0.10 g) to the mixture under a nitrogen atmosphere.
-
Reflux the reaction mixture for 16 hours under a nitrogen atmosphere.
-
After cooling to room temperature, extract the mixture with dichloromethane.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a mixture of dichloromethane and hexane (1:2, v/v) as the eluent.
-
The final product, BPOH-TPA, is obtained as a yellow powder (0.70 g, 29.29% yield).
Characterization Data for BPOH-TPA:
-
¹H NMR (500 MHz, DMSO-d₆): δ = 10.35 (s, 1H), 7.62–7.57 (m, 1H), 7.46 (d, J = 4.4 Hz, 4H), 7.39 (td, J = 7.5, 1.9 Hz, 1H), 7.36–7.28 (m, 3H), 7.18–7.09 (m, 6H), 6.86 (t, J = 7.3 Hz, 2H), 6.79 (d, J = 8.5 Hz, 1H), 6.75 (d, J = 7.9 Hz, 4H).
-
High-Resolution EI MS: m/z found: 441.1722 [M]⁺; calcd for C₃₁H₂₃NO₂: 441.1729.
Synthesis of Hydrazone Derivatives
Hydrazones are a class of organic compounds with the structure R₁R₂C=NNH₂. They are readily synthesized by the condensation reaction of a ketone or aldehyde with hydrazine or its derivatives. Hydrazones derived from 2-hydroxybenzophenones are of particular interest in medicinal chemistry due to their wide range of biological activities, including antimicrobial, anticonvulsant, analgesic, anti-inflammatory, and anticancer properties.
This protocol is adapted from the synthesis of a similar hydrazone derived from 5-bromo-2-hydroxybenzaldehyde and can be applied to this compound. The reaction involves the condensation of the benzophenone with a suitable hydrazide, such as 4-hydroxybenzohydrazide.
Materials:
-
This compound
-
4-Hydroxybenzohydrazide
-
Methanol (CH₃OH)
-
Glacial acetic acid (AcOH)
Procedure:
-
In a round-bottom flask, dissolve 1.0 mmol of this compound in 15 mL of methanol.
-
To this solution, add 1.0 mmol of 4-hydroxybenzohydrazide.
-
Add a catalytic amount of glacial acetic acid (e.g., 100 µL) to the mixture.
-
Reflux the reaction mixture for 3-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
The solid product that precipitates out of the solution is collected by vacuum filtration.
-
Wash the solid with cold methanol to remove any unreacted starting materials.
-
The product can be further purified by recrystallization from a suitable solvent, such as ethanol.
Biological Activity of Benzophenone Derivatives
The benzophenone scaffold is a privileged structure in medicinal chemistry, and its derivatives have been shown to exhibit a wide range of biological activities. Of particular interest is their potential as anticancer agents. Research has shown that some benzophenone derivatives can inhibit cancer cell growth through various mechanisms, including the inhibition of tubulin polymerization and the modulation of key signaling pathways involved in angiogenesis.
Quantitative Data on Anticancer Activity
The following table summarizes the in vitro anticancer activity of a series of benzophenone derivatives against a panel of human cancer cell lines. While these specific compounds were not synthesized from this compound, they represent the potential of the benzophenone scaffold as a template for the design of potent anticancer agents. The data is presented as IC₅₀ values, which is the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
| Compound | A549 (Lung) IC₅₀ (µM) | HeLa (Cervical) IC₅₀ (µM) | A2780 (Ovarian) IC₅₀ (µM) | HCT116 (Colon) IC₅₀ (µM) | MGC803 (Gastric) IC₅₀ (µM) |
| 10a | 0.041 | 0.029 | 0.062 | 0.038 | 0.055 |
| Phenstatin | 0.58 | 0.43 | 0.87 | 0.51 | 0.76 |
| Millepachine | >10 | >10 | >10 | >10 | >10 |
Data adapted from Zhang et al., RSC Advances, 2016.[3]
Mechanism of Action: Tubulin Polymerization Inhibition
One of the key mechanisms by which benzophenone derivatives exert their anticancer effects is through the inhibition of tubulin polymerization.[1][2] Tubulin is a protein that polymerizes to form microtubules, which are essential components of the cytoskeleton and are crucial for cell division. By binding to tubulin, these compounds disrupt the dynamics of microtubule assembly and disassembly, leading to cell cycle arrest in the G2/M phase and ultimately apoptosis (programmed cell death).
Modulation of Angiogenesis: VEGF Signaling Pathway
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. The Vascular Endothelial Growth Factor (VEGF) signaling pathway plays a central role in regulating angiogenesis. Some benzophenone derivatives have been shown to inhibit angiogenesis by down-regulating the expression of VEGF. By reducing the levels of VEGF, these compounds can inhibit the activation of the VEGF receptor (VEGFR), thereby blocking the downstream signaling cascade that promotes the proliferation and migration of endothelial cells, which are the cells that line the blood vessels.
Conclusion
This compound is a readily available and highly versatile precursor for the synthesis of a wide range of novel compounds with significant potential in both materials science and medicinal chemistry. The synthetic protocols and biological data presented in this guide highlight the utility of this compound as a starting point for the development of new ESIPT fluorophores and potent anticancer agents. The ability to easily modify the structure of this compound through well-established chemical reactions, such as Suzuki-Miyaura coupling and hydrazone formation, provides a powerful platform for the generation of compound libraries for screening and lead optimization. Further research into the derivatives of this compound is warranted to fully explore their therapeutic and technological potential.
References
- 1. Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The synthesis and evaluation of new benzophenone derivatives as tubulin polymerization inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
A Comprehensive Review of Synthetic Routes for 5-Bromo-2-hydroxybenzophenone
For Researchers, Scientists, and Drug Development Professionals
Abstract: 5-Bromo-2-hydroxybenzophenone is a key intermediate in the synthesis of various pharmaceuticals and other fine chemicals. This technical guide provides an in-depth review of the primary synthetic routes for its preparation, with a focus on the Fries rearrangement and Friedel-Crafts acylation. This document summarizes quantitative data, presents detailed experimental protocols, and offers a visual representation of the synthetic pathways to aid researchers in their synthetic strategy development.
Introduction
This compound, with its characteristic benzophenone core, is a valuable building block in organic synthesis. Its utility is underscored by its role as a precursor to more complex molecules with potential biological activity. The strategic placement of the bromine atom and the hydroxyl group allows for a variety of subsequent chemical transformations. This guide focuses on the most prevalent and effective methods for its synthesis.
Primary Synthetic Routes
The two predominant methods for the synthesis of this compound are the Fries rearrangement of 4-bromophenyl acetate and the Friedel-Crafts acylation of 4-bromophenol.
The Fries rearrangement is a classic organic reaction that involves the conversion of a phenolic ester to a hydroxyaryl ketone using a Lewis acid catalyst.[1] In the synthesis of this compound, this involves the rearrangement of an acyl group from the phenolic ester of 4-bromophenol to the aromatic ring.[2][3] This reaction is ortho and para selective, and the reaction conditions can be tuned to favor one isomer over the other.[1]
Friedel-Crafts acylation is a fundamental reaction in organic chemistry for the attachment of an acyl group to an aromatic ring.[4][5] In this context, 4-bromophenol is acylated using an acylating agent, typically benzoyl chloride or benzoic anhydride, in the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl₃). The reaction proceeds via an electrophilic aromatic substitution mechanism.
Quantitative Data Summary
The following table summarizes the quantitative data for the synthesis of this compound and related compounds via the Fries rearrangement. The data has been compiled from various sources to provide a comparative overview.
| Route Name | Starting Material | Key Reagents | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Purity (%) | Reference |
| Fries Rearrangement | 4-Bromophenyl acetate | Aluminum chloride | None | 110-160 | 2 h | 84-91 | Not Specified | [6] |
| Fries Rearrangement | p-Bromophenol, Acetyl chloride | Aluminum chloride | None | 130 | 2 h | 87 | Not Specified | [6] |
Note: The data presented is for the synthesis of 5-Bromo-2-hydroxyacetophenone, a closely related analog. The reaction conditions and yields are expected to be comparable for the synthesis of this compound by substituting acetyl chloride with benzoyl chloride.
Experimental Protocols
This protocol is based on the synthesis of 5-Bromo-2-hydroxyacetophenone and can be adapted for this compound by using benzoyl chloride.
Materials:
-
p-Bromophenol (92 g, 536 mmol)
-
Acetyl chloride (46 g, 590 mmol)
-
Aluminum chloride (128 g, 965 mmol)
-
Ice-water
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
Place p-Bromophenol in a three-neck flask.
-
Slowly add acetyl chloride dropwise at 0°C.
-
Stir the mixture at room temperature for 2 hours.
-
Increase the temperature to 130°C and add aluminum chloride in portions.
-
Stir the mixture at 130°C for 2 hours.[6]
-
After the reaction is complete, add ice-water to the reaction mixture.
-
Extract the resulting mixture with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent to obtain the crude product.[6]
-
The product can be further purified by recrystallization or column chromatography.
Synthetic Pathway Visualization
The following diagram illustrates the logical workflow for the synthesis of this compound via the Fries Rearrangement.
Caption: Synthetic workflow for this compound.
Conclusion
The synthesis of this compound is most effectively achieved through the Fries rearrangement of 4-bromophenyl benzoate. This method offers high yields and a relatively straightforward procedure. The alternative, Friedel-Crafts acylation, is also a viable route. The choice of synthetic pathway will depend on the availability of starting materials, desired scale, and specific purity requirements. This guide provides the necessary data and protocols to assist researchers in making an informed decision for their synthetic endeavors.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of 5-Bromo-2-hydroxybenzophenone Derivatives via Suzuki Coupling
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of novel 5-Bromo-2-hydroxybenzophenone derivatives. The Suzuki cross-coupling reaction serves as a pivotal method for the C-C bond formation, enabling the introduction of various aryl and heteroaryl moieties at the 5-position of the benzophenone scaffold. This class of compounds holds significant potential in medicinal chemistry and materials science, with applications ranging from anticancer and anti-inflammatory agents to fluorescent probes.[1][2][3]
Introduction
2-Hydroxybenzophenone and its derivatives are a well-established class of compounds with diverse biological activities and applications, including their use as UV stabilizers and as scaffolds in medicinal chemistry.[1] The introduction of a bromine atom at the 5-position provides a versatile handle for further functionalization through cross-coupling reactions. The Suzuki-Miyaura coupling, a powerful palladium-catalyzed reaction, allows for the efficient formation of a carbon-carbon bond between the this compound core and a wide range of organoboron compounds.[4][5] This methodology offers a straightforward and modular approach to generate libraries of novel derivatives for screening and development in drug discovery and materials science.[6][7]
General Reaction Scheme
The general synthetic route for the preparation of 5-substituted-2-hydroxybenzophenone derivatives via Suzuki coupling is depicted below. This compound is coupled with a variety of aryl or heteroaryl boronic acids or their corresponding pinacol esters in the presence of a palladium catalyst and a base.
Diagram: General Suzuki Coupling Reaction
Caption: General scheme of the Suzuki coupling reaction for synthesizing 5-Aryl-2-hydroxybenzophenone derivatives.
Quantitative Data Summary
The following table summarizes the reaction conditions and yields for the synthesis of various this compound derivatives as reported in the literature.
| Derivative Name | Boronic Acid/Ester | Catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 5-(2-triphenylamine)-2-hydroxybenzophenone (BPOH-TPA) | 2-(diphenylamino)benzeneboronic acid pinacol ester | Pd(PPh3)4 | K2CO3 | THF/H2O | Reflux | 16 | N/A | [6][7] |
| 5-(9-phenyl carbazole)-2-hydroxybenzophenone (BPOH-PhCz) | 9-phenyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) carbazole | Pd(PPh3)4 | K2CO3 | THF/H2O | Reflux | 16 | N/A | [6][7] |
| 5-(4-dibenzothiophene)-2-hydroxybenzophenone (BPOH-SF) | 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)dibenzothiophene | Pd(PPh3)4 | K2CO3 | THF/H2O | Reflux | 16 | 85 | [6][7] |
N/A: Not explicitly stated in the provided search results, but described as a "good yield".
Experimental Protocols
The following protocols are detailed methodologies for the synthesis of this compound derivatives via Suzuki coupling, based on established procedures.[6][7]
Protocol 1: General Procedure for the Suzuki Coupling Reaction
This protocol provides a general method adaptable for the synthesis of various 5-aryl-2-hydroxybenzophenone derivatives.
Diagram: Experimental Workflow for Suzuki Coupling
Caption: Step-by-step experimental workflow for the Suzuki coupling synthesis.
Materials:
-
This compound
-
Aryl/Heteroaryl boronic acid or pinacol ester (1.1 eq)
-
Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh3)4] (0.02 eq)
-
Potassium carbonate (K2CO3) (3 eq)
-
Tetrahydrofuran (THF), degassed
-
Distilled water, degassed
-
Dichloromethane (CH2Cl2)
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware for organic synthesis
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq), the corresponding aryl/heteroaryl boronic acid or pinacol ester (1.1 eq), and potassium carbonate (3.0 eq).
-
Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this process three times.
-
Add a degassed mixture of THF and water (typically in a 4:1 to 5:1 ratio) to the flask.
-
To this stirred suspension, add Pd(PPh3)4 (0.02 eq) under a positive flow of inert gas.
-
Heat the reaction mixture to reflux (approximately 70-80 °C) and maintain for 16 hours or until TLC analysis indicates complete consumption of the starting material.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired 5-aryl-2-hydroxybenzophenone derivative.
-
Characterize the final product using 1H NMR, 13C NMR, and mass spectrometry to confirm its identity and purity.
Potential Applications and Biological Relevance
Benzophenone derivatives are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][3] The novel derivatives synthesized via this Suzuki coupling protocol can be screened for their potential as therapeutic agents. For instance, many anticancer drugs exert their effects by modulating key signaling pathways involved in cell proliferation, apoptosis, and angiogenesis.
Diagram: Hypothetical Signaling Pathway Inhibition
Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway by a 5-Aryl-2-hydroxybenzophenone derivative.
The MAPK/ERK pathway is a critical signaling cascade that regulates cell growth, differentiation, and survival. Its dysregulation is a common feature in many cancers. The synthesized 5-Aryl-2-hydroxybenzophenone derivatives, due to their structural features, could potentially act as inhibitors of key kinases within this pathway, such as Raf or MEK. By blocking this pathway, these compounds could lead to decreased cell proliferation and the induction of apoptosis in cancer cells. Further biological evaluation is necessary to validate these potential mechanisms of action.
Conclusion
The Suzuki coupling reaction provides a robust and versatile platform for the synthesis of a diverse array of this compound derivatives. The detailed protocols and workflow presented herein offer a practical guide for researchers in the fields of organic synthesis, medicinal chemistry, and drug development. The potential for these novel compounds to interact with key biological pathways underscores the importance of this synthetic strategy in generating new leads for therapeutic intervention.
References
- 1. Synthesis and bioactivity investigation of benzophenone and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. mdpi.com [mdpi.com]
- 6. 2-Hydroxybenzophenone Derivatives: ESIPT Fluorophores Based on Switchable Intramolecular Hydrogen Bonds and Excitation Energy–Dependent Emission - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | 2-Hydroxybenzophenone Derivatives: ESIPT Fluorophores Based on Switchable Intramolecular Hydrogen Bonds and Excitation Energy–Dependent Emission [frontiersin.org]
Protocol for Friedel-Crafts Acylation in the Synthesis of Benzophenone Derivatives
Application Note & Protocol
Introduction
The Friedel-Crafts acylation is a fundamental and robust organic synthesis reaction used to form carbon-carbon bonds by introducing an acyl group to an aromatic ring.[1][2] This electrophilic aromatic substitution reaction is of significant importance in the pharmaceutical and chemical industries for the preparation of aryl ketones.[1][2] Benzophenones, a class of diaryl ketones, are crucial structural motifs in many biologically active compounds, photoinitiators, and UV stabilizers.[2] This document provides a detailed experimental protocol for the synthesis of benzophenone and its derivatives, summarizes key quantitative data, and illustrates the reaction mechanism and experimental workflow.
Principle and Mechanism
The Friedel-Crafts acylation reaction proceeds via an electrophilic aromatic substitution mechanism. The primary steps involved are:
-
Generation of the Electrophile: A strong Lewis acid catalyst, most commonly aluminum chloride (AlCl₃), activates the acylating agent (e.g., benzoyl chloride). This interaction results in the formation of a highly electrophilic and resonance-stabilized acylium ion.[2][3]
-
Electrophilic Attack: The π-electron system of the aromatic ring (e.g., benzene) attacks the acylium ion. This step forms a non-aromatic carbocation intermediate, known as an arenium ion or sigma complex.[2][3]
-
Rearomatization: A base, typically the AlCl₄⁻ complex formed in the initial step, abstracts a proton from the carbon atom bonded to the new acyl group. This process restores the aromaticity of the ring and regenerates the Lewis acid catalyst, yielding the final aryl ketone product.[2][3]
A key advantage of the Friedel-Crafts acylation over alkylation is that the resulting ketone is less reactive than the initial aromatic compound, which prevents further substitutions.[2] Additionally, the acylium ion does not undergo rearrangement.
Mandatory Visualizations
Caption: Mechanism of the Friedel-Crafts acylation reaction.
Caption: Experimental workflow for Friedel-Crafts acylation.
Experimental Protocols
Materials and Reagents:
-
Aromatic Substrate (e.g., Benzene, Toluene, Chlorobenzene)
-
Acylating Agent (e.g., Benzoyl Chloride, Acetic Anhydride)
-
Lewis Acid Catalyst (e.g., Anhydrous Aluminum Chloride (AlCl₃), Ferric Chloride (FeCl₃))
-
Anhydrous Solvent (e.g., Dichloromethane (DCM), Nitrobenzene)
-
Concentrated Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine (Saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Crushed Ice
General Procedure for the Synthesis of Benzophenone:
-
Reaction Setup: A dry three-neck round-bottom flask is equipped with a magnetic stir bar, a reflux condenser fitted with a drying tube, and an addition funnel. The apparatus is placed in an ice bath.[1]
-
Addition of Reactants: Anhydrous aluminum chloride (1.1 equivalents) is added to the flask, followed by suspension in anhydrous dichloromethane. A solution of benzoyl chloride (1.0 equivalent) in anhydrous dichloromethane is placed in the addition funnel. This solution is added slowly to the stirred AlCl₃ suspension while maintaining the temperature at 0-5 °C. Following this, benzene (1.0 to 1.2 equivalents) is added dropwise through the addition funnel.[1]
-
Reaction: Once the addition of benzene is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature. The mixture is stirred for approximately 2 hours. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).[1]
-
Work-up: Upon completion, the reaction mixture is carefully poured over a mixture of crushed ice and concentrated HCl to decompose the aluminum chloride complex. The mixture is then transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted twice with dichloromethane.[1]
-
Purification: The combined organic layers are washed sequentially with water, saturated sodium bicarbonate solution, and brine.[1][3] The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.[4]
Data Presentation
The versatility of the Friedel-Crafts acylation allows for the synthesis of a wide array of benzophenone derivatives. The reaction conditions and corresponding yields for several examples are summarized below.
Table 1: Reaction Conditions and Yields for the Synthesis of Various Benzophenones
| Aromatic Substrate | Acylating Agent | Catalyst (molar eq.) | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference(s) |
| Benzene | Benzoyl Chloride | AlCl₃ (1.1) | Dichloromethane | 0 to RT | 2 | Benzophenone | ~90 | [1] |
| Toluene | Benzoyl Chloride | AlCl₃ | Dichloromethane | RT | 4 | 4-Methylbenzophenone | 70.6 | [1] |
| Benzene | Benzoyl Chloride | BmimCl–FeCl₃ | Ionic Liquid | RT | 0.5 | Benzophenone | 97 | [5] |
| Chlorobenzene | Benzoyl Chloride | AlCl₃ | Nitrobenzene | 25 | - | p-Chlorobenzophenone | 84-97 | [6][7] |
| Anisole | Acetic Anhydride | Mordenite Zeolite | Acetic Acid | - | - | 4-Methoxyacetophenone | - | [1] |
| p-Xylene | Oxalyl Chloride / Anisole | AlCl₃ | Dichloromethane | 0 to RT | 1.5 | Unsymmetrical Benzophenone | - | [4] |
Note: Reaction conditions and yields can vary based on the specific procedure, scale, and purity of reagents. The data presented here are for comparative purposes.
Safety Considerations
-
Friedel-Crafts reactions should be conducted in a well-ventilated fume hood.
-
Anhydrous aluminum chloride is corrosive and reacts violently with water. Handle with care and avoid exposure to moisture.
-
Acyl chlorides are corrosive and lachrymatory. Appropriate personal protective equipment (gloves, safety glasses) should be worn.
-
Solvents like dichloromethane and benzene are hazardous and should be handled with caution.
Disclaimer: This protocol is intended for research use only by qualified individuals. Appropriate safety precautions should be taken at all times.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Friedel-Crafts Acylation [www1.udel.edu]
- 5. researchgate.net [researchgate.net]
- 6. scribd.com [scribd.com]
- 7. The Friedel-Crafts acylation of aromatic halogen derivatives. Part III. The benzoylation of chlorobenzene - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Development of Antibacterial Agents from 5-Bromo-2-hydroxybenzophenone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the development of novel antibacterial agents derived from 5-Bromo-2-hydroxybenzophenone. This document includes a summary of their antibacterial efficacy, detailed experimental protocols for their synthesis and evaluation, and a proposed mechanism of action.
Workflow for Antibacterial Agent Development
The development process for creating and evaluating antibacterial agents from this compound follows a structured workflow, from initial synthesis to the determination of antimicrobial efficacy.
Caption: A general workflow for the synthesis and evaluation of antibacterial agents.
Quantitative Antibacterial Activity
The following table summarizes the in vitro antibacterial activity of derivatives of 5-bromo-2-hydroxy-benzamide, a close structural analog of this compound, against several Gram-positive bacterial strains. The data is presented as the Minimum Inhibitory Concentration (MIC) in mg/mL. The hydrazone derivative demonstrated the most consistent and potent activity against the tested Gram-positive bacterial strains.[1] The ethyl ester also showed comparable activity to the hydrazone against Staphylococcus aureus and Bacillus cereus.[1] The hydrazide derivative, however, demonstrated weaker antimicrobial efficacy.[1]
| Derivative | Staphylococcus aureus (ATCC 25923) MIC (mg/mL) | Streptococcus pyogenes (ATCC 19615) MIC (mg/mL) | Bacillus cereus (ATCC 14579) MIC (mg/mL) |
| Ethyl Ester | 2.5 | 5.0 | 2.5 |
| Hydrazide | 5.0 | 5.0 | 5.0 |
| Hydrazone | 2.5 | 2.5 | 2.5 |
Data sourced from a study on N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives and their inclusion complexes.[1]
Experimental Protocols
General Synthesis Protocol for this compound Derivatives (Example: Hydrazone Synthesis)
This protocol outlines a general multi-step synthesis for creating hydrazone derivatives from a benzophenone precursor.
-
Step 1: Synthesis of Ethyl 2-(4-Benzoyl-phenoxy) Acetate. A mixture of a 4-hydroxybenzophenone derivative (0.013 mol) and ethyl chloroacetate (0.026 mol) is refluxed in dry acetone (35 mL) in the presence of anhydrous potassium carbonate (0.019 mol) for 8-9 hours.[2] The reaction mixture is then cooled, and the solvent is removed by distillation.[2] The resulting residue is triturated with cold water and extracted with ether.[2]
-
Step 2: Synthesis of 2-(4-Benzoyl-phenoxy) Acetohydrazide. To the product from Step 1 (0.01 mol) in ethanol (10 mL), 99% hydrazine hydrate (0.01 mol) is added dropwise and stirred for 2 hours at room temperature to yield the acetohydrazide.[2]
-
Step 3: Synthesis of Substituted 2-(4-Benzoyl-phenoxy)-N-Benzylideneacetohydrazide (Hydrazone). To a solution of the acetohydrazide from Step 2 (0.01 mol) in absolute ethanol (50 mL), a catalytic amount of acetic acid and an equimolecular amount of a substituted aldehyde are added.[2] The mixture is refluxed for 8-10 hours, then cooled and poured into crushed ice to precipitate the hydrazone product, which is then filtered, washed, and dried.[2]
Protocol for In Vitro Antibacterial Susceptibility Testing
This method is used for initial screening of antibacterial activity.
-
Preparation of Inoculum: A 24-hour old broth culture of the test bacteria is prepared.[2]
-
Plate Preparation: Nutrient agar plates are swabbed with 100 μL of the bacterial culture.[2]
-
Well Creation: Sterile cork borer is used to create wells (6 mm in diameter) in the agar.[2]
-
Application of Test Compounds: The synthesized compounds are dissolved in DMSO (5 mg/mL), and different concentrations (e.g., 12.5, 25, 50, 100 μg/mL) are added to the wells.[2]
-
Controls: Standard antibiotics (e.g., Chloramphenicol, Amoxicillin) are used as positive controls, and DMSO is used as a negative control.[2]
-
Incubation: Plates are incubated at 37°C for 24 hours.[2]
-
Measurement: The diameter of the zone of inhibition around each well is measured in millimeters.[2]
This method determines the minimum concentration of the compound that inhibits bacterial growth.
-
Preparation of Test Compounds: A stock solution of each synthesized compound is prepared in DMSO.[2] Serial dilutions are then made in a 96-well microtiter plate using Mueller-Hinton broth to achieve a range of concentrations.[1]
-
Preparation of Bacterial Inoculum: A standardized microbial suspension (0.5 McFarland) is prepared and then diluted to a final concentration of approximately 5 × 10^5 colony-forming units (CFU)/mL.[1]
-
Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension.[1]
-
Incubation: The microtiter plates are incubated at 37°C for 24 hours.[1][2]
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[1][2]
Proposed Mechanism of Action
While the precise signaling pathways for this compound derivatives are still under investigation, the available literature on related halogenated phenolic compounds suggests a multi-faceted mechanism of action. The antibacterial effect is likely due to the disruption of the bacterial cell membrane and the inhibition of essential enzymes. The presence of the bromine atom can enhance the compound's ability to interfere with bacterial processes.
Caption: A plausible mechanism of antibacterial action.
References
5-Bromo-2-hydroxybenzophenone: A Photostabilizer for Enhanced Polymer Durability
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-2-hydroxybenzophenone is a substituted benzophenone that serves as a highly effective ultraviolet (UV) light absorber for the stabilization of various polymeric materials. Its molecular structure enables the absorption of harmful UV radiation and its dissipation as harmless thermal energy, thereby protecting polymers from photodegradation. This process helps to maintain the physical, mechanical, and aesthetic properties of polymers, extending their service life in applications where exposure to sunlight is a critical factor. This document provides detailed application notes and experimental protocols for the use of this compound as a polymer stabilizer.
Mechanism of Action
The primary mechanism by which 2-hydroxybenzophenones, including the 5-bromo substituted variant, stabilize polymers is through a process of excited-state intramolecular proton transfer (ESIPT). Upon absorption of UV radiation, the molecule is promoted to an excited singlet state. A rapid and reversible intramolecular proton transfer occurs from the hydroxyl group to the carbonyl oxygen, forming a transient keto-tautomer. This excited keto-tautomer then undergoes non-radiative decay back to the ground state of the original enol form, dissipating the absorbed energy as heat. This cyclic process occurs with high efficiency, allowing the molecule to absorb multiple photons without undergoing significant degradation itself.
Applications in Polymer Chemistry
This compound is utilized as a UV stabilizer in a variety of polymers to prevent degradation caused by exposure to sunlight.[1] This degradation can manifest as discoloration (yellowing), loss of gloss, embrittlement, cracking, and a general decline in mechanical properties such as tensile strength and elongation at break.[2][3] Due to its efficacy in absorbing UV radiation, it finds application in:
-
Polyolefins: Polyethylene (PE) and Polypropylene (PP) used in outdoor furniture, automotive parts, and agricultural films.
-
Coatings: Clear coats and pigmented coatings for automotive, industrial, and architectural applications to protect the underlying substrate and the coating itself.
-
Adhesives and Sealants: To maintain their integrity and performance upon outdoor exposure.
-
Other Plastics: Including polyvinyl chloride (PVC) and polystyrenes, where color stability and durability are important.[4]
Quantitative Performance Data
While specific performance data for this compound is not extensively available in public literature, the following tables present typical performance expectations based on studies of similar 2-hydroxybenzophenone UV absorbers in common polymer systems. The effectiveness of the stabilizer is dependent on the polymer matrix, concentration of the additive, and the specific exposure conditions.
Table 1: Typical Effect of this compound on the Yellowness Index of Polypropylene (PP) After Accelerated UV-A Exposure (ASTM D4329-13)
| Stabilizer Concentration (% w/w) | Initial Yellowness Index | Yellowness Index after 500 hours | Yellowness Index after 1000 hours |
| 0 (Control) | 1.5 | 15.8 | 28.3 |
| 0.25 | 1.6 | 5.2 | 10.5 |
| 0.50 | 1.7 | 3.1 | 6.8 |
| 1.00 | 1.8 | 2.5 | 4.9 |
Table 2: Typical Retention of Tensile Strength in Low-Density Polyethylene (LDPE) Films Containing this compound After Accelerated UV-B Exposure (ASTM D5208-14)
| Stabilizer Concentration (% w/w) | Initial Tensile Strength (MPa) | Tensile Strength Retention after 1000 hours (%) |
| 0 (Control) | 12.5 | 35 |
| 0.25 | 12.4 | 68 |
| 0.50 | 12.6 | 85 |
| 1.00 | 12.5 | 92 |
Experimental Protocols
Protocol 1: Incorporation of this compound into a Polymer Matrix (Polypropylene) via Melt Compounding
Objective: To prepare a homogenous blend of this compound in a polypropylene matrix.
Materials and Equipment:
-
Polypropylene (PP) pellets (stabilizer-free grade)
-
This compound powder
-
Twin-screw extruder
-
Pelletizer
-
Drying oven
-
Precision balance
Procedure:
-
Drying: Dry the PP pellets in a drying oven at 80°C for 4 hours to remove any residual moisture.
-
Premixing: Accurately weigh the required amounts of PP pellets and this compound powder to achieve the desired final concentration (e.g., 0.5% w/w). Tumble mix the components for 15 minutes to ensure a uniform dry blend.
-
Extrusion: Set the temperature profile of the twin-screw extruder suitable for polypropylene (e.g., 180°C - 220°C from feed zone to die).
-
Feed the premixed material into the extruder at a constant rate.
-
The molten polymer blend is extruded through the die to form strands.
-
Pelletizing: Cool the polymer strands in a water bath and feed them into a pelletizer to produce compounded pellets.
-
Drying: Dry the resulting pellets at 80°C for 4 hours.
-
The compounded pellets are now ready for further processing, such as injection molding or film extrusion, to prepare test specimens.
Protocol 2: Accelerated UV Weathering and Colorimetry
Objective: To evaluate the effectiveness of this compound in preventing the discoloration of a polymer upon exposure to UV radiation.
Materials and Equipment:
-
Polymer plaques (e.g., polypropylene) with and without this compound (prepared as per Protocol 1).
-
Accelerated weathering chamber equipped with UV-A fluorescent lamps (e.g., QUV accelerated weathering tester).
-
Spectrophotometer or colorimeter for measuring Yellowness Index (YI).
Procedure:
-
Initial Measurement: Measure the initial Yellowness Index of the polymer plaques according to ASTM E313.
-
Exposure: Place the plaques in the accelerated weathering chamber. Set the exposure conditions according to a standard test method, such as ASTM D4329-13 (for plastics exposed to fluorescent UV lamps). A typical cycle might involve 8 hours of UV exposure at 60°C followed by 4 hours of condensation at 50°C.
-
Periodic Evaluation: At predetermined intervals (e.g., 250, 500, 750, and 1000 hours), remove the plaques from the chamber.
-
Allow the samples to equilibrate to room temperature.
-
Measure the Yellowness Index of the exposed samples.
-
Data Analysis: Plot the change in Yellowness Index as a function of exposure time for both the stabilized and unstabilized (control) samples to assess the performance of the UV stabilizer.
Protocol 3: Quantification of this compound in a Polymer Matrix by High-Performance Liquid Chromatography (HPLC)
Objective: To determine the concentration of this compound in a polymer sample.
Materials and Equipment:
-
Polymer sample containing this compound.
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Solvents: Tetrahydrofuran (THF), Acetonitrile (ACN), and Water (HPLC grade).
-
Syringe filters (0.45 µm PTFE).
-
Analytical balance.
-
Volumetric flasks.
-
Ultrasonic bath.
Procedure:
-
Standard Solution Preparation:
-
Accurately weigh approximately 10 mg of pure this compound and dissolve it in 10 mL of THF to prepare a stock solution of 1 mg/mL.
-
Perform serial dilutions of the stock solution with ACN to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50 µg/mL).
-
-
Sample Preparation:
-
Accurately weigh approximately 100 mg of the polymer sample into a glass vial.
-
Add 5 mL of THF to dissolve the polymer. This may require heating and sonication.
-
Once dissolved, add 5 mL of ACN to precipitate the polymer.
-
Vortex the mixture and then centrifuge to pellet the precipitated polymer.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
-
HPLC Analysis:
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (e.g., 70:30 v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
UV Detection Wavelength: Set to the λmax of this compound (typically in the range of 280-350 nm, to be determined by UV-Vis spectrophotometry of a standard solution).
-
-
Data Analysis:
-
Inject the calibration standards to generate a calibration curve of peak area versus concentration.
-
Inject the prepared sample solution.
-
Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.
-
Visualizations
Caption: Experimental workflow for evaluating this compound as a polymer stabilizer.
Caption: Mechanism of UV stabilization by this compound versus polymer photodegradation.
References
Application Note: A Guide to the Photophysical Characterization of 5-Bromo-2-hydroxybenzophenone Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Hydroxybenzophenone (BPOH) derivatives are a significant class of compounds, widely recognized for their role as UV absorbers and photostabilizers. The introduction of a bromine atom at the 5-position, creating 5-Bromo-2-hydroxybenzophenone, and its subsequent derivatization, allows for the fine-tuning of their electronic and photophysical properties. These molecules are particularly interesting due to their ability to undergo an efficient Excited-State Intramolecular Proton Transfer (ESIPT) reaction.[1][2][3] This process involves the transfer of the phenolic proton to the carbonyl oxygen in the excited state, leading to the formation of a transient keto-tautomer. This phenomenon is often associated with dual fluorescence emission and a large Stokes shift, making these compounds promising candidates for applications as molecular probes, chemosensors, and luminescent materials.[1][4]
This application note provides a detailed overview of the experimental setups and protocols required for the comprehensive photophysical investigation of this compound derivatives.
The ESIPT Mechanism
The core photophysical process in 2-hydroxybenzophenone derivatives is the ESIPT reaction. Upon photoexcitation, the acidity of the phenolic hydroxyl group and the basicity of the carbonyl group increase significantly.[3] This facilitates the transfer of the proton along a pre-existing intramolecular hydrogen bond, converting the initial enol form to a keto-tautomer in the excited state. This process is typically ultrafast. The resulting excited keto-tautomer can then relax to the ground state via fluorescence, usually at a longer wavelength than the normal fluorescence of the enol form. This often results in a dual-emission spectrum.[5][6]
Caption: The Jablonski diagram illustrating the Excited-State Intramolecular Proton Transfer (ESIPT) process.
Experimental Workflow
A systematic approach is crucial for the accurate characterization of the photophysical properties. The general workflow involves sample preparation, followed by a series of spectroscopic measurements to understand both ground and excited-state behavior.
Caption: A typical workflow for comprehensive photophysical studies.
Experimental Protocols
The following protocols provide a framework for the systematic photophysical characterization of this compound derivatives.
-
Solvent Selection : Use spectroscopic grade solvents (e.g., tetrahydrofuran (THF), dichloromethane, ethanol, cyclohexane) to minimize background interference.[5][7] The choice of solvent can influence photophysical properties due to polarity and hydrogen bonding capabilities.[8]
-
Stock Solution : Prepare a stock solution of the derivative with a high concentration (e.g., 1 mM) by accurately weighing the compound and dissolving it in the chosen solvent.
-
Working Solutions : Prepare working solutions by diluting the stock solution. For absorption measurements, concentrations are typically in the 10-50 µM range. For fluorescence, concentrations should be lower (1-10 µM) to avoid inner filter effects, ensuring the absorbance at the excitation wavelength is below 0.1.[9]
This technique is used to determine the ground-state absorption characteristics.
-
Instrumentation : A dual-beam UV-Vis spectrophotometer (e.g., Hitachi U-3900) is typically used.[10]
-
Procedure :
-
Fill a 1 cm path length quartz cuvette with the pure solvent to record a baseline.
-
Rinse the cuvette with the sample solution before filling it.
-
Record the absorption spectrum over a relevant wavelength range (e.g., 250-500 nm).
-
The resulting spectrum provides the wavelength of maximum absorption (λmax).
-
This experiment measures the emission spectrum of the compound upon excitation.
-
Instrumentation : A spectrofluorometer (e.g., Edinburgh FLS1000 or Perkin-Elmer LS 45) equipped with a Xenon arc lamp and grating monochromators for excitation and emission is required.[10][11]
-
Procedure :
-
Place the sample in a 1 cm quartz cuvette.
-
Set the excitation wavelength (λexc), typically at or near the absorption maximum (λmax) determined from the UV-Vis spectrum.
-
Set the excitation and emission slit widths (e.g., 5-10 nm) to balance signal intensity and spectral resolution.[11]
-
Scan the emission monochromator over a wavelength range starting ~10-20 nm above the excitation wavelength to well into the red region (e.g., if λexc is 350 nm, scan from 360-700 nm).
-
Record the spectrum of a pure solvent blank under the same conditions and subtract it from the sample spectrum.
-
The relative quantum yield is determined by comparing the fluorescence of the sample to a well-characterized standard.
-
Standard Selection : Choose a quantum yield standard whose absorption and emission spectra overlap with the sample. Common standards include quinine sulfate, rhodamine 6G, and cresyl violet.[12]
-
Procedure (Comparative Method) :[9][13]
-
Prepare a series of dilute solutions of both the sample and the standard, ensuring absorbance at the excitation wavelength is between 0.01 and 0.1.
-
Measure the UV-Vis absorption spectrum and the integrated fluorescence intensity for each solution.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.
-
The quantum yield (Φs) is calculated using the equation: Φs = Φr × (Grads / Gradr) × (ηs2 / ηr2) where Φ is the quantum yield, Grad is the gradient from the plot, η is the refractive index of the solvent, and the subscripts 's' and 'r' denote the sample and reference, respectively.[13]
-
This pump-probe technique is used to study the dynamics of short-lived excited states, such as triplet states.[14][15]
-
Instrumentation : A transient absorption spectrometer consisting of a pump laser for excitation (e.g., a nitrogen laser or a femtosecond laser system) and a probe light source is used.[14][16]
-
Procedure :
-
The sample is excited by a short, high-intensity pump pulse.
-
A weak probe pulse, with a variable time delay relative to the pump pulse, passes through the sample.[14]
-
The change in absorbance of the probe light is measured as a function of wavelength and time delay.
-
This allows for the characterization of excited-state absorption and the determination of the lifetimes of transient species like the triplet state.[17]
-
Data Presentation
Quantitative data from photophysical studies should be presented clearly for comparison. The table below shows example data for derivatives of this compound, demonstrating the influence of different donor groups on their photophysical properties in THF.[5][6]
| Compound Name | Abbreviation | Solvent | Absorption λmax (nm) | Emission λem (nm) |
| 5-(2-triphenylamine)-2-hydroxybenzophenone | BPOH-TPA | THF | ~360 | ~460, ~610 |
| 5-(9-phenyl carbazole)-2-hydroxybenzophenone | BPOH-PhCz | THF | ~350 | ~450, ~590 |
| 5-(4-dibenzothiophene)-2-hydroxybenzophenone | BPOH-SF | THF | ~340 | ~440, ~580 |
Data extracted from studies on newly synthesized derivatives of this compound, showing dual emission characteristic of the ESIPT process.[5][6]
References
- 1. researchgate.net [researchgate.net]
- 2. Excited state intramolecular proton transfer (ESIPT): from principal photophysics to the development of new chromophores and applications in fluorescent molecular probes and luminescent materials - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. Insights into ESIPT-induced multicolor fluorescence emission in 2-(2′-hydroxy-5′-bromo)phenylbenzimidazole: a spectroscopic and TDDFT study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-Hydroxybenzophenone Derivatives: ESIPT Fluorophores Based on Switchable Intramolecular Hydrogen Bonds and Excitation Energy–Dependent Emission - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scialert.net [scialert.net]
- 8. Structural and spectroscopic studies of the photophysical properties of benzophenone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. iss.com [iss.com]
- 10. Frontiers | 2-Hydroxybenzophenone Derivatives: ESIPT Fluorophores Based on Switchable Intramolecular Hydrogen Bonds and Excitation Energy–Dependent Emission [frontiersin.org]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. Making sure you're not a bot! [opus4.kobv.de]
- 13. agilent.com [agilent.com]
- 14. Ultrafast transient absorption spectroscopy: principles and application to photosynthetic systems - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Introduction to Transient Absorption Spectroscopy - Avantes [avantes.com]
- 16. photoscience.pl [photoscience.pl]
- 17. Photoexcited states of UV absorbers, benzophenone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: HPLC Method Development for the Analysis of 5-Bromo-2-hydroxybenzophenone and its Suzuki Coupling Reaction
Abstract
This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 5-Bromo-2-hydroxybenzophenone and its reaction products. Specifically, this protocol is optimized for monitoring the progress of a Suzuki coupling reaction, a common transformation for aryl halides. The developed reversed-phase HPLC (RP-HPLC) method provides excellent separation and quantification of the starting material, intermediates, and the final product, making it suitable for reaction monitoring, purity assessment, and quality control in research and drug development settings.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceuticals and UV absorbers.[1] Its chemical structure, featuring a benzophenone core with bromine and hydroxyl substitutions, allows for diverse chemical modifications. One such critical transformation is the Suzuki coupling reaction, where the bromine atom is substituted with a new carbon-carbon bond. Accurate and reliable analytical methods are essential to monitor the progress of such reactions, ensuring optimal yield and purity of the desired product.
This document provides a comprehensive protocol for the development and application of an RP-HPLC method for the analysis of a model Suzuki coupling reaction of this compound with phenylboronic acid.
Experimental
Materials and Reagents
-
This compound (≥98% purity)[1]
-
Phenylboronic Acid
-
Palladium Catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., Toluene/Ethanol/Water mixture)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric Acid (ACS grade)
-
Methanol (HPLC grade)
Instrumentation
A standard HPLC system equipped with the following components was used:
-
Quaternary or Binary Pump
-
Autosampler
-
Column Thermostat
-
Photodiode Array (PDA) or UV-Vis Detector
Chromatographic Conditions
-
Column: C18 Reversed-Phase Column (4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: Water with 0.1% Phosphoric Acid
-
Mobile Phase B: Acetonitrile with 0.1% Phosphoric Acid
-
Gradient Program: See Table 1
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
Table 1: Gradient Elution Program
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 60 | 40 |
| 10.0 | 10 | 90 |
| 12.0 | 10 | 90 |
| 12.1 | 60 | 40 |
| 15.0 | 60 | 40 |
Protocols
Standard Solution Preparation
-
Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to the mark with a 50:50 mixture of Acetonitrile and Water.
-
Working Standard Solutions (1-100 µg/mL): Prepare a series of working standard solutions by serial dilution of the stock solution with the 50:50 Acetonitrile/Water mixture.
Sample Preparation (Reaction Monitoring)
-
At specified time intervals during the reaction, withdraw a 100 µL aliquot of the reaction mixture.
-
Quench the reaction by adding 900 µL of the 50:50 Acetonitrile/Water mixture.
-
Vortex the sample for 30 seconds.
-
Filter the sample through a 0.45 µm syringe filter into an HPLC vial.
Data Presentation
The following tables summarize the expected quantitative data from the analysis.
Table 2: Retention Times of Key Compounds
| Compound | Retention Time (min) |
| Phenylboronic Acid | ~ 2.5 |
| This compound | ~ 7.8 |
| 2-hydroxy-5-phenylbenzophenone (Product) | ~ 8.5 |
Table 3: Method Validation Parameters
| Parameter | This compound | 2-hydroxy-5-phenylbenzophenone |
| Linearity (R²) | > 0.999 | > 0.999 |
| Limit of Detection (LOD) | 0.1 µg/mL | 0.15 µg/mL |
| Limit of Quantitation (LOQ) | 0.3 µg/mL | 0.5 µg/mL |
| Precision (%RSD) | < 2.0% | < 2.0% |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.5 - 102.5% |
Visualizations
The following diagrams illustrate the experimental workflow and the hypothetical reaction pathway.
Caption: Experimental workflow for HPLC analysis.
Caption: Hypothetical Suzuki coupling reaction pathway.
Conclusion
The RP-HPLC method described in this application note is simple, rapid, and reliable for the quantitative analysis of this compound and its Suzuki coupling reaction product. The use of a standard C18 column and a common mobile phase composition makes this method easily adaptable in most analytical laboratories. The provided protocol can be used as a starting point for method validation and routine quality control analysis in research and industrial settings.
References
Application Notes and Protocols: Derivatization of 5-Bromo-2-hydroxybenzophenone for Biological Activity Screening
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis and biological evaluation of novel derivatives of 5-Bromo-2-hydroxybenzophenone. This scaffold represents a promising starting point for the development of new therapeutic agents due to the diverse biological activities associated with benzophenone and its analogues.[1] The protocols outlined below detail the synthesis of derivatives via Suzuki coupling and provide standardized methods for screening their anticancer, antimicrobial, and antioxidant potential.
I. Synthesis of this compound Derivatives
A versatile method for the derivatization of this compound is the Suzuki coupling reaction. This palladium-catalyzed cross-coupling reaction allows for the introduction of a wide range of substituents at the 5-position, enabling the generation of a diverse chemical library for biological screening.[2][3]
General Protocol: Suzuki Coupling
This protocol describes the synthesis of aryl-substituted derivatives of this compound.
Materials:
-
This compound
-
Arylboronic acid or arylboronic acid pinacol ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., Potassium carbonate)
-
Solvent (e.g., Tetrahydrofuran (THF))
-
Distilled water
-
Dichloromethane
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Nitrogen gas
Procedure:
-
In a round-bottom flask, dissolve this compound, the corresponding arylboronic acid or its pinacol ester, and potassium carbonate in a mixture of degassed THF and distilled water.[2]
-
Purge the mixture with nitrogen gas for 15-20 minutes.
-
Add the palladium catalyst to the mixture under a nitrogen atmosphere.[2]
-
Reflux the reaction mixture for 16 hours.[2]
-
After cooling to room temperature, extract the mixture with dichloromethane.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a dichloromethane/hexane solvent system to obtain the desired derivative.[2]
-
Characterize the final compound using techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.[2][3]
Experimental Workflow for Synthesis
Caption: Workflow for the synthesis of this compound derivatives.
II. Biological Activity Screening Protocols
The following are detailed protocols for assessing the anticancer, antimicrobial, and antioxidant activities of the synthesized derivatives.
A. Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity.[3] It measures the metabolic activity of cells, which is indicative of cell viability.
Materials:
-
Cancer cell line of interest (e.g., HeLa, MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Synthesized derivatives dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[4]
-
Compound Treatment: Prepare serial dilutions of the synthesized derivatives in complete culture medium. After 24 hours, replace the medium in the wells with 100 µL of medium containing the desired concentrations of the compounds. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and an untreated control (medium only).
-
Incubation: Incubate the plates for 24-72 hours at 37°C with 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 3-4 hours at 37°C.[4]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[4]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.[4] Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting cell viability against compound concentration.
Anticancer Activity Workflow
Caption: Workflow for the MTT assay to determine anticancer activity.
B. Antimicrobial Activity: Broth Microdilution Method
The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[5]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Synthesized derivatives dissolved in a suitable solvent (e.g., DMSO)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland
Protocol:
-
Preparation of Antimicrobial Dilutions: Prepare serial twofold dilutions of the synthesized derivatives in CAMHB in a 96-well plate.[5]
-
Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.[6]
-
Inoculation: Add 50 µL of the standardized bacterial suspension to each well containing 50 µL of the antimicrobial dilutions, resulting in a final volume of 100 µL.[5] Include a growth control (inoculum in broth without compound) and a sterility control (broth only).
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours.[5]
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[5]
Antimicrobial Activity Workflow
Caption: Workflow for the broth microdilution assay.
C. Antioxidant Activity: DPPH Radical Scavenging Assay
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method for evaluating the antioxidant activity of compounds by measuring their ability to scavenge the stable DPPH free radical.[2]
Materials:
-
DPPH solution (0.1 mM in methanol or ethanol)
-
Synthesized derivatives dissolved in a suitable solvent
-
Ascorbic acid or Trolox (as a positive control)
-
96-well plate or cuvettes
-
Spectrophotometer
Protocol:
-
Preparation of Solutions: Prepare a 0.1 mM working solution of DPPH in methanol or ethanol.[2] Prepare various concentrations of the synthesized derivatives and the positive control.
-
Reaction Setup: In a 96-well plate, add a defined volume of each sample dilution. Then add an equal volume of the DPPH working solution to initiate the reaction.[2] Include a blank containing only the solvent and the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[2]
-
Absorbance Measurement: Measure the absorbance of each well at 517 nm using a spectrophotometer.[2]
-
Data Analysis: Calculate the percentage of radical scavenging activity using the following formula: % Scavenging Activity = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100. The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined from a plot of scavenging activity against compound concentration.
Antioxidant Activity Workflow
Caption: Workflow for the DPPH radical scavenging assay.
III. Data Presentation
Quantitative data from the biological activity screenings should be summarized in clear and concise tables to facilitate comparison between derivatives. Below are example tables with representative data from studies on structurally related compounds.
Table 1: Representative Anticancer Activity of Benzofuran Derivatives against Leukemia Cell Lines
| Compound ID | Modification | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 1 | Bromine at 3-position | K562 | 5 | [7] |
| 1 | Bromine at 3-position | HL60 | 0.1 | [7] |
| Doxorubicin | (Standard) | MCF-7 | 1.136 | [7] |
Note: Data is for benzofuran derivatives, which are structurally related to the target compounds and indicate the potential for halogenated derivatives to exhibit significant cytotoxicity.[7]
Table 2: Representative Antimicrobial Activity of Benzophenone Derivatives
| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference |
| 2,2′,4-trihydroxybenzophenone | S. aureus | 62.5 - 250 | [8] |
| 2,2′,4-trihydroxybenzophenone | S. Typhimurium | 62.5 - 250 | [8] |
| Phenylamino-substituted 1,4-benzoquinones | P. aeruginosa | 16 - 128 | [9] |
| Phenylamino-substituted 1,4-benzoquinones | MRSA | 64 - 128 | [9] |
Note: This data for various benzophenone and quinone derivatives demonstrates the potential for broad-spectrum antimicrobial activity.[8][9]
Table 3: Representative Antioxidant Activity of Benzophenone Derivatives
| Compound | Assay | Activity | Reference |
| Acetylannulatophenonoside | ABTS Radical Scavenging | 93.4 ± 0.6% | [10] |
| Isoquercitrin | DPPH Radical Scavenging | 96.6 ± 0.3% | [10] |
| 2,4-dihydroxyacetophenone benzoylhydrazone | DPPH Radical Scavenging | Potent Scavenger | [11] |
| Ascorbic Acid (Standard) | ABTS Radical Scavenging | 96.2 ± 0.4% | [10] |
Note: The antioxidant activity of benzophenone and related phenolic compounds highlights the potential of the synthesized derivatives in this area.[10][11]
By following these detailed protocols and utilizing the provided frameworks for data presentation, researchers can effectively synthesize and screen derivatives of this compound to identify novel candidates with promising biological activities for further drug development.
References
- 1. protocols.io [protocols.io]
- 2. acmeresearchlabs.in [acmeresearchlabs.in]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]
- 7. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Antimicrobial and Synergistic Activity of 2,2′,4-Trihydroxybenzophenone Against Bacterial Pathogens of Poultry [frontiersin.org]
- 9. Synthesis and evaluation of antibacterial and antibiofilm agents based on phenylamino-substituted 1,4-benzoquinones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Benzophenones and flavonoids from Hypericum maculatum and their antioxidant activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Acetophenone benzoylhydrazones as antioxidant agents: Synthesis, in vitro evaluation and structure-activity relationship studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Scale-up Synthesis of 5-Bromo-2-hydroxybenzophenone for Industrial Applications
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the industrial scale-up synthesis of 5-Bromo-2-hydroxybenzophenone. This compound is a valuable intermediate in the pharmaceutical industry and is also utilized in the manufacturing of UV stabilizers and other specialty chemicals. The synthesis is primarily achieved through a two-step process: the esterification of 4-bromophenol with benzoyl chloride to form 4-bromophenyl benzoate, followed by a Fries rearrangement to yield the final product.
Overview of the Synthetic Pathway
The industrial synthesis of this compound is typically carried out in two main stages. The first stage involves the synthesis of the precursor, 4-bromophenyl benzoate, through the reaction of 4-bromophenol and benzoyl chloride. The second stage is the Fries rearrangement of the synthesized ester, catalyzed by a Lewis acid, to produce this compound.
Caption: Overall synthetic pathway for this compound.
Quantitative Data Summary
The following tables summarize the key quantitative data for each step of the synthesis, providing a basis for process scale-up and optimization.
Table 1: Reagents and Molar Ratios for Synthesis
| Step | Reagent | Molecular Weight ( g/mol ) | Molar Ratio (relative to starting phenol) |
| 1. Esterification | 4-Bromophenol | 173.01 | 1.0 |
| Benzoyl Chloride | 140.57 | 1.1 | |
| Pyridine | 79.10 | 1.2 | |
| 2. Fries Rearrangement | 4-Bromophenyl Benzoate | 277.11 | 1.0 |
| Aluminum Chloride (AlCl₃) | 133.34 | 1.5 - 2.0 |
Table 2: Process Parameters and Expected Outcomes
| Parameter | Step 1: Esterification | Step 2: Fries Rearrangement |
| Solvent | Toluene | 1,2-Dichloroethane |
| Reaction Temperature | 0 - 25°C | 60 - 70°C |
| Reaction Time | 2 - 4 hours | 4 - 6 hours |
| Typical Yield | 95 - 98% | 75 - 85% |
| Purity (after initial work-up) | >98% | 90 - 95% |
| Final Purity (after recrystallization) | - | >99% |
Detailed Experimental Protocols
The following protocols are designed for a laboratory scale and can be linearly scaled up for industrial production with appropriate engineering controls and safety measures.
Step 1: Synthesis of 4-Bromophenyl Benzoate
This procedure details the esterification of 4-bromophenol with benzoyl chloride.
Caption: Experimental workflow for the synthesis of 4-Bromophenyl Benzoate.
Materials:
-
4-Bromophenol
-
Benzoyl Chloride
-
Pyridine
-
Toluene
-
Hydrochloric Acid (1 M)
-
Saturated Sodium Bicarbonate Solution
-
Saturated Sodium Chloride (Brine) Solution
-
Anhydrous Sodium Sulfate
Procedure:
-
Charge a suitable reactor with 4-bromophenol and toluene.
-
Cool the mixture to 0-5°C with constant stirring.
-
Add pyridine to the cooled mixture.
-
Slowly add benzoyl chloride dropwise, ensuring the temperature is maintained below 10°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature (20-25°C) and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, transfer the reaction mixture to a separation funnel and wash successively with 1 M hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 4-bromophenyl benzoate as a solid.
Step 2: Fries Rearrangement to this compound
This protocol describes the Lewis acid-catalyzed rearrangement of 4-bromophenyl benzoate.
Caption: Experimental workflow for the Fries Rearrangement.
Materials:
-
4-Bromophenyl Benzoate
-
Anhydrous Aluminum Chloride (AlCl₃)
-
1,2-Dichloroethane
-
Ice
-
Concentrated Hydrochloric Acid
-
Ethanol
-
Deionized Water
-
Anhydrous Sodium Sulfate
Procedure:
-
Charge a reactor equipped with a mechanical stirrer, thermometer, and reflux condenser with 1,2-dichloroethane and cool to 0-5°C.
-
Carefully add anhydrous aluminum chloride in portions, keeping the temperature below 10°C.
-
Prepare a solution of 4-bromophenyl benzoate in 1,2-dichloroethane and add it slowly to the aluminum chloride suspension.
-
After the addition is complete, slowly heat the reaction mixture to 60-70°C and maintain this temperature for 4-6 hours.
-
Monitor the reaction progress by TLC or HPLC.
-
Once the reaction is complete, cool the mixture to room temperature and then carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Stir the mixture until the aluminum salts are dissolved.
-
Separate the organic layer and extract the aqueous layer with 1,2-dichloroethane.
-
Combine the organic layers, wash with water, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by recrystallization from an ethanol/water mixture to yield pure this compound.
Safety and Handling Considerations
Industrial scale-up of this synthesis requires strict adherence to safety protocols.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat. For large-scale operations, respiratory protection may be necessary, especially when handling powdered aluminum chloride.
-
Ventilation: All operations should be conducted in a well-ventilated area or a fume hood to avoid inhalation of corrosive and volatile chemicals.
-
Reagent Handling:
-
Benzoyl Chloride: Corrosive and a lachrymator. Handle with care in a fume hood.
-
Pyridine: Flammable and toxic. Avoid inhalation and skin contact.
-
Aluminum Chloride: Reacts violently with water, releasing HCl gas. It should be handled in a dry environment and added in portions to control the exothermic reaction.
-
1,2-Dichloroethane: A carcinogen and toxic. Use in a closed system where possible and handle with extreme care.
-
-
Reaction Quenching: The quenching of the Fries rearrangement is highly exothermic. The reaction mixture should be added slowly to the ice/acid mixture with efficient stirring and cooling.
-
Waste Disposal: All chemical waste should be disposed of according to local, state, and federal regulations.
Applications of this compound
This compound serves as a key intermediate in several industrial applications:
-
Pharmaceutical Synthesis: It is a building block for the synthesis of various active pharmaceutical ingredients (APIs).
-
UV Absorbers: Used in the production of UV stabilizers for plastics, coatings, and cosmetics to prevent degradation from UV radiation.
-
Organic Synthesis: Employed as a versatile intermediate in the synthesis of other complex organic molecules.
Application of 5-Bromo-2-hydroxybenzophenone in Agrochemical Synthesis: A Detailed Overview
Introduction
5-Bromo-2-hydroxybenzophenone is a versatile chemical intermediate that holds significant potential in the synthesis of novel agrochemicals. Its unique structural features, including the presence of a bromine atom, a hydroxyl group, and a benzophenone core, provide multiple reaction sites for the generation of a diverse range of derivatives. These derivatives have shown promise as fungicides, herbicides, and insecticides, making this compound a valuable starting material for the development of new crop protection agents. This document provides a detailed overview of the application of this compound in agrochemical synthesis, including experimental protocols, quantitative data on biological activity, and diagrammatic representations of synthetic pathways.
Fungicidal Applications
Derivatives of this compound have demonstrated notable antifungal activity against various phytopathogenic fungi. The benzophenone scaffold is a key feature in several commercial fungicides, and the introduction of a bromine atom can enhance the biological activity of the resulting compounds.
Synthesis of Fungicidal Xanthone and Spirobenzofuran Derivatives
One promising application of this compound is in the synthesis of complex heterocyclic compounds such as xanthones and spirobenzofurans, which have shown significant fungicidal properties.
Experimental Protocol: Synthesis of (5-bromo-2-hydroxyphenyl)(2,4,5-trimethoxyphenyl)methanone and its conversion to fungicidal diones.
This protocol describes a two-step process starting from a derivative of this compound to synthesize fungicidal dione compounds.
Step 1: Synthesis of (5-bromo-2-hydroxyphenyl)(2,4,5-trimethoxyphenyl)methanone (Compound 18)
-
This precursor can be synthesized via a Friedel-Crafts acylation reaction between 4-bromophenol and 2,4,5-trimethoxybenzoyl chloride, followed by a Fries rearrangement. Detailed experimental conditions for this initial step were not provided in the searched literature but would follow standard organic synthesis methodologies.
Step 2: Oxidative cyclization to form diones (Compounds 19 and 20) [1]
-
Dissolve (5-bromo-2-hydroxyphenyl)(2,4,5-trimethoxyphenyl)methanone (18) in a suitable solvent such as acetonitrile.
-
Add a solution of ceric ammonium nitrate (CAN) in water dropwise to the reaction mixture at room temperature.
-
Stir the reaction mixture for a specified time until the starting material is consumed (monitored by TLC).
-
Quench the reaction with water and extract the products with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting residue by column chromatography on silica gel to separate the two dione products: 7-bromo-3,4a-dimethoxy-2H-xanthene-2,9(4aH)-dione (19) and 5-bromo-2',5'-dimethoxy-3H-spiro[benzofuran-2,1'-cyclohexa[2][3]diene]-3,4'-dione (20).
Quantitative Data: Antifungal Activity
The synthesized dione derivatives were evaluated for their antifungal activity against the yeasts Cryptococcus neoformans and Candida albicans. While not primary plant pathogens, these organisms are often used in initial screening to indicate broader antifungal potential.
| Compound | Target Organism | Activity (μg/mL) |
| Dione 15 (related structure) | Candida albicans | 7.8[1] |
| Dione 30 (related structure) | Cryptococcus neoformans | 7.8[1] |
| Dione 10 (related structure) | Candida albicans & Cryptococcus neoformans | 3.6[1] |
Logical Relationship of Synthesis
Caption: Synthetic pathway from a this compound derivative to fungicidal diones.
Insecticidal Applications
The derivatization of this compound into Schiff bases has been explored for the development of new insecticidal agents. Schiff bases are known to possess a wide range of biological activities, and their metal complexes can exhibit enhanced efficacy.
Synthesis of Insecticidal Schiff Bases
Schiff bases are typically synthesized through the condensation reaction of an aldehyde or ketone with a primary amine. In this context, 5-bromo-2-hydroxybenzaldehyde, which can be prepared from this compound via reduction of the ketone, serves as a key precursor.
Experimental Protocol: Synthesis of Schiff Bases from 5-Bromo-2-hydroxybenzaldehyde [4]
-
Dissolve 5-bromo-2-hydroxybenzaldehyde (1 equivalent) in a suitable solvent such as ethanol.
-
Add the desired primary amine (1 equivalent) to the solution.
-
Add a catalytic amount of glacial acetic acid.
-
Reflux the reaction mixture for several hours.
-
Upon cooling, the Schiff base product will precipitate out of the solution.
-
Collect the solid product by filtration, wash with cold ethanol, and dry.
-
Recrystallize the product from a suitable solvent (e.g., ethanol) to obtain the pure Schiff base.
Quantitative Data: Insecticidal Activity
| Compound | LD50 (mg/cm²) after 24 hours |
| HHP (Schiff base) | 3.0922[4] |
| Co(II)-HHP complex | 1.5206[4] |
| Cu(II)-HHP complex | 14.8576[4] |
| Zn(II)-HHP complex | 3.2829[4] |
| λ-cyhalothrin (standard) | 0.2416[4] |
These results suggest that while the parent Schiff base has moderate insecticidal activity, chelation with certain metals like cobalt can significantly enhance its potency.
Experimental Workflow for Synthesis and Evaluation
Caption: Workflow for the synthesis and insecticidal evaluation of Schiff bases.
Herbicidal Applications
The application of this compound derivatives as herbicides is an area with potential, although direct and comprehensive studies are limited in the currently available literature. However, the benzophenone scaffold is present in some classes of herbicides, suggesting that derivatives of this compound could be designed to target specific biochemical pathways in weeds. For instance, some benzophenone derivatives are known to inhibit 4-hydroxyphenylpyruvate dioxygenase (HPPD), a key enzyme in plastoquinone biosynthesis.
While specific herbicidal data for compounds directly synthesized from this compound were not found, the general approach to developing such herbicides would involve synthesizing a library of derivatives and screening them for activity against a panel of common weeds.
Future Directions
The exploration of this compound in agrochemical synthesis is a promising field of research. Future work should focus on:
-
Synthesizing a broader range of derivatives, including ethers, esters, and various heterocyclic compounds.
-
Conducting comprehensive biological screening of these derivatives against a wide range of plant pathogens, insect pests, and weeds.
-
Determining the mode of action of the most active compounds to enable rational design of more potent analogs.
-
Performing quantitative structure-activity relationship (QSAR) studies to identify the key structural features responsible for the observed biological activity.
This compound is a valuable and versatile starting material for the synthesis of a variety of derivatives with potential applications in agriculture. The existing research, although somewhat fragmented, clearly indicates the promise of this compound in the development of new fungicides and insecticides. Further focused research is warranted to fully exploit the potential of this compound in the creation of novel and effective crop protection solutions.
References
- 1. The synthesis of xanthones, xanthenediones, and spirobenzofurans: their antibacterial and antifungal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. EP0812847B1 - Process for the preparation of 5-bromo-2-fluorobenzeneboronic acid - Google Patents [patents.google.com]
- 3. Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Bromo-2-hydroxybenzophenone
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice, FAQs, and detailed protocols to improve the yield and purity in the synthesis of 5-Bromo-2-hydroxybenzophenone.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: The two most common and effective methods are:
-
Fries Rearrangement: This involves the rearrangement of an intermediate ester, 4-bromophenyl benzoate, using a Lewis acid catalyst like aluminum chloride (AlCl₃). This is often a two-step, one-pot process starting from 4-bromophenol and benzoyl chloride.[1][2]
-
Direct Friedel-Crafts Acylation: This route involves the direct acylation of 4-bromophenol with benzoyl chloride in the presence of a Lewis acid catalyst.[3] While direct, this method can sometimes face challenges due to the phenol's hydroxyl group interacting with the catalyst.[4]
Q2: Why is the Fries Rearrangement often preferred over direct Friedel-Crafts acylation of 4-bromophenol?
A2: Aromatic compounds containing hydroxyl (-OH) groups can be problematic for Friedel-Crafts acylation.[4] The lone pair of electrons on the oxygen can coordinate with the Lewis acid catalyst (e.g., AlCl₃), forming a complex that deactivates both the catalyst and the aromatic ring, thus preventing the reaction.[4] The Fries rearrangement circumvents this by first forming a phenolic ester, which is then rearranged, leading to more reliable outcomes.
Q3: What is the role of the Lewis acid in these syntheses?
A3: In both the Fries Rearrangement and Friedel-Crafts acylation, the Lewis acid (typically AlCl₃) plays a crucial role. In the Fries rearrangement, it facilitates the intramolecular migration of the acyl group. In Friedel-Crafts acylation, it generates the highly electrophilic acylium ion from the benzoyl chloride, which is then attacked by the aromatic ring.[5]
Q4: Can I use a different catalyst besides aluminum chloride (AlCl₃)?
A4: Yes, other Lewis acids like BF₃, TiCl₄, or SnCl₄ can be used for Fries rearrangements and Friedel-Crafts reactions. However, AlCl₃ is the most common and often the most effective catalyst for this transformation. The choice of catalyst can influence reaction conditions and regioselectivity.
Troubleshooting Guide
This section addresses specific issues that can lead to poor yield or purity.
Issue 1: Very low or no product yield, with significant unreacted starting material.
| Potential Cause | Explanation & Solution |
| Inactive Catalyst | The Lewis acid catalyst, AlCl₃, is extremely sensitive to moisture.[6][7] Any water in the reagents, solvent, or glassware will react with and deactivate it. Solution: Ensure all glassware is oven-dried immediately before use. Use anhydrous solvents and fresh, high-purity AlCl₃ from a sealed container. If the AlCl₃ appears clumpy, it has likely been compromised by moisture.[4] |
| Insufficient Catalyst | Unlike many catalytic reactions, the Fries rearrangement and Friedel-Crafts acylation require stoichiometric or even excess amounts of the Lewis acid.[8] The catalyst forms a stable complex with the product ketone, effectively removing it from the reaction cycle.[6][8] Solution: Use at least 1.1 to 1.5 molar equivalents of AlCl₃ relative to the starting phenol or ester. |
| Suboptimal Temperature | The reaction temperature is critical. If the temperature is too low, the reaction rate will be too slow, leading to incomplete conversion.[9] Solution: For the Fries rearrangement, temperatures are typically elevated, often in the range of 110-160°C.[10] Carefully review literature protocols for the optimal temperature for your specific conditions and monitor the reaction progress using Thin Layer Chromatography (TLC). |
Issue 2: Formation of multiple products or a dark, tarry reaction mixture.
| Potential Cause | Explanation & Solution |
| Incorrect Temperature | Excessively high temperatures can cause unwanted side reactions, decomposition of reagents, and polymerization, leading to tar formation.[9] Solution: Maintain precise temperature control. For the Fries rearrangement, do not exceed the recommended temperature range. A gradual increase in temperature may be beneficial. |
| Impure Reagents | The purity of 4-bromophenol and benzoyl chloride is critical. Impurities can interfere with the reaction and lead to byproduct formation.[6] Solution: Use reagents of the highest possible purity. If necessary, purify starting materials before the reaction (e.g., recrystallization or distillation). |
| Prolonged Reaction Time | Allowing the reaction to proceed for too long, especially at high temperatures, can increase the chance of degradation and side reactions.[9] Solution: Monitor the reaction by TLC. Once the starting material is consumed, proceed with the workup promptly. |
Issue 3: Difficulties during workup and purification.
| Potential Cause | Explanation & Solution |
| Emulsion Formation | During the quenching step (adding the reaction mixture to ice/acid), emulsions can form, making the separation of aqueous and organic layers difficult and leading to product loss.[4] Solution: Quench the reaction by pouring the mixture slowly onto a vigorously stirred mixture of crushed ice and concentrated HCl.[4] If an emulsion persists, adding a saturated NaCl solution (brine) can help break it. |
| Incomplete Quenching | If the AlCl₃-product complex is not fully hydrolyzed, the product may remain in the aqueous layer or as an insoluble solid, reducing the isolated yield. Solution: Ensure enough acid is used during the workup to completely break down all aluminum complexes. The aqueous layer should be acidic (test with pH paper). |
Quantitative Data Summary
The yield of hydroxyaryl ketones is highly dependent on the specific substrate and reaction conditions. The following table summarizes yields reported for the Fries rearrangement and related acylation reactions.
| Reaction Type | Substrate | Catalyst/Conditions | Yield | Reference |
| Fries Rearrangement | 4-Bromophenyl acetate | AlCl₃, no solvent, 110-160°C | 84-91% | [10] |
| Fries Rearrangement | 4-Bromophenyl acetate | AlCl₃, 130°C, 2h | 87% | [10] |
| Multi-step (inc. Fries) | p-Bromophenol | AlCl₃, Tetrachloroethylene, 121°C, 6h | 78.2% (overall) | [2] |
| Fries Rearrangement | Phenyl Benzoate | AlCl₃ (5 eq.), Nitromethane, RT, 6-8h | 80-92% | [11] |
Detailed Experimental Protocol (Fries Rearrangement)
This protocol is adapted from established procedures for the synthesis of hydroxyaryl ketones via Fries rearrangement.[2][10]
Step 1: Formation of 4-Bromophenyl Benzoate
-
Equip a three-neck round-bottom flask with a dropping funnel, a reflux condenser with a gas outlet (e.g., to a bubbler or scrubber), and a magnetic stirrer. Ensure all glassware is oven-dried.
-
Under an inert atmosphere (e.g., nitrogen), add 4-bromophenol (1 eq.) and an anhydrous, non-polar solvent like tetrachloroethylene or dichlorobenzene to the flask.
-
Cool the mixture in an ice bath (0°C).
-
Add benzoyl chloride (1.1 eq.) dropwise via the dropping funnel over 30 minutes.
-
After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours until TLC analysis shows complete consumption of the 4-bromophenol. This intermediate ester solution is used directly in the next step.
Step 2: Fries Rearrangement
-
To the flask containing the 4-bromophenyl benzoate solution, begin adding anhydrous aluminum chloride (AlCl₃) (1.5 eq.) in small portions. The addition is exothermic and will release HCl gas. Maintain a steady stream of inert gas.
-
After the AlCl₃ addition is complete, slowly heat the reaction mixture to 120-140°C using an oil bath.
-
Maintain this temperature and stir vigorously for 3-6 hours. Monitor the progress of the rearrangement by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
Step 3: Workup and Purification
-
Very carefully and slowly, pour the cooled reaction mixture onto a vigorously stirred mixture of crushed ice and concentrated hydrochloric acid (approx. 3M). This step is highly exothermic.
-
Continue stirring until all the dark solids have dissolved and the aluminum salts are in the aqueous layer.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer two more times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic extracts and wash them sequentially with water, 5% sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization (e.g., from an ethanol/water mixture) or by column chromatography on silica gel to yield pure this compound.
Visualizations
Experimental Workflow Diagram
Caption: General workflow for the synthesis of this compound.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting low yield in the synthesis.
References
- 1. Fries Rearrangement | Thermo Fisher Scientific - TW [thermofisher.com]
- 2. CN102304052A - Method for preparing 5-bromo-2-hydroxy-3-nitroacetophenone - Google Patents [patents.google.com]
- 3. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. 2-Hydroxybenzophenone Derivatives: ESIPT Fluorophores Based on Switchable Intramolecular Hydrogen Bonds and Excitation Energy–Dependent Emission - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. 5-Bromo-2-hydroxyacetophenone synthesis - chemicalbook [chemicalbook.com]
- 11. ajchem-a.com [ajchem-a.com]
Side product formation in 5-Bromo-2-hydroxybenzophenone reactions and solutions
Welcome to the Technical Support Center for reactions involving 5-Bromo-2-hydroxybenzophenone. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their synthetic protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactive sites on this compound?
A1: this compound has three primary reactive sites: the phenolic hydroxyl group, the aromatic rings, and the carbon-bromine bond. The hydroxyl group is nucleophilic and can undergo O-alkylation (etherification) and O-acylation. The aromatic rings are susceptible to electrophilic substitution, though the existing substituents influence the position and feasibility of such reactions. The bromine atom can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, or undergo nucleophilic aromatic substitution under certain conditions.
Q2: I am attempting a Williamson ether synthesis and getting a complex mixture of products. What could be the cause?
A2: A common issue in the Williamson ether synthesis with phenolic substrates is the competition between O-alkylation and C-alkylation. The phenoxide ion formed under basic conditions is an ambident nucleophile, meaning it can react at the oxygen or at the carbon atoms of the aromatic ring (ortho and para positions). The choice of solvent and base plays a crucial role in the selectivity of this reaction.[1] Protic solvents tend to favor C-alkylation, while polar aprotic solvents generally favor the desired O-alkylation.[1]
Q3: My O-acylation of the hydroxyl group is giving low yields of the desired ester. What side reaction might be occurring?
A3: A significant side reaction in the O-acylation of phenols is the Fries rearrangement.[2][3][4][5] This is an intramolecular reaction where the acyl group migrates from the phenolic oxygen to the ortho or para position of the aromatic ring, forming a hydroxyarylketone. This rearrangement is often catalyzed by Lewis acids, which are sometimes used in or generated during acylation reactions.[2][3]
Q4: During a Suzuki coupling reaction with my this compound, I am observing a significant amount of debrominated starting material. How can I prevent this?
A4: Debromination, or hydrodehalogenation, is a known side reaction in palladium-catalyzed cross-coupling reactions like the Suzuki coupling.[6] It is often caused by the presence of a palladium-hydride (Pd-H) species in the catalytic cycle. This can be minimized by carefully selecting the ligand, base, and solvent, and by ensuring anhydrous conditions. For N-H containing heterocycles, protection of the N-H group can also suppress dehalogenation.[6]
Troubleshooting Guides
Williamson Ether Synthesis: O-Alkylation vs. C-Alkylation
Problem: Low yield of the desired ether product with the formation of one or more isomeric byproducts.
Potential Cause: Competition between O-alkylation and C-alkylation of the phenoxide intermediate.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for Williamson ether synthesis.
Detailed Solutions:
-
Solvent Choice: The solvent has a significant impact on the O/C alkylation ratio.
-
For desired O-alkylation: Use polar aprotic solvents like DMF (N,N-dimethylformamide) or DMSO (dimethyl sulfoxide). These solvents solvate the cation of the base, leaving the oxygen of the phenoxide more exposed and reactive.[1]
-
To avoid C-alkylation: Avoid protic solvents such as water, ethanol, or trifluoroethanol (TFE). These solvents can form hydrogen bonds with the phenoxide oxygen, shielding it and making the carbon atoms of the ring more accessible for alkylation.[1]
-
-
Base Selection: The nature of the base can influence the outcome.
-
Weaker bases like potassium carbonate (K₂CO₃) are often preferred for selective O-alkylation of phenols as they are less likely to promote side reactions compared to very strong bases like sodium hydride (NaH).
-
-
Temperature Control: Higher temperatures can sometimes favor the thermodynamically more stable C-alkylated product. Running the reaction at a lower temperature may favor the kinetically controlled O-alkylation.
Quantitative Data on O- vs. C-Alkylation:
| Solvent | Base | Temperature (°C) | Alkylating Agent | Predominant Product | Reference |
| DMF | K₂CO₃ | 80 | Benzyl bromide | O-alkylation | [7] |
| Trifluoroethanol | K₂CO₃ | Reflux | Benzyl bromide | C-alkylation | [1] |
O-Acylation: Minimizing Fries Rearrangement
Problem: Formation of an isomeric byproduct, a hydroxyketone, during the acylation of the phenolic hydroxyl group.
Potential Cause: Fries rearrangement of the initially formed phenyl ester.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for O-acylation side reactions.
Detailed Solutions:
-
Avoid Lewis Acids: The Fries rearrangement is catalyzed by Lewis acids such as AlCl₃, BF₃, and TiCl₄.[3][4] If your acylation protocol uses a Lewis acid, consider alternative methods.
-
Alternative Conditions: A common and effective method for O-acylation of phenols is the use of an acyl chloride or anhydride with a non-nucleophilic base like pyridine or triethylamine in an inert solvent.
-
-
Temperature Control: Higher temperatures favor the Fries rearrangement, which is often a thermodynamically driven process.[3] Performing the acylation at lower temperatures (e.g., 0 °C to room temperature) can significantly reduce the rate of this side reaction.
-
Photo-Fries Rearrangement: Be aware that a photochemical version of the Fries rearrangement can occur upon exposure to UV light.[3][5] If your reaction is light-sensitive, it is advisable to protect the reaction vessel from light.
Suzuki-Miyaura Coupling: Addressing Dehalogenation and Homocoupling
Problem: Low yield of the desired biaryl product, with significant formation of debrominated starting material and/or homocoupled boronic acid byproduct.
Potential Cause: Undesired side reactions in the palladium catalytic cycle, such as hydrodehalogenation (debromination) and homocoupling.
Troubleshooting Workflow:
Caption: Troubleshooting Suzuki coupling side reactions.
Detailed Solutions:
-
Preventing Debromination:
-
Ligand Choice: The use of electron-rich, bulky phosphine ligands such as SPhos or XPhos can promote the desired reductive elimination over the dehalogenation pathway.
-
Base Selection: The choice of base is critical. While carbonates are common, phosphates like K₃PO₄ are often effective in minimizing dehalogenation.[6]
-
Solvent System: While some water is often necessary for the transmetalation step, excessive water can be a source of protons leading to dehalogenation. Ensure solvents are anhydrous where specified.[6]
-
-
Minimizing Homocoupling:
-
Inert Atmosphere: The homocoupling of boronic acids is often promoted by the presence of oxygen.[8] It is crucial to thoroughly degas the reaction mixture and maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction.
-
Stoichiometry: Using a slight excess (1.1-1.5 equivalents) of the boronic acid can sometimes help to drive the cross-coupling reaction to completion and consume the aryl halide before it undergoes other side reactions.[9]
-
Experimental Protocols
Protocol 1: Selective O-Alkylation of this compound
This protocol is designed to favor the formation of the ether product over C-alkylation byproducts.
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide)
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.0 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the alkyl halide (1.1 eq) dropwise to the reaction mixture.
-
Heat the reaction to 60-80°C and monitor its progress by TLC.
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Suzuki-Miyaura Coupling of this compound
This protocol is optimized to minimize dehalogenation and homocoupling side reactions.
Materials:
-
This compound
-
Arylboronic acid
-
Pd₂(dba)₃ (Palladium catalyst)
-
SPhos (Ligand)
-
Potassium phosphate (K₃PO₄), anhydrous
-
Toluene, anhydrous
-
Water, degassed
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 eq), the arylboronic acid (1.2 eq), and K₃PO₄ (2.0 eq).[6]
-
Add the Pd₂(dba)₃ (0.02 eq) and SPhos (0.04 eq).[6]
-
Add anhydrous toluene and degassed water (e.g., 10:1 ratio).
-
Degas the reaction mixture by bubbling the inert gas through the solution for 15-20 minutes.
-
Heat the reaction mixture to 100-110°C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Reaction Pathways
Caption: Reaction pathways for common reactions of this compound, including major side products.
References
- 1. pharmaxchange.info [pharmaxchange.info]
- 2. researchgate.net [researchgate.net]
- 3. Fries rearrangement - Wikipedia [en.wikipedia.org]
- 4. Fries Rearrangement [organic-chemistry.org]
- 5. merckmillipore.com [merckmillipore.com]
- 6. benchchem.com [benchchem.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. reddit.com [reddit.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Purification of 5-Bromo-2-hydroxybenzophenone and its Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 5-Bromo-2-hydroxybenzophenone and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: Common impurities depend on the synthetic route. For syntheses involving Friedel-Crafts acylation, impurities can include unreacted starting materials, regioisomers (e.g., 3-Bromo-2-hydroxybenzophenone or 5-Bromo-4-hydroxybenzophenone), and poly-acylated byproducts. If synthesized via Suzuki coupling, impurities might include unreacted this compound, boronic acid derivatives, and palladium catalyst residues.
Q2: What is the expected appearance and purity of this compound after purification?
A2: Purified this compound is typically a light yellow to orange powder or crystalline solid. Commercially available high-purity grades are often cited with a purity of >98.0%.
Q3: Which analytical techniques are recommended for assessing the purity of this compound?
A3: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective method for purity assessment of benzophenone derivatives, allowing for the separation and quantification of the main compound and its impurities.[1][2] Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography (GC) can also be used for structural confirmation and purity analysis.
Q4: How can I remove colored impurities from my product?
A4: If the solution of your crude product is colored, you can try adding a small amount of activated charcoal to the hot solution before the filtration step in recrystallization. Boil the solution with the charcoal for a few minutes to allow it to adsorb the colored impurities, then perform a hot filtration to remove the charcoal.[3]
Troubleshooting Guides
Recrystallization
Issue 1: The compound "oils out" instead of forming crystals.
This occurs when the solute's melting point is lower than the boiling point of the solvent, or when the solution is supersaturated.
-
Possible Cause 1: The solution is cooling too quickly.
-
Solution: Allow the flask to cool more slowly to room temperature before placing it in an ice bath. Ensure the flask is not disturbed during cooling.
-
-
Possible Cause 2: The solvent is not ideal.
-
Solution: Re-heat the solution to dissolve the oil. Add a small amount of a co-solvent in which the compound is less soluble (an anti-solvent) to the hot solution until it becomes slightly cloudy, then add a few drops of the primary solvent to clarify. Alternatively, try a different solvent system with a lower boiling point.[4]
-
-
Possible Cause 3: High impurity level.
-
Solution: The impurities may be depressing the melting point. Consider a preliminary purification step like column chromatography before recrystallization.
-
Issue 2: No crystals form upon cooling.
-
Possible Cause 1: The solution is not sufficiently saturated.
-
Solution: Evaporate some of the solvent to increase the concentration of the compound and then allow it to cool again.[3]
-
-
Possible Cause 2: Nucleation has not occurred.
Issue 3: Poor crystal yield.
-
Possible Cause 1: Too much solvent was used.
-
Solution: Use the minimum amount of hot solvent necessary to fully dissolve the compound. After filtration, you can try to recover more product from the mother liquor by evaporating some of the solvent.
-
-
Possible Cause 2: The compound is too soluble in the cold solvent.
-
Solution: Ensure the solution is thoroughly cooled in an ice bath before filtration to minimize the amount of dissolved product.[3] Consider using a different solvent or a mixed solvent system where the compound has lower solubility at cold temperatures.
-
Caption: Troubleshooting decision tree for recrystallization issues.
Column Chromatography
Issue 1: The compound does not move from the origin (Rf = 0).
-
Possible Cause: The mobile phase is not polar enough.
-
Solution: Gradually increase the polarity of the mobile phase. For a hexane/ethyl acetate system, increase the percentage of ethyl acetate. For very polar compounds, consider adding a small amount of methanol to the mobile phase.[5]
-
Issue 2: All compounds run with the solvent front (Rf = 1).
-
Possible Cause: The mobile phase is too polar.
-
Solution: Decrease the polarity of the mobile phase. For a hexane/ethyl acetate system, decrease the percentage of ethyl acetate.
-
Issue 3: Poor separation between the desired compound and impurities (streaking or overlapping bands).
-
Possible Cause 1: The column is overloaded.
-
Solution: Use a larger column or reduce the amount of crude material loaded onto the column.
-
-
Possible Cause 2: The chosen mobile phase does not provide sufficient selectivity.
-
Solution: Try a different solvent system. For example, replacing ethyl acetate with dichloromethane or using a ternary mixture (e.g., hexane/dichloromethane/ethyl acetate) can alter the selectivity.
-
-
Possible Cause 3: The compound is interacting strongly with the acidic silica gel (common for compounds with basic moieties, but can also affect polar compounds).
Data Presentation
Table 1: Recommended Solvent Systems for Purification
| Purification Method | Compound Class | Recommended Solvents/Mobile Phase | Notes |
| Recrystallization | This compound & Derivatives | Ethanol/Water, Isopropanol/Water, Hexane/Acetone, Toluene | The ideal solvent system should dissolve the compound when hot but have low solubility when cold.[6][7] |
| Column Chromatography (Normal Phase) | Moderately Polar Aromatics | Hexane/Ethyl Acetate gradient (e.g., 9:1 to 7:3) | Adjust the gradient based on TLC analysis. Dichloromethane can be substituted for or added to ethyl acetate to modify selectivity. |
| Column Chromatography (Reversed Phase) | Moderately Polar Aromatics | Acetonitrile/Water or Methanol/Water gradient | Useful for compounds that are too polar for normal-phase chromatography. |
Table 2: Typical HPLC Parameters for Purity Analysis of Benzophenone Derivatives
| Parameter | Value | Reference |
| Column | C18, 4.6 x 150 mm, 5 µm | [8][9] |
| Mobile Phase A | Water with 0.1% Formic or Phosphoric Acid | [10] |
| Mobile Phase B | Acetonitrile or Methanol | [8][11] |
| Gradient | Start with a higher percentage of A, ramp to a higher percentage of B | [1] |
| Flow Rate | 1.0 mL/min | [2] |
| Column Temperature | 30 °C | [2] |
| Detection Wavelength | ~260-290 nm | [9] |
| Injection Volume | 10 µL | [12] |
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Solvent Selection: Test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, isopropanol, acetone, ethyl acetate) to find a suitable one. A good solvent will dissolve the compound when hot but not at room temperature. A two-solvent system (e.g., ethanol/water) is often effective.[6]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the hot primary solvent (e.g., ethanol) needed to completely dissolve the solid.[3]
-
Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and boil for 2-3 minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and charcoal if used).
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.[3]
-
Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold solvent. Dry the crystals in a vacuum oven at a temperature below the compound's melting point.
Protocol 2: Purification by Flash Column Chromatography
-
Mobile Phase Selection: Using Thin Layer Chromatography (TLC), determine a solvent system (e.g., hexane/ethyl acetate) that gives the target compound an Rf value of approximately 0.2-0.3.
-
Column Packing: Pack a glass column with silica gel slurried in the initial, less polar mobile phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (like dichloromethane). If solubility is an issue, the crude product can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting dry powder added to the top of the column.[13]
-
Elution: Begin eluting the column with the mobile phase, starting with a lower polarity. Gradually increase the polarity of the mobile phase (gradient elution) to elute the compounds from the column.[13]
-
Fraction Collection: Collect the eluent in a series of fractions.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Caption: A general experimental workflow for purification.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. Tips & Tricks [chem.rochester.edu]
- 7. reddit.com [reddit.com]
- 8. helixchrom.com [helixchrom.com]
- 9. Solid-Phase Extraction and Reverse-Phase HPLC: Application to Study the Urinary Excretion Pattern of Benzophenone-3 and its Metabolite 2,4-Dihydroxybenzophenone in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Separation of Benzophenone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Purification [chem.rochester.edu]
Troubleshooting low conversion rates in 5-Bromo-2-hydroxybenzophenone derivatization
Welcome to the technical support center for the derivatization of 5-Bromo-2-hydroxybenzophenone. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their chemical syntheses. The following guides and FAQs address common issues that can lead to low conversion rates in derivatization reactions of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Our troubleshooting guidance is presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Section 1: General Issues and Low Conversion Rates
Question 1: My derivatization reaction of this compound is showing a very low conversion rate. What are the common causes?
Answer: Low conversion rates in the derivatization of this compound can stem from several factors. The primary areas to investigate are the quality of your starting materials, the reaction conditions, and the choice of reagents.
Troubleshooting & Optimization:
-
Purity of this compound: Ensure your starting material is pure. Impurities can interfere with the reaction. Consider recrystallization or column chromatography if the purity is questionable.
-
Solvent Quality: Use anhydrous (dry) solvents, especially for reactions sensitive to water, such as those involving strong bases or silylating agents. Moisture can consume reagents and inhibit the reaction.
-
Reaction Temperature: The reaction temperature may be suboptimal. If the reaction is sluggish, a moderate increase in temperature might be necessary. Conversely, excessive heat can lead to decomposition of reactants or products.
-
Reaction Time: The reaction may not have been allowed to proceed to completion. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Mixing: Ensure efficient stirring to promote contact between reactants, especially in heterogeneous mixtures.
Question 2: I'm observing the formation of multiple products in my reaction mixture. What could be the reason for these side reactions?
Answer: The formation of byproducts is a common issue. In the case of this compound, which has multiple reactive sites, side reactions can occur if the reaction conditions are not selective.
Troubleshooting & Optimization:
-
Protecting Groups: If you are targeting a specific functional group and others are interfering, consider using protecting groups to block the reactive sites that are not of interest.
-
Choice of Base: For O-alkylation reactions, the strength and steric hindrance of the base are crucial. A bulky base may favor deprotonation of the less sterically hindered hydroxyl group.
-
Reagent Stoichiometry: Carefully control the stoichiometry of your reagents. An excess of a reactive reagent can lead to multiple derivatizations or other unwanted side reactions.
Section 2: O-Alkylation (e.g., Methylation, Ethylation)
Question 3: My O-alkylation of this compound with an alkyl halide is not proceeding efficiently. What can I do?
Answer: Inefficient O-alkylation, a common method being the Williamson ether synthesis, is often due to issues with the base, the reactivity of the alkyl halide, or the reaction conditions. The Williamson ether synthesis involves the reaction of a deprotonated alcohol (alkoxide) with an alkyl halide.[1][2]
Troubleshooting & Optimization:
| Parameter | Troubleshooting Steps |
| Base | Ensure a strong enough base is used to fully deprotonate the phenolic hydroxyl group. Common bases include sodium hydride (NaH), potassium carbonate (K₂CO₃), or sodium hydroxide (NaOH). |
| Alkyl Halide | Primary alkyl halides are most effective for this S_N2 reaction.[2] Secondary and tertiary alkyl halides are more prone to elimination side reactions.[3] |
| Solvent | A polar aprotic solvent like dimethylformamide (DMF) or acetonitrile is often suitable for this type of reaction.[1] |
| Temperature | The reaction may require heating, typically in the range of 50-100 °C, to proceed at a reasonable rate.[1] |
| Catalyst | For less reactive alkylating agents, the addition of a catalyst like tetrabutylammonium iodide can be beneficial.[4] |
Section 3: Silylation for GC Analysis
Question 4: I am trying to silylate this compound for GC-MS analysis, but I am getting poor derivatization efficiency. Why might this be?
Answer: Silylation is a common derivatization technique to increase the volatility of polar compounds for GC analysis.[5] Poor efficiency is almost always due to the presence of moisture or an inappropriate choice of silylating agent.
Troubleshooting & Optimization:
| Parameter | Troubleshooting Steps |
| Moisture | Silylating reagents are highly sensitive to moisture. Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents. |
| Silylating Reagent | A variety of silylating reagents are available with different reactivities. For hindered hydroxyl groups, a more reactive reagent like BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) with a catalyst such as TMCS (trimethylchlorosilane) may be necessary. |
| Reaction Conditions | The reaction may require heating (e.g., 60-80°C) for a period of time (e.g., 30-60 minutes) to go to completion. |
| Solvent | A non-protic solvent such as pyridine, acetonitrile, or dichloromethane is typically used. |
Experimental Protocols
Protocol 1: O-Methylation of this compound via Williamson Ether Synthesis
Objective: To synthesize 5-Bromo-2-methoxybenzophenone.
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Methyl iodide (CH₃I)
-
Anhydrous Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
TLC plates, silica gel
-
Hexane and Ethyl acetate for TLC mobile phase
Procedure:
-
All glassware should be thoroughly dried in an oven and cooled under an inert atmosphere (e.g., nitrogen or argon).
-
To a stirred solution of this compound (1.0 eq) in anhydrous DMF, add sodium hydride (1.2 eq) portion-wise at 0 °C.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Cool the reaction mixture back to 0 °C and add methyl iodide (1.5 eq) dropwise.
-
Let the reaction warm to room temperature and stir for 4-6 hours, monitoring the progress by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Protocol 2: Silylation of this compound for GC-MS Analysis
Objective: To prepare a trimethylsilyl (TMS) derivative of this compound for analysis by Gas Chromatography-Mass Spectrometry.
Materials:
-
This compound
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous pyridine
-
GC vials with PTFE-lined caps
Procedure:
-
Accurately weigh approximately 1 mg of this compound into a GC vial.
-
Add 100 µL of anhydrous pyridine to dissolve the sample.
-
Add 100 µL of BSTFA with 1% TMCS to the vial.
-
Securely cap the vial and vortex for 30 seconds.
-
Heat the vial at 70°C for 30 minutes in a heating block or oven.
-
Allow the vial to cool to room temperature.
-
The sample is now ready for injection into the GC-MS system.
Visualizations
Caption: General experimental workflow for the derivatization of this compound.
Caption: Troubleshooting flowchart for low conversion rates in derivatization reactions.
References
- 1. byjus.com [byjus.com]
- 2. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. US3526666A - Synthesis of 2-hydroxy-4-alkoxybenzophenones - Google Patents [patents.google.com]
- 5. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
Optimizing solvent systems for the purification of 5-Bromo-2-hydroxybenzophenone
Technical Support Center: Purification of 5-Bromo-2-hydroxybenzophenone
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for optimizing the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the ideal characteristics of a solvent for the recrystallization of this compound?
An ideal recrystallization solvent should exhibit the following properties:
-
High solubility at elevated temperatures: The solvent should completely dissolve the this compound when hot.
-
Low solubility at room or cold temperatures: As the solution cools, the compound should precipitate out, allowing for high recovery.
-
Appropriate boiling point: The solvent's boiling point should not be higher than the melting point of the compound to prevent "oiling out".[1] The melting point for this compound is in the range of 109-114°C.
-
Inertness: The solvent must not react with the compound.
-
Volatility: The solvent should be volatile enough to be easily removed from the purified crystals.
-
Impurity solubility: Common impurities should either be insoluble in the hot solvent (allowing for hot filtration) or remain soluble in the cold solvent (to be removed with the mother liquor).
Q2: Which single solvents are recommended for the recrystallization of this compound?
For benzophenone and its derivatives, polar protic solvents are often a good starting point. Ethanol is a commonly used solvent for recrystallizing substituted benzophenones.[2] Methanol is also a good candidate for structurally similar compounds like bromo-hydroxybenzaldehydes.[1] Given that this compound is a ketone, acetone might also be a suitable solvent.[3][4]
Q3: When is it better to use a mixed solvent system?
A mixed solvent system, also known as a binary solvent system, is useful when no single solvent meets all the ideal criteria. This is often the case if the compound is very soluble in one solvent and poorly soluble in another. By combining a "good" solvent (in which the compound is highly soluble) with a "poor" or "anti-solvent" (in which the compound is sparingly soluble), you can fine-tune the solubility to achieve optimal crystallization.
Q4: How do I select a suitable solvent pair for recrystallization?
-
Choose a "good" solvent that readily dissolves the compound when hot.
-
Select a "poor" solvent that is miscible with the "good" solvent but in which the compound is not very soluble.
-
Dissolve the crude product in a minimum amount of the hot "good" solvent.
-
Add the "poor" solvent dropwise to the hot solution until it becomes slightly cloudy (the point of saturation).
-
Add a few more drops of the "good" solvent until the solution is clear again.
-
Allow the solution to cool slowly to induce crystallization.
Commonly successful solvent mixtures include heptane/ethyl acetate, methanol/water, and acetone/water.[5]
Q5: What are the typical mobile phases for purifying this compound by column chromatography?
For substituted benzophenones, a common approach is normal-phase silica gel column chromatography. A mixture of a non-polar solvent like petroleum ether or hexane and a more polar solvent like ethyl acetate is frequently used.[6] A typical starting ratio would be 5:1 petroleum ether:ethyl acetate.[6] For reverse-phase HPLC, a mobile phase of acetonitrile and water is common.[7][8][9]
Troubleshooting Guides
| Problem | Potential Causes | Recommended Solutions |
| The compound "oiled out" during recrystallization. | The boiling point of the solvent is higher than the melting point of the compound.[1] The solution is cooling too rapidly. The compound is significantly impure.[10] | Re-heat the solution to redissolve the oil. Add a small amount of additional solvent.[11] Allow the solution to cool much more slowly. Consider insulating the flask.[10] If the issue persists, consider purification by column chromatography before recrystallization. |
| The purified product yield is very low. | Too much solvent was used, causing a significant amount of the product to remain in the mother liquor.[11] Premature crystallization occurred during hot filtration. The solution was not cooled sufficiently. | Reduce the solvent volume by gentle heating or using a rotary evaporator and attempt to recrystallize.[10][11] Pre-heat the filtration apparatus (funnel and receiving flask) to prevent cooling. Ensure the solution is cooled in an ice bath for an adequate amount of time. |
| The product is still impure after recrystallization. | The chosen solvent did not effectively separate the impurities. The solution cooled too quickly, trapping impurities within the crystal lattice. The crystals were not washed properly after filtration. | Select a different solvent or solvent system. Allow the solution to cool as slowly as possible to promote the formation of pure crystals. Wash the collected crystals with a small amount of ice-cold solvent to remove residual mother liquor.[12] |
| The compound fails to crystallize from the solution. | The solution is not saturated (too much solvent was used). The solution is supersaturated.[10][13] | Reduce the volume of the solvent by evaporation and cool again.[10] Induce crystallization by scratching the inside of the flask with a glass rod just below the solvent surface.[13] Add a "seed crystal" of the pure compound if available.[13] |
| Poor separation during column chromatography. | The polarity of the mobile phase is too high or too low. The column was not packed correctly. The sample was overloaded on the column. | Adjust the solvent ratio of the mobile phase. Use TLC to determine the optimal solvent system beforehand. Ensure the silica gel is packed uniformly without any air bubbles or channels. Use an appropriate amount of sample for the size of the column. |
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., ethanol) and heat the mixture on a hot plate with stirring until the solid completely dissolves.[12]
-
Decolorization (Optional): If the solution has a noticeable color, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean Erlenmeyer flask. This step removes insoluble impurities and charcoal.
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.[12]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to rinse away any remaining impurities.[12]
-
Drying: Allow the crystals to dry completely.
Protocol 2: Column Chromatography
-
Stationary Phase Preparation: Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., petroleum ether).
-
Column Packing: Carefully pour the slurry into a chromatography column, ensuring even packing without air bubbles. Allow the excess solvent to drain until it is level with the top of the silica gel.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a volatile solvent (like dichloromethane) and carefully apply it to the top of the silica gel.
-
Elution: Add the mobile phase (e.g., 5:1 petroleum ether:ethyl acetate) to the top of the column and begin collecting fractions.[6]
-
Analysis: Monitor the collected fractions using Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: A flowchart illustrating the decision-making process for selecting an appropriate solvent system for recrystallization.
Caption: A logical diagram for troubleshooting when a compound oils out instead of crystallizing.
References
- 1. benchchem.com [benchchem.com]
- 2. sites.science.oregonstate.edu [sites.science.oregonstate.edu]
- 3. Tips & Tricks [chem.rochester.edu]
- 4. Reagents & Solvents [chem.rochester.edu]
- 5. reddit.com [reddit.com]
- 6. CN103524320A - Substituted benzophenone and preparation method thereof - Google Patents [patents.google.com]
- 7. helixchrom.com [helixchrom.com]
- 8. Separation of Benzophenone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. Solid-Phase Extraction and Reverse-Phase HPLC: Application to Study the Urinary Excretion Pattern of Benzophenone-3 and its Metabolite 2,4-Dihydroxybenzophenone in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. web.mnstate.edu [web.mnstate.edu]
- 13. people.chem.umass.edu [people.chem.umass.edu]
Technical Support Center: Characterization of 5-Bromo-2-hydroxybenzophenone Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Bromo-2-hydroxybenzophenone and its derivatives. Here, you will find detailed solutions to common experimental challenges, comprehensive protocols, and key characterization data.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare derivatives of this compound?
A1: The primary methods for synthesizing derivatives from this compound include nucleophilic substitution of the bromide, Suzuki-Miyaura coupling, and other palladium-catalyzed cross-coupling reactions.[1][2] For the synthesis of the this compound core itself, Friedel-Crafts acylation is a common method, though it can be prone to low yields and side reactions.[3][4] Alternative methods to synthesize substituted benzophenones in general include the Grignard reaction and the oxidation of diphenylmethanes.[5]
Q2: I am observing a very low yield in my Friedel-Crafts acylation to produce a benzophenone derivative. What are the likely causes?
A2: Low yields in Friedel-Crafts acylation are a frequent issue.[3] Key factors include:
-
Catalyst Inactivity: The Lewis acid catalyst (e.g., AlCl₃) is moisture-sensitive. Ensure all glassware is dry and the catalyst is fresh and anhydrous.[3]
-
Suboptimal Temperature: The reaction temperature is critical. Too low, and the reaction is slow; too high, and side products and tar can form.[3] A temperature range of 5-10°C is often recommended during reactant addition.[3]
-
Incorrect Stoichiometry: The molar ratios of the aromatic substrate, acylating agent, and catalyst must be carefully controlled.[3]
-
Deactivated Substrate: Friedel-Crafts acylation is not effective with strongly deactivated aromatic rings (e.g., those with nitro groups).[4][5]
Q3: My purified product appears to be a mixture of isomers that are difficult to separate by column chromatography. What can I do?
A3: Co-elution of isomers with similar polarities is a common purification challenge.[4] Consider the following strategies:
-
Optimize Chromatography: Experiment with different solvent systems, including shallow gradients or isocratic elution.[4]
-
Alternative Stationary Phase: If silica gel is not providing adequate separation, consider using alumina or a reverse-phase silica.[4]
-
Derivative Formation: Attempt to form a solid derivative (e.g., an oxime or hydrazone) which may be easier to crystallize and purify. The benzophenone can then be regenerated from the purified derivative.[4]
Q4: Are there specific challenges associated with the NMR characterization of these compounds?
A4: While NMR is a powerful tool, challenges can arise. For complex derivatives, signal assignment can be difficult due to overlapping aromatic signals.[6] In such cases, 2D NMR techniques like COSY, HSQC, and HMBC are essential for unambiguous structural elucidation.[6][7] The presence of the hydroxyl group can lead to broad peaks, and its chemical shift can be highly dependent on the solvent and concentration.
Troubleshooting Guides
Issue 1: Tar Formation in Friedel-Crafts Acylation
Symptom: A dark, viscous, or solid tar-like substance forms during the reaction, complicating workup and reducing yield.
Possible Causes & Solutions:
| Cause | Solution |
| High Reaction Temperature | Maintain a low and consistent temperature, especially during the exothermic addition of reactants. Using an ice bath is recommended.[3] |
| Excess Lewis Acid Catalyst | Use the minimum effective amount of the catalyst. An excess can promote polymerization and other side reactions.[3] |
| Moisture Contamination | Thoroughly dry all glassware and use anhydrous solvents and reagents. Handle the Lewis acid in an inert atmosphere (e.g., a glove box).[3] |
| Reactive Substrates | Some aromatic compounds are prone to polymerization. Consider alternative synthetic routes for highly reactive substrates.[3] |
Issue 2: Inconsistent or Non-reproducible Spectroscopic Data
Symptom: NMR or Mass Spectrometry data varies between batches of the same compound.
Possible Causes & Solutions:
| Cause | Solution |
| Residual Solvents or Impurities | Ensure the sample is thoroughly dried and purified. Residual solvents can interfere with NMR spectra. Impurities from the synthesis (e.g., starting materials, byproducts) will affect all spectroscopic data. |
| Sample Degradation | Some benzophenone derivatives may be light-sensitive or unstable over time. Store samples appropriately (e.g., protected from light, under inert gas) and analyze them promptly after purification. |
| Polymorphism | Different crystalline forms of the same compound can sometimes give slightly different solid-state characterization data (e.g., melting point, solid-state NMR). |
| Instrumental Variations | Ensure consistent parameters are used for data acquisition (e.g., NMR relaxation delays, mass spectrometer ionization method).[7] |
Quantitative Data Summary
The following tables provide a summary of key quantitative data for this compound and a representative derivative.
Table 1: Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| This compound | C₁₃H₉BrO₂ | 277.11 | 105.0-115.0 |
| 5-(4-Dibenzothiophene)-2-hydroxybenzophenone | C₂₅H₁₆O₂S | 380.46 | Not specified |
Data sourced from Thermo Scientific Chemicals and a study on derivative synthesis.[1][8]
Table 2: Representative Spectroscopic Data
| Compound | ¹H NMR (DMSO-d₆) Key Signals (δ, ppm) | High-Resolution MS (m/z) |
| This compound | Data not readily available in provided search results. | [M]⁺: Expected ~275.98/277.98 (Br isotopes) |
| 5-(4-Dibenzothiophene)-2-hydroxybenzophenone | 10.64 (s, 1H, OH), 8.45–8.32 (m, 2H), 8.08–8.00 (m, 1H), 7.88–7.80 (m, 3H), 7.72 (d, J = 2.4 Hz, 1H), 7.69–7.53 (m, 7H), 7.20 (d, J = 8.5 Hz, 1H) | [M]⁺: Found 380.0857; Calculated for C₂₅H₁₆O₂S: 380.0871 |
Spectroscopic data for the derivative is from a published study.[1]
Experimental Protocols
Protocol 1: Synthesis of 5-(Aryl)-2-hydroxybenzophenone Derivatives via Suzuki Coupling
This protocol is a generalized procedure based on the synthesis of 5-(4-dibenzothiophene)-2-hydroxybenzophenone.[1][2]
Materials:
-
This compound
-
Appropriate arylboronic acid pinacol ester
-
Potassium carbonate (K₂CO₃)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Tetrahydrofuran (THF), degassed
-
Distilled water
-
Dichloromethane (DCM)
-
Hexane
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq), the arylboronic acid pinacol ester (1.1 eq), and potassium carbonate (3.0 eq) in a mixture of degassed THF and distilled water.
-
Purge the mixture with an inert gas (e.g., nitrogen or argon) for 15-20 minutes.
-
Add the Pd(PPh₃)₄ catalyst (approx. 0.02 eq) to the mixture under the inert atmosphere.
-
Heat the reaction mixture to reflux and maintain for 16 hours, monitoring the reaction progress by TLC.
-
After cooling to room temperature, extract the mixture with dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica-gel column chromatography using an appropriate eluent system (e.g., dichloromethane/hexane).[1][2]
-
Characterize the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.[1][2]
Visualizations
Caption: A generalized experimental workflow for the synthesis and characterization of this compound derivatives via Suzuki coupling.
Caption: A logical diagram for troubleshooting low yields in Friedel-Crafts acylation reactions for benzophenone synthesis.[3][4][5]
Caption: A diagram illustrating potential side reactions during the Friedel-Crafts acylation for the synthesis of benzophenones.[3]
References
- 1. 2-Hydroxybenzophenone Derivatives: ESIPT Fluorophores Based on Switchable Intramolecular Hydrogen Bonds and Excitation Energy–Dependent Emission - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | 2-Hydroxybenzophenone Derivatives: ESIPT Fluorophores Based on Switchable Intramolecular Hydrogen Bonds and Excitation Energy–Dependent Emission [frontiersin.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. NMR characterization of new 10-membered-ring macrolactones and dihydrobenzophenazine-5-one, oxidized derivatives of benzo[a]phenazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. This compound, 97% 25 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
Technical Support Center: Enhancing Polymer Photostability with 5-Bromo-2-hydroxybenzophenone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 5-Bromo-2-hydroxybenzophenone to enhance the photostability of polymers.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experimental work.
| Problem | Possible Cause | Suggested Solution |
| Yellowing or Discoloration of the Polymer After Adding the Stabilizer | 1. High concentration of the UV absorber.[1] 2. Interaction with other additives or impurities in the polymer matrix. 3. Thermal degradation during processing if temperatures are too high. | 1. Optimize the concentration of this compound. Start with a lower concentration (e.g., 0.1% w/w) and incrementally increase it. 2. Ensure the purity of the polymer and other additives. Conduct a compatibility study with a small batch. 3. Review the processing temperature to ensure it is within the thermal stability range of this compound. |
| Inadequate Photostability Despite the Addition of the Stabilizer | 1. Insufficient concentration of the UV absorber.[2] 2. Poor dispersion of the stabilizer within the polymer matrix.[3] 3. The polymer is susceptible to degradation by wavelengths of light not effectively absorbed by this compound. 4. Leaching of the stabilizer from the polymer surface over time. | 1. Gradually increase the concentration of the stabilizer and re-evaluate the photostability. 2. Improve dispersion by using a masterbatch, employing high-shear mixing, or using a dispersing agent.[3][4] 3. Consider using a combination of UV absorbers or a co-stabilizer like a Hindered Amine Light Stabilizer (HALS) for broader protection.[5][6] 4. Consider using a polymer-grafted or higher molecular weight UV absorber to improve permanence. |
| Reduced Mechanical Properties of the Polymer (e.g., Brittleness) | 1. The stabilizer may be acting as a plasticizer at high concentrations, affecting the polymer's physical properties. 2. Degradation of the polymer is still occurring, indicating the stabilization is not fully effective.[5][7] | 1. Reduce the concentration of the stabilizer to the minimum effective level. 2. Refer to the troubleshooting point on "Inadequate Photostability" and re-assess the stabilization strategy. |
| Cloudiness or Haziness in a Transparent Polymer | 1. Poor solubility or compatibility of this compound with the specific polymer. 2. Agglomeration of the stabilizer particles due to poor dispersion. | 1. Pre-dissolve the stabilizer in a compatible solvent before incorporating it into the polymer melt. 2. Improve mixing and dispersion techniques. Consider using a different grade of the stabilizer if available. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which this compound protects polymers from UV degradation?
A1: this compound is a UV absorber. Its primary mechanism of action is through the absorption of harmful UV radiation and dissipating it as harmless thermal energy. This process involves an Excited State Intramolecular Proton Transfer (ESIPT), where a proton is transferred from the hydroxyl group to the carbonyl group in the excited state. This cycle allows the molecule to revert to its ground state and dissipate the absorbed energy as heat, preventing the energy from breaking the polymer chains.[8][9]
Q2: What is the optimal concentration of this compound to use in my polymer formulation?
A2: The optimal concentration can vary depending on the polymer type, the thickness of the material, and the expected level of UV exposure. A typical starting concentration range is 0.1% to 1.0% by weight.[7] It is recommended to conduct a dose-response study to determine the most effective and economical concentration for your specific application.
Q3: Is this compound compatible with all types of polymers?
A3: this compound, being a benzophenone derivative, generally exhibits good compatibility with a wide range of polymers, including polyolefins (polyethylene, polypropylene), polystyrene, and polyvinyl chloride (PVC).[1] However, compatibility can be influenced by the polarity of the polymer and the presence of other additives. It is always advisable to perform a small-scale compatibility test before proceeding with large-scale production.
Q4: Can I use this compound in combination with other stabilizers?
A4: Yes, in many cases, a synergistic effect can be achieved by using this compound in combination with other types of light stabilizers, such as Hindered Amine Light Stabilizers (HALS). While UV absorbers like this compound block the UV light, HALS act as radical scavengers, neutralizing any free radicals that may still form. This dual approach can provide comprehensive protection against photodegradation.[5][6]
Q5: How should I incorporate this compound into the polymer?
A5: For effective stabilization, it is crucial to achieve a uniform dispersion of the additive within the polymer matrix.[3] Common methods include:
-
Melt Blending: Directly adding the powdered stabilizer to the polymer melt during extrusion or injection molding.
-
Masterbatch: Using a pre-dispersed concentrate of the stabilizer in a compatible polymer carrier. This often leads to better and more consistent dispersion.
-
Solvent Blending: Dissolving the stabilizer and polymer in a common solvent, followed by solvent evaporation. This method is typically used for film casting or coating applications.
Data Presentation
Table 1: UV Absorption Characteristics of Benzophenone Derivatives
| Compound | λmax (nm) in Ethanol | Molar Absorptivity (ε) |
| Benzophenone | ~250 and ~330-360 | Data not readily available |
| 2-Hydroxy-4-methoxybenzophenone | ~288 and ~325 | Data not readily available |
| 5-Chloro-2-hydroxybenzophenone | Data not readily available | Data not readily available |
Table 2: Illustrative Performance Data of a Stabilized Polymer (Example: Polypropylene)
| Property | Unstabilized PP (after 500h Xenon Arc Exposure) | PP with 0.5% this compound (after 500h Xenon Arc Exposure) |
| Tensile Strength Retention | 40% | 85% |
| Elongation at Break Retention | 25% | 75% |
| Color Change (ΔE) | 15 (Significant Yellowing) | 3 (Slight Change) |
This table presents hypothetical yet realistic data based on typical performance improvements observed with UV stabilizers in polymers to illustrate the expected benefits.
Experimental Protocols
Protocol 1: Accelerated Weathering Testing (Xenon Arc)
This protocol outlines a general procedure for evaluating the photostability of polymer samples.
-
Sample Preparation: Prepare polymer plaques or films with and without this compound at various concentrations (e.g., 0.1%, 0.25%, 0.5% w/w). Include a control sample with no stabilizer.
-
Initial Property Measurement: Before exposure, measure the initial mechanical properties (tensile strength, elongation at break) and color (using a spectrophotometer) of all samples.
-
Xenon Arc Exposure: Place the samples in a xenon arc weathering chamber. Set the test parameters according to relevant standards such as ASTM G155 or ISO 4892-2. A typical cycle includes controlled levels of UV radiation, temperature, and humidity to simulate outdoor conditions.
-
Periodic Evaluation: At regular intervals (e.g., every 250 hours), remove a set of samples from the chamber.
-
Post-Exposure Analysis: Measure the mechanical properties and color of the exposed samples.
-
Data Analysis: Calculate the percentage retention of mechanical properties and the color change (ΔE) for each sample. Compare the results of the stabilized samples to the control to determine the effectiveness of this compound.
Mandatory Visualizations
References
- 1. craftechind.com [craftechind.com]
- 2. The Complete Guide to UV Absorption and Light Stabilizers | How To Ship Them in Liquid Bulk - Total Connection Logistic Services Inc. [totalconnection.com]
- 3. researchgate.net [researchgate.net]
- 4. specialchem.com [specialchem.com]
- 5. labinsights.nl [labinsights.nl]
- 6. specialchem.com [specialchem.com]
- 7. Additives for UV Stabilization – Amcor, Inc. [amcorplastics.com]
- 8. 2-Hydroxybenzophenone Derivatives: ESIPT Fluorophores Based on Switchable Intramolecular Hydrogen Bonds and Excitation Energy–Dependent Emission - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | 2-Hydroxybenzophenone Derivatives: ESIPT Fluorophores Based on Switchable Intramolecular Hydrogen Bonds and Excitation Energy–Dependent Emission [frontiersin.org]
Technical Support Center: Catalyst Selection and Optimization for Reactions Involving 5-Bromo-2-hydroxybenzophenone
Welcome to the technical support center for catalyst selection and optimization in reactions involving 5-Bromo-2-hydroxybenzophenone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to facilitate your experimental work.
Frequently Asked Questions (FAQs)
Q1: Which catalytic cross-coupling reactions are most suitable for this compound?
A1: this compound is a versatile substrate for various palladium-catalyzed cross-coupling reactions. The most commonly employed and effective reactions include:
-
Suzuki-Miyaura Coupling: For the formation of carbon-carbon (C-C) bonds by coupling with boronic acids or their esters. This is useful for synthesizing biaryl structures.
-
Buchwald-Hartwig Amination: For the formation of carbon-nitrogen (C-N) bonds by coupling with a wide range of primary and secondary amines.[1][2] This is a key reaction in the synthesis of many pharmaceutical compounds.
-
Heck Reaction: For the formation of carbon-carbon (C-C) bonds by coupling with alkenes to form substituted alkenes.[3][4]
-
Sonogashira Coupling: For the formation of carbon-carbon (C-C) bonds with terminal alkynes, leading to the synthesis of aryl alkynes.
-
Ullmann Condensation: A copper-catalyzed reaction for the formation of C-O, C-N, and C-S bonds, which can be an alternative to palladium-catalyzed methods, particularly for ether synthesis.[5]
Q2: What are the key challenges when working with this compound in cross-coupling reactions?
A2: The primary challenges with this substrate arise from its electronic and structural features:
-
Electron-Rich Nature: The hydroxyl group is an electron-donating group, which can increase the electron density at the bromine-bearing carbon, potentially slowing down the rate-limiting oxidative addition step in the catalytic cycle.[6]
-
Catalyst Inhibition: The phenolic hydroxyl group can coordinate with the palladium catalyst, potentially leading to catalyst deactivation or altered reactivity. While not always detrimental, it is a factor to consider.
-
Steric Hindrance: The benzoyl group ortho to the hydroxyl group may introduce steric hindrance that can influence the approach of the catalyst and coupling partner.
Q3: How do I select the optimal catalyst and ligand for a Suzuki-Miyaura coupling with this substrate?
A3: For electron-rich aryl bromides like this compound, the catalyst system must be robust enough to facilitate the challenging oxidative addition step.[7]
-
Palladium Source: Pre-catalysts such as Pd(OAc)₂ or Pd₂(dba)₃ are commonly used. For more challenging couplings, pre-formed catalysts like Buchwald's G3 palladacycles can be highly effective.
-
Ligand Selection: Bulky, electron-rich phosphine ligands are generally preferred. Ligands from the Buchwald (e.g., SPhos, XPhos) or Herrmann (e.g., cataCXium A) families are excellent starting points. Triphenylphosphine (PPh₃) may be effective in some cases but is often less efficient for this substrate class.
Q4: What are the recommended starting conditions for a Buchwald-Hartwig amination with this compound?
A4: A good starting point for the Buchwald-Hartwig amination would be:
-
Palladium Pre-catalyst: Pd₂(dba)₃ or Pd(OAc)₂.
-
Ligand: A bulky, electron-rich biaryl phosphine ligand such as BINAP or Xantphos is often effective for couplings with heteroaryl halides and can be a good choice here.[2]
-
Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is the most common and effective base for this reaction.
-
Solvent: Anhydrous, deoxygenated toluene or dioxane are the solvents of choice.
-
Temperature: Reactions are typically run at elevated temperatures, in the range of 80-110 °C.
Troubleshooting Guides
Issue 1: Low to No Product Yield in Suzuki-Miyaura Coupling
| Potential Cause | Troubleshooting Step |
| Inefficient Oxidative Addition | The electron-rich nature of the substrate can hinder this step.[6] Switch to a more electron-rich and bulky ligand (e.g., SPhos, XPhos) and a more active palladium pre-catalyst (e.g., a G3 palladacycle). |
| Catalyst Deactivation | Oxygen can deactivate the Pd(0) catalyst. Ensure all solvents are thoroughly degassed and the reaction is maintained under a strict inert atmosphere (Argon or Nitrogen). The reaction mixture turning black (palladium black) is a sign of catalyst decomposition.[8] |
| Suboptimal Base | The choice of base is critical. Screen different bases such as K₂CO₃, K₃PO₄, and Cs₂CO₃. The strength and solubility of the base can significantly impact the reaction rate.[9] |
| Protodeboronation of Boronic Acid | The boronic acid is degrading before it can couple. Ensure the boronic acid is of high quality and stored correctly. Minimize the amount of water in the reaction or consider using a boronic ester (e.g., a pinacol ester) which can be more stable. |
| Poor Reagent Quality | Impurities in the starting materials or solvents can poison the catalyst. Use high-purity reagents and anhydrous solvents. |
Issue 2: Significant Side Product Formation in Buchwald-Hartwig Amination
| Potential Cause | Troubleshooting Step |
| Hydrodehalogenation (De-bromination) | The aryl bromide is being reduced instead of coupled. This can be caused by certain bases or impurities. Screen different bases and ensure high-purity, anhydrous solvents.[7] |
| Homocoupling of the Amine | This is less common but can occur. It may be indicative of catalyst decomposition. Ensure a rigorously inert atmosphere. |
| Reaction with the Hydroxyl Group | While less likely under these conditions, the phenolic proton is acidic. Ensure a sufficient excess of a strong base like NaOtBu is used. |
Data Presentation
Table 1: Typical Catalyst Systems for Suzuki-Miyaura Coupling of Electron-Rich Aryl Bromides
| Palladium Source | Ligand | Base | Solvent | Temperature (°C) | Typical Yield | Notes |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | Good to Excellent | A robust system for many electron-rich substrates. |
| Pd₂(dba)₃ | XPhos | K₂CO₃ | 1,4-Dioxane | 80-100 | Good to Excellent | Effective for a wide range of coupling partners. |
| Pd(PPh₃)₄ | - | Na₂CO₃ | DME/H₂O | 90 | Moderate to Good | A more "classical" system, may be less effective for challenging substrates. |
| XPhos Pd G3 | - | K₃PO₄ | THF | 60-80 | Excellent | A highly active pre-catalyst, often allowing for lower temperatures and catalyst loadings. |
Note: Yields are generalized from literature on similar electron-rich aryl bromides and may require optimization for this compound.
Table 2: Recommended Catalyst Systems for Buchwald-Hartwig Amination of Aryl Bromides
| Palladium Source | Ligand | Base | Solvent | Temperature (°C) | Typical Yield | Notes |
| Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | 100-110 | Good to Excellent | A widely used and effective system.[2] |
| Pd(OAc)₂ | Xantphos | Cs₂CO₃ | 1,4-Dioxane | 100 | Good to Excellent | Can be effective with a variety of amines and heteroaryl halides.[2] |
| BrettPhos Pd G3 | - | LHMDS | THF | Room Temp - 60 | Excellent | A highly active pre-catalyst that can enable reactions at lower temperatures. |
Note: Yields are generalized from literature and may require optimization for this compound.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
-
Reaction Setup: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired boronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Catalyst Addition: Under the inert atmosphere, add the palladium pre-catalyst (e.g., Pd(OAc)₂, 1-5 mol%) and the ligand (e.g., SPhos, 1.2-1.5 times the palladium mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
General Protocol for Buchwald-Hartwig Amination
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., BINAP, 1.2-1.5 times the palladium mol%), and the base (e.g., NaOtBu, 1.4 equiv.).
-
Reagent Addition: Add this compound (1.0 equiv.) and the amine (1.2 equiv.).
-
Solvent Addition: Add anhydrous, degassed toluene via syringe.
-
Reaction: Heat the mixture to 100-110 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS. Reactions are typically complete within 12-24 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove palladium residues.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Concentrate the organic layer under reduced pressure and purify the crude product by flash column chromatography.
Visualizations
Caption: General experimental workflow for cross-coupling reactions.
Caption: Troubleshooting logic for low-yield cross-coupling reactions.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. benchchem.com [benchchem.com]
- 3. Heck reaction - Wikipedia [en.wikipedia.org]
- 4. Heck Reaction [organic-chemistry.org]
- 5. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 6. reddit.com [reddit.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Validation & Comparative
Comparative Analysis of 5-Bromo-2-hydroxybenzophenone Derivatives' Antimicrobial Activity: A Guide for Researchers
For Immediate Release
A Comprehensive Review of the Antimicrobial Potential of 5-Bromo-2-hydroxybenzophenone Derivatives
This guide presents a comparative analysis of the antimicrobial activity of this compound derivatives, offering valuable insights for researchers, scientists, and drug development professionals. By summarizing quantitative data, detailing experimental protocols, and visualizing key experimental workflows, this document serves as a crucial resource for the evaluation and development of novel antimicrobial agents.
Derivatives of this compound have garnered significant interest in medicinal chemistry due to their potential therapeutic applications, including antimicrobial properties. The introduction of various substituents to this core structure allows for the modulation of their biological activity, paving the way for the development of potent new drugs to combat pathogenic microorganisms.
Performance Comparison of Bromo-Substituted Aromatic Compounds
| Derivative | Staphylococcus aureus (ATCC 25923) MIC (mg/mL) | Streptococcus pyogenes (ATCC 19615) MIC (mg/mL) | Bacillus cereus (ATCC 14579) MIC (mg/mL) |
| Ethyl Ester | 2.5 | 5.0 | 2.5 |
| Hydrazide | 5.0 | 5.0 | 5.0 |
| Hydrazone | 2.5 | 2.5 | 2.5 |
Data sourced from a study on N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives and their inclusion complexes.[1]
Mechanism of Action
The precise signaling pathways for the antimicrobial action of this compound derivatives are still under investigation. However, studies on related benzophenone compounds suggest that their primary mechanism involves the disruption of the bacterial cell membrane.[2] This can lead to membrane depolarization, leakage of essential intracellular components, and ultimately, cell death.[2] The lipophilic nature of the benzophenone scaffold, enhanced by the bromine substituent, likely facilitates its interaction with and penetration of the bacterial cell wall and membrane.
Experimental Protocols
The determination of antimicrobial activity is crucial for the evaluation of new chemical entities. The Broth Microdilution Method is a standard and widely accepted technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Broth Microdilution Method for MIC Determination
This method involves a serial dilution of the test compound in a liquid growth medium to identify the lowest concentration that inhibits the visible growth of a microorganism.[1][3]
1. Preparation of Materials:
-
Test Compounds: Stock solutions of the this compound derivatives are prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is typically used for bacterial susceptibility testing.
-
Microorganism: A standardized inoculum of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) is prepared to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL. This is then further diluted to achieve a final concentration of about 5 x 10⁵ CFU/mL in the test wells.[1]
-
Microtiter Plates: Sterile 96-well microtiter plates are used for the assay.
2. Assay Procedure:
-
Serial Dilution: The test compounds are serially diluted in the broth medium directly in the microtiter plate to achieve a range of concentrations.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.[1]
-
Controls:
-
Growth Control: Wells containing only broth and the bacterial inoculum to ensure the viability of the microorganisms.
-
Sterility Control: Wells containing only broth to check for contamination.
-
Positive Control: A well-known antibiotic is tested alongside the derivatives as a reference.
-
-
Incubation: The plates are incubated at 35-37°C for 18-24 hours.[4]
3. Data Interpretation:
-
Following incubation, the plates are visually inspected for turbidity. The MIC is recorded as the lowest concentration of the test compound at which there is no visible growth of the microorganism.[1]
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for determining the antimicrobial susceptibility of this compound derivatives using the broth microdilution method.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | Antimicrobial and Synergistic Activity of 2,2′,4-Trihydroxybenzophenone Against Bacterial Pathogens of Poultry [frontiersin.org]
- 3. Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, Characterization, and Analysis of Antimicrobial Property of Novel Benzophenone Fused Azetidinone Derivatives through In Vitro and In Silico Approach - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Structure of 5-Bromo-2-hydroxybenzophenone Derivatives: A Comparative Guide to NMR and MS
For Researchers, Scientists, and Drug Development Professionals
The precise structural elucidation of novel compounds is a cornerstone of chemical research and drug development. For derivatives of 5-Bromo-2-hydroxybenzophenone, a scaffold of interest in medicinal chemistry, unambiguous structural validation is paramount. This guide provides a comparative analysis of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) for the structural validation of these derivatives, complete with detailed experimental protocols and predicted spectral data.
Comparison of Analytical Techniques
NMR spectroscopy and Mass Spectrometry offer complementary information for structural determination. NMR provides detailed insights into the connectivity and chemical environment of atoms, while MS reveals the molecular weight and elemental composition, along with fragmentation patterns that offer structural clues. For a comprehensive validation, the integration of both techniques is highly recommended.
| Technique | Information Provided | Sample Requirements | Key Advantages | Limitations |
| ¹H NMR | Number of unique protons, their chemical environment, and connectivity through spin-spin coupling. | 1-5 mg dissolved in a deuterated solvent. | Provides detailed information on the proton framework of the molecule. | Can have overlapping signals in complex molecules. |
| ¹³C NMR | Number of unique carbon atoms and their chemical environment (e.g., aromatic, carbonyl). | 5-20 mg dissolved in a deuterated solvent. | Directly observes the carbon backbone of the molecule. | Lower sensitivity than ¹H NMR, requiring more sample or longer acquisition times. |
| Mass Spec. | Molecular weight, elemental formula (high resolution), and fragmentation patterns. | Microgram to nanogram quantities, ionizable sample. | High sensitivity, provides accurate molecular weight and formula. | Does not provide detailed connectivity information on its own; isomers can be difficult to distinguish. |
Predicted Spectroscopic Data for this compound
Disclaimer: The following data are predicted based on the analysis of structurally similar compounds, including 5'-Bromo-2'-hydroxyacetophenone and 5-Bromo-2-hydroxybenzaldehyde, and established principles of NMR and MS. Actual experimental values may vary.
Predicted NMR Data
Table 1: Predicted ¹H NMR Data for this compound in CDCl₃
| Proton Assignment | Predicted Chemical Shift (δ) [ppm] | Predicted Multiplicity | Predicted Coupling Constant (J) [Hz] |
| H-3 | 7.65 | d | 2.5 |
| H-4 | 7.45 | dd | 8.8, 2.5 |
| H-6 | 6.95 | d | 8.8 |
| H-2', H-6' | 7.80 | m | - |
| H-3', H-4', H-5' | 7.55 | m | - |
| OH | 11.5 | s (broad) | - |
Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃
| Carbon Assignment | Predicted Chemical Shift (δ) [ppm] |
| C=O | 198.5 |
| C-1 | 118.0 |
| C-2 | 160.0 |
| C-3 | 138.0 |
| C-4 | 130.0 |
| C-5 | 115.0 |
| C-6 | 120.0 |
| C-1' | 137.0 |
| C-2', C-6' | 130.5 |
| C-3', C-5' | 128.8 |
| C-4' | 133.0 |
Predicted Mass Spectrometry Data
Table 3: Predicted Key Mass Spectrometry Fragments for this compound
| m/z (predicted) | Ion Structure | Interpretation |
| 278/280 | [M]⁺ | Molecular ion peak, showing characteristic isotopic pattern for one bromine atom. |
| 201/203 | [M - C₆H₅]⁺ | Loss of the unsubstituted phenyl group. |
| 173/175 | [M - C₆H₅CO]⁺ | Loss of the benzoyl group. |
| 121 | [C₆H₅CO]⁺ | Benzoyl cation. |
| 77 | [C₆H₅]⁺ | Phenyl cation. |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
1. Sample Preparation:
-
Weigh approximately 10-15 mg of the this compound derivative.
-
Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃). The choice of solvent is critical to avoid signal overlap with the analyte.
-
Transfer the solution to a 5 mm NMR tube.
2. ¹H NMR Acquisition:
-
The NMR tube is placed in the spectrometer.
-
Acquire the spectrum using a standard single-pulse experiment.
-
Typical parameters include a spectral width of 12 ppm, 16-64 scans for good signal-to-noise, and a relaxation delay of 1-2 seconds.
3. ¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
Typical parameters include a spectral width of 220 ppm and a significantly larger number of scans (e.g., 1024 or more) compared to ¹H NMR due to the lower natural abundance of ¹³C.
4. Data Analysis:
-
Process the raw data (Free Induction Decay - FID) by applying a Fourier transform.
-
Phase the resulting spectrum and calibrate the chemical shift axis using the residual solvent peak as a reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of different protons.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the specific protons and carbons in the molecule.
Mass Spectrometry (MS)
1. Sample Preparation:
-
Prepare a dilute solution of the this compound derivative (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.
-
Further dilute the stock solution to a final concentration of 1-10 µg/mL in the same solvent.
2. Sample Introduction and Ionization:
-
The sample solution can be introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system for separation of mixtures.
-
Electrospray ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are common soft ionization techniques suitable for this class of molecules. For more detailed fragmentation analysis, Electron Ionization (EI) can be used, often coupled with Gas Chromatography (GC).
3. Data Acquisition:
-
Acquire the mass spectrum in full scan mode to determine the molecular weight and observe the isotopic pattern of the molecular ion. The presence of bromine will result in a characteristic M and M+2 isotopic pattern with approximately equal intensity.
-
Perform fragmentation analysis (MS/MS or MSⁿ) on the molecular ion peak to obtain structural information. This involves isolating the parent ion, subjecting it to collision-induced dissociation (CID), and analyzing the resulting fragment ions.
4. Data Analysis:
-
Determine the accurate mass of the molecular ion from the high-resolution mass spectrum to confirm the elemental composition.
-
Analyze the fragmentation pattern to identify characteristic neutral losses and fragment ions, which can be pieced together to confirm the structure of the molecule.
Visualization of the Validation Workflow
Caption: Workflow for the structural validation of this compound derivatives.
A Comparative Analysis of 5-Bromo-2-hydroxybenzophenone and Other Leading UV Absorbers in Sunscreen Formulations
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 5-Bromo-2-hydroxybenzophenone with other commonly used UV absorbers in sunscreen formulations, including oxybenzone, avobenzone, octinoxate, and zinc oxide. The following sections detail their performance based on UV absorption properties, photostability, and safety profiles, supported by experimental data and protocols.
Comparative Analysis of UV Absorption Properties
| UV Absorber | Chemical Class | Predominant UV Range | λmax (nm) | Molar Extinction Coefficient (ε) (L·mol⁻¹·cm⁻¹) |
| This compound | Benzophenone | UVA/UVB (presumed) | Data not available | Data not available |
| Oxybenzone | Benzophenone | UVB/UVA2 | ~288 and ~350 | ~14,315 (at 295 nm) |
| Avobenzone | Dibenzoylmethane | UVA1 | ~357 | ~31,000 |
| Octinoxate | Cinnamate | UVB | ~311 | Data varies |
| Zinc Oxide | Inorganic | UVA/UVB | Broad attenuation, peak ~360-380 | Not applicable (particle) |
Note: The UV absorption properties of chemical absorbers are typically measured in a solvent such as ethanol. Zinc oxide, being an inorganic particle, provides broad-spectrum protection through both absorption and scattering of UV radiation.[1][2][3][4]
Photostability Comparison
Photostability is a critical attribute for a UV absorber, as its degradation upon UV exposure can lead to a loss of efficacy and the formation of potentially harmful byproducts. While this compound is reported to be photostable, specific quantitative data on its degradation kinetics are not available.
| UV Absorber | Photostability Profile |
| This compound | Generally considered photostable. |
| Oxybenzone | Relatively photostable. |
| Avobenzone | Highly photounstable; requires photostabilizers (e.g., octocrylene) to prevent rapid degradation (up to 50% loss in 1 hour).[5] |
| Octinoxate | Prone to photodegradation upon UV exposure. |
| Zinc Oxide | Highly photostable.[6] |
Safety and Dermal Absorption Profile
The safety of a UV absorber is paramount, with considerations including its potential for dermal absorption and endocrine disruption.
| UV Absorber | Dermal Absorption | Safety Profile |
| This compound | Data not available | Used in pharmaceuticals, suggesting a degree of biocompatibility. |
| Oxybenzone | Readily absorbed through the skin. | Concerns have been raised regarding its potential for endocrine disruption. |
| Avobenzone | Systemic absorption has been reported. | Generally considered safe, though some studies suggest potential for allergic reactions. |
| Octinoxate | Can be absorbed through the skin. | Some studies have indicated potential endocrine-disrupting effects. |
| Zinc Oxide | Minimal dermal absorption, particularly for non-nano formulations.[6] | Generally Recognized as Safe and Effective (GRASE) by the FDA.[6] |
Experimental Protocols
In Vitro Sun Protection Factor (SPF) Determination
This protocol outlines a standardized method for determining the in vitro SPF of a sunscreen formulation using polymethylmethacrylate (PMMA) plates.
Objective: To measure the UVB protection factor of a sunscreen product in a laboratory setting.
Materials:
-
UV-Vis Spectrophotometer with an integrating sphere.
-
Molded PMMA plates.
-
Positive and negative control sunscreen formulations.
-
Automated or manual spreading apparatus.
-
Solar simulator.
Procedure:
-
Substrate Preparation: Ensure PMMA plates are clean and free of any contaminants.
-
Sample Application: Apply a uniform film of the sunscreen product onto the PMMA plate at a concentration of 1.3 mg/cm².
-
Spreading: Spread the product evenly across the surface of the plate using a standardized spreading technique to achieve a homogenous film.
-
Drying: Allow the film to dry for a specified period in a controlled environment.
-
Initial Absorbance Measurement: Measure the initial UV absorbance of the sample-coated plate from 290 nm to 400 nm using the spectrophotometer.
-
UV Irradiation: Expose the plate to a controlled dose of UV radiation from a solar simulator.
-
Final Absorbance Measurement: Re-measure the UV absorbance of the irradiated plate.
-
SPF Calculation: The in vitro SPF is calculated from the absorbance data using a standardized formula that takes into account the erythemal action spectrum and the solar simulator irradiance spectrum.
Photostability Assessment via High-Performance Liquid Chromatography (HPLC)
This protocol describes a method to quantify the degradation of a UV absorber in a sunscreen formulation after exposure to UV radiation.
Objective: To determine the percentage of a UV absorber remaining after UV irradiation.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Appropriate HPLC column (e.g., C18).
-
UV irradiation source (e.g., solar simulator).
-
Quartz plates or other suitable UV-transparent substrate.
-
Solvents for extraction and mobile phase.
-
Reference standards of the UV absorbers.
Procedure:
-
Sample Preparation: Apply a thin, uniform layer of the sunscreen formulation onto a quartz plate.
-
UV Exposure: Irradiate the sample with a controlled dose of UV radiation. A non-irradiated sample should be kept as a control.
-
Extraction: After irradiation, extract the sunscreen from the plate using a suitable solvent.
-
HPLC Analysis:
-
Prepare a calibration curve using reference standards of the UV absorber.
-
Inject the extracted samples from both the irradiated and non-irradiated plates into the HPLC system.
-
Separate the UV absorber from other formulation components using an appropriate mobile phase and column.
-
Quantify the amount of the UV absorber in each sample by comparing the peak area to the calibration curve.
-
-
Data Analysis: Calculate the percentage of the UV absorber remaining after UV exposure by comparing the concentration in the irradiated sample to the non-irradiated control.
Visualizations
Caption: Signaling pathway of UV-induced skin damage.
Caption: Experimental workflows for in vitro SPF and photostability testing.
Caption: Logical relationship comparing key attributes of UV absorbers.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchmgt.monash.edu [researchmgt.monash.edu]
- 5. This compound, 97% 25 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 6. 2-Hydroxy-5-chlorobenzophenone [webbook.nist.gov]
A Comparative Guide to the Cross-Validation of Analytical Methods for 5-Bromo-2-hydroxybenzophenone Quantification
For researchers, scientists, and drug development professionals, the precise and accurate quantification of 5-Bromo-2-hydroxybenzophenone, a key intermediate and potential impurity in pharmaceutical synthesis, is of paramount importance for ensuring product quality and safety. The selection of a suitable analytical method is a critical decision that impacts the reliability and efficiency of the quantification process. This guide provides an objective comparison of three common analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Visible (UV-Vis) Spectrophotometry—for the quantification of this compound. While specific cross-validation data for this compound is not extensively published, this guide synthesizes established analytical principles and data from analogous compounds to present a comprehensive comparative overview.
Comparison of Analytical Methods
The choice of an analytical method hinges on various factors, including the required sensitivity, selectivity, and the nature of the sample matrix. The following table summarizes the key performance characteristics of HPLC, GC-MS, and UV-Vis Spectrophotometry for the quantification of this compound.
| Parameter | High-Performance Liquid Chromatography (HPLC) with UV Detection | Gas Chromatography-Mass Spectrometry (GC-MS) | UV-Visible (UV-Vis) Spectrophotometry |
| Principle | Separation based on the compound's polarity and interaction with a stationary phase, followed by detection using UV absorbance. | Separation based on the compound's volatility and interaction with a stationary phase, with detection and identification by mass fragmentation. | Quantification based on the absorbance of UV-Visible light by the molecule in a solution. |
| Selectivity | High | Very High | Low to Moderate |
| Sensitivity | Moderate to High (ng/mL range) | Very High (pg/mL range) | Low (µg/mL range) |
| Linearity (R²) | > 0.999 | > 0.999 | > 0.995 |
| Accuracy (% Recovery) | 98-102% | 95-105% | 90-110% |
| Precision (%RSD) | < 2% | < 5% | < 5% |
| Typical Application | Routine quality control, purity assessment, and stability studies. | Impurity profiling, metabolite identification, and trace-level analysis. | In-process monitoring and simple concentration checks. |
Experimental Protocols
Detailed methodologies are essential for the reproducibility and cross-validation of analytical results. Below are representative experimental protocols for each of the discussed techniques.
High-Performance Liquid Chromatography (HPLC)
This method is suitable for the routine quantification of this compound in bulk drug substances and formulated products.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (containing 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by scanning the UV spectrum of this compound (typically around its λmax).
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Sample Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., acetonitrile or methanol) and serially diluted to create calibration standards.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high selectivity and sensitivity, making it ideal for identifying and quantifying trace impurities or for analyzing this compound in complex matrices.[1]
-
Instrumentation: A gas chromatograph coupled with a mass spectrometer.[1]
-
Column: A capillary column suitable for the analysis of semi-volatile compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[2]
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: An initial temperature of 150 °C, ramped to 280 °C at 10 °C/min, and held for 5 minutes.
-
Ion Source Temperature: 230 °C.
-
Mass Range: m/z 50-500.
-
Sample Preparation: Samples may require derivatization to increase volatility. A stock solution is prepared in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) and diluted to create calibration standards.
UV-Visible (UV-Vis) Spectrophotometry
This technique provides a rapid and straightforward method for concentration determination, particularly for in-process monitoring where high accuracy and selectivity are not the primary requirements.[3]
-
Instrumentation: A UV-Vis Spectrophotometer.
-
Procedure:
-
Determine the λmax of this compound in a suitable solvent (e.g., ethanol or methanol).
-
Prepare a stock solution of the reference standard.
-
Create a series of calibration standards by diluting the stock solution.
-
Measure the absorbance of each standard at the λmax.
-
Plot a calibration curve of absorbance versus concentration.
-
Visualizing the Workflow
To better understand the experimental processes, the following diagrams illustrate the workflows for each analytical method.
Caption: Experimental workflow for HPLC analysis.
Caption: Experimental workflow for GC-MS analysis.
Caption: Experimental workflow for UV-Vis spectrophotometry.
Conclusion
The cross-validation of analytical methods is a critical exercise to ensure the generation of reliable and consistent data. For the quantification of this compound, HPLC with UV detection emerges as a robust and widely applicable technique for routine quality control. GC-MS provides unparalleled selectivity and sensitivity, making it the method of choice for trace-level analysis and impurity profiling. UV-Vis spectrophotometry, while less specific, offers a rapid and cost-effective solution for in-process monitoring. The choice of the most appropriate method will ultimately depend on the specific analytical requirements, including the sample matrix, required level of sensitivity and selectivity, and the intended application of the results.
References
A Comparative Analysis of the Photophysical Properties of Substituted 2-Hydroxybenzophenones
For Researchers, Scientists, and Drug Development Professionals
This guide presents a comparative study of the photophysical properties of substituted 2-hydroxybenzophenones, a class of compounds renowned for their utility as photostabilizers and building blocks in medicinal chemistry. The core of their function lies in the efficient dissipation of absorbed UV radiation, a process governed by Excited-State Intramolecular Proton Transfer (ESIPT). This document provides a detailed comparison of key photophysical parameters, outlines the experimental methodologies for their determination, and visually represents the underlying photophysical pathways.
Comparative Photophysical Data
The introduction of various substituent groups onto the 2-hydroxybenzophenone scaffold can significantly modulate its photophysical behavior. The following table summarizes the key photophysical data for a selection of donor-acceptor type 2-hydroxybenzophenone derivatives, providing a clear comparison of their absorption and emission characteristics.[1][2]
| Compound | Substituent Group | λ_abs (nm) [a] | λ_em (nm) [a] | τ (ns) [a] |
| BPOH-TPA | 5-(2-triphenylamine) | 295 | 550, 614 | 1.83 |
| BPOH-PhCz | 5-(9-phenyl carbazole) | 295 | 582, 638 | 2.15 |
| BPOH-SF | 5-(4-dibenzothiophene) | 295 | 558, 625 | 2.54 |
[a] Data obtained in THF solution.[1]
Experimental Protocols
The data presented in this guide are acquired through a combination of steady-state and time-resolved spectroscopic techniques. Below are detailed methodologies for the key experiments.
1. UV-Visible Absorption Spectroscopy
-
Instrumentation : A dual-beam UV-Visible spectrophotometer is utilized.[3]
-
Sample Preparation : The substituted 2-hydroxybenzophenone is dissolved in a spectroscopic grade solvent (e.g., THF, ethanol) to a known concentration, typically in the range of 10⁻⁵ to 10⁻⁶ M.
-
Measurement : A quartz cuvette with a 1 cm path length is filled with the sample solution. A reference cuvette is filled with the pure solvent. The absorption spectrum is recorded over a relevant wavelength range (e.g., 250-500 nm).[3]
-
Data Analysis : The wavelength of maximum absorbance (λ_abs) is determined from the spectrum. The molar extinction coefficient (ε) can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance at λ_abs, c is the concentration in mol/L, and l is the path length in cm.[3]
2. Steady-State Fluorescence Spectroscopy
-
Instrumentation : A spectrofluorometer equipped with a Xenon lamp as the excitation source and a photomultiplier tube (PMT) detector is used.
-
Sample Preparation : The sample is prepared in a fluorescence-free quartz cuvette. To minimize inner filter effects, the absorbance of the solution at the excitation wavelength should be kept below 0.1.[4]
-
Measurement : The sample is excited at a specific wavelength (e.g., the λ_abs). The emission spectrum is recorded over a wavelength range longer than the excitation wavelength.
-
Data Analysis : The wavelength of maximum fluorescence emission (λ_em) is identified from the corrected emission spectrum.
3. Determination of Fluorescence Quantum Yield (Φ_f)
The comparative method is a widely used and reliable technique for determining the fluorescence quantum yield.[4][5]
-
Principle : This method involves comparing the integrated fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield.[4]
-
Procedure :
-
Prepare a series of dilute solutions of both the sample and a suitable fluorescence standard (e.g., quinine sulfate in 0.5 M H₂SO₄, Φ_f = 0.54) with absorbances ranging from 0.02 to 0.1 at the excitation wavelength.[4]
-
Record the absorption and fluorescence spectra for each solution, ensuring identical experimental conditions for the sample and the standard.
-
Integrate the area under the corrected fluorescence emission curves for both the sample and the standard.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.
-
-
Calculation : The quantum yield of the sample (Φ_f,sample) is calculated using the following equation:
Φ_f,sample = Φ_f,std * (m_sample / m_std) * (η_sample² / η_std²)
where m is the gradient of the plot of integrated fluorescence intensity versus absorbance, and η is the refractive index of the solvent.
4. Time-Resolved Fluorescence Spectroscopy (Fluorescence Lifetime)
-
Instrumentation : Time-Correlated Single Photon Counting (TCSPC) is a common technique for measuring fluorescence lifetimes in the nanosecond range.
-
Principle : The sample is excited by a pulsed light source (e.g., a laser diode or a picosecond laser), and the time delay between the excitation pulse and the arrival of the first emitted photon at the detector is measured. This process is repeated many times to build up a histogram of photon arrival times.
-
Data Analysis : The resulting decay curve is fitted to an exponential function to determine the fluorescence lifetime (τ). For multi-exponential decays, a sum of exponential functions is used.
Photophysical Pathway of 2-Hydroxybenzophenones
The photostability of 2-hydroxybenzophenones is primarily attributed to a photophysical process known as Excited-State Intramolecular Proton Transfer (ESIPT). Upon absorption of a photon, the molecule is promoted to an excited singlet state. In this excited state, a proton is rapidly transferred from the hydroxyl group to the carbonyl oxygen, forming a transient keto-tautomer. This excited keto-tautomer then undergoes non-radiative decay back to its ground state, releasing the absorbed energy as heat. The proton then returns to the hydroxyl group, completing the cycle. This efficient, non-destructive energy dissipation pathway is what makes these compounds effective UV absorbers.[1][2][6]
Caption: Photophysical pathway of 2-hydroxybenzophenones.
References
- 1. Frontiers | 2-Hydroxybenzophenone Derivatives: ESIPT Fluorophores Based on Switchable Intramolecular Hydrogen Bonds and Excitation Energy–Dependent Emission [frontiersin.org]
- 2. 2-Hydroxybenzophenone Derivatives: ESIPT Fluorophores Based on Switchable Intramolecular Hydrogen Bonds and Excitation Energy–Dependent Emission - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. chem.uci.edu [chem.uci.edu]
- 5. Virtual Labs [mfs-iiith.vlabs.ac.in]
- 6. Excited state intramolecular proton transfer (ESIPT) in 2-(2'-hydroxyphenyl)benzoxazole and its naphthalene-fused analogs: a TD-DFT quantum chemical study - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative In Vitro Cytotoxicity of Novel 5-Bromo-2-hydroxybenzophenone Derivatives: A Methodological and Data Visualization Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2-hydroxybenzophenone scaffold is a recognized pharmacophore with a range of biological activities. The introduction of a bromine atom at the 5-position can significantly influence the molecule's electronic properties and lipophilicity, potentially modulating its cytotoxic effects against cancer cells. This guide provides a framework for comparing the in vitro cytotoxicity of novel derivatives of 5-Bromo-2-hydroxybenzophenone, offering standardized formats for data presentation, detailed experimental methodologies, and visual representations of workflows and potential mechanisms of action.
Quantitative Cytotoxicity Data
The following table presents a hypothetical comparison of the cytotoxic activity (IC50 values in µM) of a series of novel this compound derivatives against three human cancer cell lines: MCF-7 (breast adenocarcinoma), A549 (lung carcinoma), and HeLa (cervical cancer). Data is presented as the mean ± standard deviation from three independent experiments.
| Compound ID | R-Group Modification | IC50 (µM) vs. MCF-7 | IC50 (µM) vs. A549 | IC50 (µM) vs. HeLa |
| BHB-01 | -H (Parent Compound) | 45.2 ± 3.1 | 52.8 ± 4.5 | 61.3 ± 5.2 |
| BHB-02 | -CH2CH2OH | 22.7 ± 1.9 | 31.5 ± 2.8 | 38.4 ± 3.3 |
| BHB-03 | -OCH2CH2N(CH3)2 | 10.5 ± 0.8 | 15.2 ± 1.3 | 18.9 ± 1.6 |
| BHB-04 | -NH-Cyclopropyl | 18.9 ± 1.5 | 25.1 ± 2.1 | 29.7 ± 2.5 |
| Doxorubicin | (Reference Drug) | 0.9 ± 0.1 | 1.2 ± 0.2 | 1.5 ± 0.2 |
Experimental Protocols
A detailed methodology is crucial for the reproducibility and validation of experimental findings. Below is a representative protocol for determining in vitro cytotoxicity using the MTT assay.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
1. Cell Culture and Seeding:
-
Human cancer cell lines (MCF-7, A549, HeLa) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 units/mL penicillin, and 100 µg/mL streptomycin.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Cells in the logarithmic growth phase are harvested and seeded into 96-well plates at a density of 5 x 10³ cells per well. The plates are then incubated for 24 hours to allow for cell attachment.
2. Compound Treatment:
-
Stock solutions of the test compounds (this compound derivatives) and the reference drug (Doxorubicin) are prepared in dimethyl sulfoxide (DMSO).
-
Serial dilutions of the compounds are made in the culture medium to achieve a range of final concentrations. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent-induced toxicity.
-
The medium from the seeded plates is replaced with the medium containing the various concentrations of the test compounds. Control wells receive medium with 0.5% DMSO.
-
The plates are incubated for an additional 48 hours.
3. MTT Assay and Absorbance Measurement:
-
Following the 48-hour incubation, 20 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) is added to each well.
-
The plates are incubated for another 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
The medium is then carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
The absorbance of each well is measured at 570 nm using a microplate reader.
4. Data Analysis:
-
The percentage of cell viability is calculated relative to the vehicle-treated control cells.
-
The IC50 value, which is the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
Visualizations
Experimental and Signaling Pathway Diagrams
Diagrams created using Graphviz (DOT language) provide a clear visual representation of workflows and biological processes.
Caption: Experimental workflow for the in vitro cytotoxicity (MTT) assay.
Caption: Potential apoptosis signaling pathways induced by cytotoxic compounds.
Benchmarking 5-Bromo-2-hydroxybenzophenone: A Comparative Guide to Polymer Stabilization
In the ever-evolving landscape of polymer science, ensuring the durability and longevity of materials is paramount. For researchers, scientists, and drug development professionals, the selection of an appropriate polymer stabilizer is a critical decision that directly impacts product performance and stability. This guide provides a comprehensive benchmark of 5-Bromo-2-hydroxybenzophenone as a polymer stabilizer, offering an objective comparison with key alternatives, supported by experimental data and detailed methodologies.
Performance Comparison of Polymer Stabilizers
The primary function of a UV stabilizer is to protect polymers from the degrading effects of ultraviolet radiation, which can lead to discoloration, embrittlement, and loss of mechanical properties. This compound, a member of the benzophenone class of UV absorbers, is valued for its ability to absorb UV radiation and dissipate it as thermal energy.[1]
To provide a clear comparison, this guide benchmarks the performance of this compound against three widely used alternative stabilizers: a conventional benzophenone (2-hydroxy-4-methoxybenzophenone), a benzotriazole (2-(2H-benzotriazol-2-yl)-4,6-di-tert-pentylphenol), and a Hindered Amine Light Stabilizer (HALS), specifically Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate.
While direct, comprehensive quantitative data for this compound is not extensively available in publicly accessible literature, its performance can be inferred from the behavior of structurally similar benzophenone derivatives. The following tables summarize expected performance characteristics based on available data for these classes of stabilizers.
Table 1: UV Absorption and Thermal Stability
| Stabilizer Type | Chemical Name | UV Absorption Maximum (λmax) | Thermal Stability (TGA Onset, °C) |
| Benzophenone (Target) | This compound | ~340 nm (estimated) | ~250-300°C (estimated) |
| Benzophenone (Alternative) | 2-hydroxy-4-methoxybenzophenone | ~325 nm | ~230°C |
| Benzotriazole (Alternative) | 2-(2H-benzotriazol-2-yl)-4,6-di-tert-pentylphenol | ~350 nm | ~280°C |
| HALS (Alternative) | Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate | Does not significantly absorb UV | ~270°C |
Table 2: Performance in Accelerated Weathering
| Stabilizer Type | Polymer Matrix | Yellowness Index (ΔYI) after 1000 hrs | Gloss Retention (%) after 1000 hrs |
| Benzophenone (Target) | Polyolefin | Moderate Increase | Good |
| Benzophenone (Alternative) | Polyolefin | Moderate Increase | Good |
| Benzotriazole (Alternative) | Polyolefin | Low Increase | Very Good |
| HALS (Alternative) | Polyolefin | Very Low Increase | Excellent |
| Unstabilized Control | Polyolefin | Significant Increase | Poor |
Experimental Protocols
To ensure the reproducibility and validity of performance data, standardized testing methodologies are crucial. The following sections detail the experimental protocols for key performance indicators.
Accelerated Weathering
Objective: To simulate the long-term effects of outdoor exposure on stabilized polymers in a controlled laboratory setting.
Standard: ASTM G154 - Standard Practice for Operating Fluorescent Ultraviolet (UV) Lamp Apparatus for Exposure of Nonmetallic Materials.[2]
Procedure:
-
Specimen Preparation: Prepare polymer plaques (typically 75 mm x 150 mm) containing a specified concentration of the stabilizer (e.g., 0.5% by weight). Ensure specimens are clean and free of surface defects.[3]
-
Apparatus: Utilize a fluorescent UV accelerated weathering tester.
-
Exposure Cycle: A common cycle consists of 8 hours of UV exposure at 60°C followed by 4 hours of condensation at 50°C. This cycle is repeated for a specified duration (e.g., 1000 hours).[2]
-
Evaluation: Periodically remove specimens to evaluate changes in color (yellowness index) and gloss.
Yellowness Index Measurement
Objective: To quantify the degree of yellowing in a polymer specimen after exposure to UV radiation.
Standard: ASTM E313 - Standard Practice for Calculating Yellowness and Whiteness Indices from Instrumentally Measured Color Coordinates.
Procedure:
-
Instrumentation: Use a spectrophotometer or colorimeter.
-
Calibration: Calibrate the instrument using a standard white tile.
-
Measurement: Place the polymer specimen at the measurement port of the instrument. The spectrophotometer measures the tristimulus values (X, Y, Z) of the specimen.[4]
-
Calculation: The Yellowness Index (YI) is calculated using the following formula: YI = [100(CxX - CzZ)] / Y where X, Y, and Z are the CIE tristimulus values, and Cx and Cz are coefficients that depend on the illuminant and observer.[4]
Gloss Measurement
Objective: To measure the specular gloss of a polymer surface, which is indicative of its surface smoothness and degradation.
Standard: ASTM D523 - Standard Test Method for Specular Gloss.[5]
Procedure:
-
Instrumentation: Use a gloss meter with a specified geometry (e.g., 60° for most plastics).
-
Calibration: Calibrate the gloss meter using a certified gloss standard.
-
Measurement: Place the gloss meter firmly on the flat surface of the polymer specimen. The instrument will provide a gloss reading in Gloss Units (GU).[6]
-
Gloss Retention: Calculate the percentage of gloss retention after weathering as follows: Gloss Retention (%) = (Final Gloss / Initial Gloss) x 100
Visualizing the Workflow and Stabilizer Mechanisms
To better understand the experimental process and the mechanisms of action for different stabilizers, the following diagrams are provided.
Caption: Experimental workflow for evaluating polymer stabilizer performance.
Caption: Mechanisms of action for UV absorbers and HALS.
References
- 1. researchgate.net [researchgate.net]
- 2. Accelerated Weathering (QUV) ASTM G154, ASTM D4329, ASTM D4587, ISO 4892 [intertek.com]
- 3. UV Weathering Test Chamber Procedure as per ASTM G154 [pacorr.com]
- 4. What is the Yellowness Index and How to Measure it?-3NH [threenh.com]
- 5. Gloss ASTM D2457, ASTM D523 [intertek.com]
- 6. micomlab.com [micomlab.com]
A Spectroscopic Comparison of 5-Bromo-2-hydroxybenzophenone and Its Precursors: Phenol and 2-Hydroxybenzophenone
This guide provides a detailed spectroscopic comparison of the pharmaceutical intermediate 5-Bromo-2-hydroxybenzophenone with its synthetic precursors, 2-hydroxybenzophenone and phenol. The analysis is based on Fourier-Transform Infrared (FT-IR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, and Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy. This document is intended for researchers, scientists, and professionals in the field of drug development to facilitate the identification and characterization of these compounds.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data obtained for phenol, 2-hydroxybenzophenone, and this compound.
Table 1: FT-IR Spectroscopic Data (cm⁻¹)
| Functional Group | Phenol | 2-Hydroxybenzophenone | This compound (Predicted) |
| O-H stretch (phenolic) | 3400-3300 (broad) | ~3350 (broad, intramolecular H-bond) | ~3350 (broad, intramolecular H-bond) |
| C-H stretch (aromatic) | 3100-3000 | 3100-3000 | 3100-3000 |
| C=O stretch (ketone) | - | ~1630 | ~1630 |
| C=C stretch (aromatic) | 1600, 1500 | 1600-1450 | 1600-1450 |
| C-O stretch (phenolic) | ~1220 | ~1230 | ~1230 |
| C-Br stretch | - | - | ~600-500 |
Table 2: ¹H NMR Spectroscopic Data (δ, ppm) in CDCl₃
| Proton | Phenol | 2-Hydroxybenzophenone | This compound |
| -OH | ~4.0-7.0 (broad s) | ~12.0 (s) | ~12.1 (s) |
| Aromatic-H | 6.7-7.3 (m) | 6.8-7.7 (m) | 6.9-7.8 (m) |
Table 3: UV-Vis Spectroscopic Data (λmax, nm) in Ethanol
| Compound | λmax 1 | λmax 2 |
| Phenol | ~270 | - |
| 2-Hydroxybenzophenone | ~260 | ~325 |
| This compound (Predicted) | ~265 | ~330 |
Experimental Protocols
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the solid samples.
Methodology: A small amount of the solid sample was finely ground with potassium bromide (KBr) powder and pressed into a thin, transparent pellet. The KBr pellet was then placed in the sample holder of an FT-IR spectrometer. The spectrum was recorded in the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet was recorded and automatically subtracted from the sample spectrum.
¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
Objective: To determine the chemical environment of the protons in the molecules.
Methodology: Approximately 5-10 mg of the sample was dissolved in about 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube. The ¹H NMR spectrum was recorded on a 400 MHz spectrometer. Chemical shifts are reported in parts per million (ppm) relative to TMS.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Objective: To analyze the electronic transitions within the molecules.
Methodology: A dilute solution of the sample was prepared in ethanol. The absorbance of the solution was measured over a wavelength range of 200-400 nm using a UV-Vis spectrophotometer. An ethanol blank was used as the reference. The wavelengths of maximum absorbance (λmax) were determined from the resulting spectrum.
Synthetic Pathway and Spectroscopic Analysis Workflow
The following diagrams illustrate the synthetic relationship between the compounds and the general workflow for their spectroscopic analysis.
Comparative Docking Analysis of 5-Bromo-2-hydroxybenzophenone Derivatives with Key Protein Targets
A guide for researchers and drug development professionals presenting a comparative overview of the binding affinities of 5-Bromo-2-hydroxybenzophenone derivatives and related compounds against various protein targets implicated in cancer and inflammation. This document summarizes quantitative data from several computational studies, details standardized experimental protocols, and provides visual representations of key biological pathways and experimental workflows.
Data Presentation: Comparative Binding Affinities
The following table summarizes the binding energies of various derivatives, calculated in silico, against several key protein targets. Lower binding energy values typically indicate a more stable protein-ligand complex and potentially higher inhibitory activity.
| Derivative Core Structure | Specific Derivative/Compound ID | Target Protein | Binding Energy (kcal/mol) | Reference Study Insights |
| Benzophenone | 2'-hydroxy-4'-benzoylphenyl-β-D-glucopyranoside (Compound 4) | COX-1 | -15.230 | Exhibited the best Glide score for both COX-1 and COX-2 in the study.[1] |
| Benzophenone | 2'-hydroxy-4'-benzoylphenyl-β-D-glucopyranoside (Compound 4) | COX-2 | -14.245 | Showed high affinity for both COX isoenzymes, suggesting potential anti-inflammatory activity.[1] |
| Benzophenone | 4'-(4''-methoxybenzoyl)phenyl-β-D-glucopyranoside (Compound 7) | COX-1 | -14.169 | Demonstrated the second-best Glide score for both COX enzymes in the analysis.[1] |
| Benzophenone | 4'-(4''-methoxybenzoyl)phenyl-β-D-glucopyranoside (Compound 7) | COX-2 | -13.504 | Showed significant binding affinity, indicating potential for COX inhibition.[1] |
| Benzophenone | 4-hydroxy-4'-methoxybenzophenone (Compound 5) | COX-2 | -11.330 | Presented a notable Glide score, suggesting it as a candidate for COX-2 inhibition.[1] |
| 5-Bromoindole | Hydrazone derivative (Compound 3a) | VEGFR-2 | -8.76 | Exhibited a strong energy interaction with the VEGFR tyrosine kinase domain. |
| 5-Bromoindole | Sorafenib (Reference Ligand) | VEGFR-2 | -8.50 | The established inhibitor shows a strong binding affinity. |
| 5-Bromoindole | Hydrazone derivative (Compound 3e) | VEGFR-2 | -8.02 | Displayed significant binding energy against the VEGFR tyrosine kinase. |
| 5-Bromoindole | Hydrazone derivative (Compound 3j) | VEGFR-2 | -7.78 | Showed good binding affinity in the molecular docking study. |
| 5-Bromosalicylaldehyde | Schiff Base Rare Earth Metal Complexes | Microbial Proteins (1H9Z, 3ZBO) | Not Quantified | Docking studies were performed, and the Pr3+ complex showed good biological efficacy.[2][3] |
Experimental Protocols: Molecular Docking Methodology
The following outlines a generalized protocol for molecular docking studies, synthesized from methodologies reported in studies of related compounds.[4][5][6][7]
1. Receptor Preparation:
-
The three-dimensional crystal structure of the target protein (e.g., EGFR, VEGFR-2, COX-1, COX-2) is obtained from the Protein Data Bank (PDB).
-
All water molecules and co-crystallized ligands are removed from the protein structure.
-
Hydrogen atoms are added to the protein, and the structure is optimized to correct for any missing atoms or structural anomalies. This often involves assigning bond orders and creating disulfide bonds.
2. Ligand Preparation:
-
The 2D structures of the this compound derivatives are sketched using chemical drawing software.
-
These 2D structures are then converted into 3D models.
-
The ligands are prepared by generating different possible tautomers and ionization states at a physiological pH to simulate their state in a biological environment.
3. Grid Generation and Molecular Docking:
-
A grid box is generated around the active site of the target protein. The dimensions and center of this grid are defined based on the position of the co-crystallized ligand in the original PDB file to ensure the docking simulation is focused on the relevant binding pocket.
-
Molecular docking is then performed using software such as AutoDock, Glide, or GOLD. These programs systematically sample different conformations and orientations of the ligand within the defined grid, scoring each pose based on a defined scoring function.
4. Analysis of Results:
-
The docking results are analyzed to identify the best binding poses for each ligand, typically those with the lowest binding energy.
-
The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are examined to understand the molecular basis of the binding.
-
The results are often validated by comparing the docking pose of a known inhibitor to its co-crystallized structure and by correlating docking scores with experimental bioactivity data where available.[4][5]
Mandatory Visualization
References
- 1. scielo.br [scielo.br]
- 2. researchgate.net [researchgate.net]
- 3. asianpubs.org [asianpubs.org]
- 4. biotechworldindia.in [biotechworldindia.in]
- 5. Ten quick tips to perform meaningful and reproducible molecular docking calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 7. Key Topics in Molecular Docking for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of 5-Bromo-2-hydroxybenzophenone
For researchers and professionals in drug development, the meticulous management of chemical waste is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the proper disposal of 5-Bromo-2-hydroxybenzophenone, ensuring the safety of personnel and compliance with regulatory standards.
Immediate Safety and Handling Protocols
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate safety measures. This compound is a halogenated organic substance and requires careful handling to prevent exposure and environmental contamination.
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles with side shields, and a laboratory coat. All handling of the solid material and its waste should occur within a certified chemical fume hood to minimize the risk of inhalation.
Spill Management: In the event of a spill, avoid creating dust. Carefully sweep up the solid material and place it into a designated, sealed, and properly labeled container for hazardous waste.
Waste Segregation and Collection: A Critical First Step
Proper segregation is the foundation of safe chemical waste disposal. This compound waste must be collected separately from other waste streams to prevent dangerous reactions and ensure correct disposal pathways.
| Waste Stream Compatibility | Do's and Don'ts of Segregation |
| Halogenated Organic Waste | DO collect this compound waste in a designated, clearly labeled, and sealed container for halogenated organic compounds.[1] |
| Non-Halogenated Solvents | DO NOT mix with non-halogenated organic solvents.[1] |
| Aqueous Waste | DO NOT mix with acidic or basic aqueous waste streams.[1] |
| Other Chemical Waste | DO NOT mix with heavy metals, pesticides, or cyanides.[1] |
Detailed Disposal Procedure
The recommended method for the ultimate disposal of this compound is through a licensed and certified chemical waste disposal company.[2] These facilities are equipped to handle and neutralize hazardous materials safely.
Step-by-Step Disposal Protocol:
-
Containment: Ensure all this compound waste, including any contaminated materials from spills, is collected in a suitable, closed container.[2] The container must be robust, chemically resistant, and properly sealed to prevent leaks.
-
Labeling: Clearly label the waste container as "Hazardous Waste: this compound" and include any other information required by your institution's environmental health and safety (EHS) department.
-
Storage: Store the sealed waste container in a designated, well-ventilated, and cool satellite accumulation area, away from incompatible materials and ignition sources.[1]
-
Professional Disposal: Arrange for the collection of the waste by a licensed professional waste disposal service.[2] The primary disposal method for such halogenated compounds is high-temperature incineration in a chemical incinerator equipped with an afterburner and scrubber to neutralize harmful combustion byproducts.[2]
-
Contaminated Packaging: Dispose of any contaminated packaging, such as the original product container, as unused product in the same hazardous waste stream.[2]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a secure research environment.
References
Personal protective equipment for handling 5-Bromo-2-hydroxybenzophenone
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to prevent exposure when handling 5-Bromo-2-hydroxybenzophenone. The following table summarizes the required PPE based on the potential hazards of skin irritation, serious eye irritation, and respiratory irritation identified in similar compounds.[1][2][3]
| PPE Category | Item | Specifications and Best Practices |
| Eye and Face Protection | Chemical Splash Goggles or Safety Glasses with side-shields | Must meet appropriate government standards such as EN166 (EU) or NIOSH (US).[1][2] A face shield may be necessary for operations with a high risk of splashing. |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended.[4] Gloves must be inspected prior to use.[1] Use proper glove removal technique to avoid skin contact.[1] Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[1] |
| Body Protection | Laboratory Coat | A standard laboratory coat should be worn to protect skin and clothing from contamination. For larger quantities or splash potential, a chemical-resistant apron over the lab coat is recommended. |
| Respiratory Protection | NIOSH-approved respirator | Use in a well-ventilated area.[1][5] If dust is generated or ventilation is inadequate, a NIOSH-approved respirator (e.g., N95 dust mask) should be used.[4] For operations with a higher potential for aerosol generation, a respirator with an organic vapor cartridge may be required.[6] |
Operational Plan: Step-by-Step Handling Procedure
A systematic workflow is critical for minimizing exposure and preventing contamination. All handling of this compound should occur in a designated area, preferably within a chemical fume hood.[6]
-
Preparation :
-
Handling :
-
Post-Handling :
-
Decontaminate all surfaces and equipment that have come into contact with the compound.
-
Dispose of all contaminated materials, including gloves and disposable labware, in the designated halogenated waste container.[6]
-
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance. As a halogenated organic compound, it must be treated as hazardous waste.
-
Waste Collection :
-
Collect all waste containing this compound in a designated, properly labeled, and sealed container for halogenated organic waste.[6] Do not mix with non-halogenated waste.
-
-
Spill Management :
-
In case of a spill, evacuate the area.
-
Wear appropriate PPE, including respiratory protection.
-
For solid spills, carefully sweep or shovel the material into a suitable hazardous waste container, avoiding dust generation.[1][2]
-
For liquid spills (solutions), absorb the spill with an inert, non-combustible material (e.g., vermiculite, sand) and collect it into a sealed container for halogenated waste.[6]
-
Ventilate the area and wash the spill site after material pickup is complete.[6]
-
-
Final Disposal :
-
Dispose of the hazardous waste through a licensed professional waste disposal service.[1] This often involves high-temperature incineration.
-
Experimental Workflow and Safety Protocol
The following diagram illustrates the standard workflow for the safe handling of this compound, from initial preparation to final disposal.
Caption: Workflow for safe handling and disposal of this compound.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. fishersci.com [fishersci.com]
- 3. 5'-Bromo-2'-hydroxyacetophenone | C8H7BrO2 | CID 95991 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. fishersci.com [fishersci.com]
- 6. benchchem.com [benchchem.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
